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Acid Red 249

Cat. No.: B12401964
M. Wt: 748.1 g/mol
InChI Key: XDBZPHDFHYZHNG-UHFFFAOYSA-L
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Description

Acid Red 249 is a useful research compound. Its molecular formula is C29H20ClN3Na2O10S3 and its molecular weight is 748.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20ClN3Na2O10S3 B12401964 Acid Red 249

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H20ClN3Na2O10S3

Molecular Weight

748.1 g/mol

IUPAC Name

disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate

InChI

InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

XDBZPHDFHYZHNG-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known by trade names such as Weak Acid Brilliant Red B, is a synthetic monoazo dye. Belonging to the acid dye class, it is characterized by its anionic nature, which allows it to bind to cationic substrates. Its primary applications are in the dyeing and printing of protein fibers like wool and silk, as well as polyamide fabrics. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and available analytical data, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a dark red powder.[1] Its chemical structure and general properties are summarized below.

PropertyValue
IUPAC Name Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]naphthalene-2,7-disulfonate
C.I. Name This compound
C.I. Number 18134
CAS Number 6416-66-6
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[2]
Molecular Weight 748.11 g/mol [2]
Appearance Dark red powder[1]
Solubility in Water 100 g/L[3]
Solubility in Ethanol Slightly soluble[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Behavior in Solution:

  • In aqueous solution, this compound appears red.[1]

  • The addition of hydrochloric acid to the aqueous solution maintains a red color.[1]

  • The addition of sodium hydroxide (B78521) turns the aqueous solution to a brown color.[1]

  • In concentrated sulfuric acid, it is magenta, and upon dilution, it turns pink.[1]

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Synthesis Workflow

This compound Synthesis cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling A 5-Chloro-2-phenoxybenzenamine C Diazonium Salt Intermediate A->C Diazotization (0-5 °C) B Sodium Nitrite (B80452) (NaNO₂) in Hydrochloric Acid (HCl) B->C E This compound C->E Azo Coupling D 8-(4-Methylphenylsulfonamido)- 1-naphthol-3,6-disulfonic acid D->E

Caption: Synthesis pathway of this compound.

Experimental Protocol: General Description

The manufacturing process for this compound involves the following key steps:

  • Diazotization: 5-Chloro-2-phenoxybenzenamine is diazotized using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt.[4]

  • Azo Coupling: The resulting diazonium salt is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[4] This electrophilic aromatic substitution reaction forms the azo bond (-N=N-), which is the chromophore responsible for the dye's color.

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is dependent on its physical state and environment.

ConditionAbsorption Maxima (λmax)
In a Polyvinyl Alcohol (PVA) film520 nm, 555 nm
In the solid state~490 nm
Experimental Protocol: UV-Visible Spectroscopy

The following is a general description of the methodology used to obtain the UV-Vis spectra of this compound in different states, as adapted from a study on its physicochemical environment.

Preparation of Films:

  • PVA Film: An aqueous solution of this compound and polyvinyl alcohol (PVA) is prepared. This solution is then applied to a polyethylene (B3416737) terephthalate (B1205515) (PET) film using a wire bar coater and dried at room temperature.

  • Solid State Film: An aqueous solution of this compound is applied directly to a PET film and dried.

Spectroscopic Measurement:

  • The absorption spectra of the prepared films are recorded using a UV-Visible spectrophotometer.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed IR and NMR spectroscopic data for this compound are not widely available in published literature. However, some commercial suppliers may provide this information upon request with a certificate of analysis.[1]

Biological Interactions and Signaling Pathways

There is no scientific evidence to suggest that this compound, a synthetic dye, is involved in any specific biological signaling pathways relevant to drug development. Its primary interactions with biological systems are related to its application in dyeing protein-based materials and potential toxicological or biodegradative effects.

Safety and Handling

Hazard Identification:

  • Harmful if swallowed.[5]

  • May cause irritation to the eyes, skin, and respiratory tract.[5]

  • Prolonged or repeated contact may cause skin irritation.[5]

Stability and Reactivity:

  • Stable under normal temperatures and pressures.[5]

  • Incompatible with strong oxidizing and reducing agents.[5]

  • Hazardous decomposition products upon combustion may include irritating and toxic fumes and gases.[5]

Personal Protective Equipment:

  • Wear appropriate protective eyeglasses or chemical safety goggles.[6]

  • Wear suitable protective gloves and clothing to prevent skin exposure.[6]

  • Use in a well-ventilated area or with a fume hood.[5]

Conclusion

This compound is a well-characterized synthetic dye with established applications in the textile industry. This guide has summarized its core chemical and physical properties based on available scientific literature and technical data sheets. While fundamental data such as its molecular structure and synthesis route are known, a comprehensive public dataset including detailed spectroscopic analyses (IR, NMR) and specific physical constants (melting point, boiling point) remains limited. For researchers and professionals in drug development, it is important to note the lack of known interactions with biological signaling pathways. Any handling of this compound should be conducted with appropriate safety precautions as outlined in its safety data sheet.

References

Acid Red 249 molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Acid Red 249

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a synthetic azo dye. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, physicochemical characteristics, and applications.

Molecular Structure and Formula

This compound, also known by other names including Tracid Brilliant Red B and C.I. 18134, is a weak acid dye characterized by a single azo linkage.[1] Its chemical structure contains sulfonic acid groups, which impart water solubility.

Molecular Formula: C₂₉H₂₀ClN₃Na₂O₁₀S₃[1][2][3][4]

IUPAC Name: disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate[5][6]

The molecular structure of this compound is visualized in the diagram below.

Molecular structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 748.11 g/mol [1][2][3][4]
CAS Number 6416-66-6[1][2][3]
Appearance Dark red powder[1][3]
Solubility Soluble in water, slightly soluble in ethanol.[1][3]
C.I. Name This compound, 18134[1][7]

Experimental Information

Manufacturing Process

The synthesis of this compound involves a two-step process:

  • Diazotization: 5-Chloro-2-phenoxybenzenamine is diazotized.[1][3]

  • Coupling: The resulting diazonium salt is then coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1][3]

Protocol for Dyeing Wool with this compound

This protocol provides a general guideline for dyeing wool fibers. Optimal conditions may vary depending on the specific equipment and material characteristics.

Materials:

  • This compound dye

  • Wool fabric/yarn

  • Water

  • White vinegar or acetic acid (for pH adjustment)

  • Glauber's salt (sodium sulfate) (optional, as a leveling agent)

  • Heating apparatus (e.g., dye bath, pot)

  • Stirring rod

Procedure:

  • Preparation of the Dye Bath:

    • Dissolve the required amount of this compound powder in a small amount of hot water to create a concentrated stock solution.

    • Fill the dye bath with enough water to allow the wool to be fully submerged and move freely.

    • Add the dye stock solution to the dye bath and stir thoroughly.

    • For a more even dye uptake, Glauber's salt can be added at this stage.

  • Scouring the Wool:

    • Pre-wash the wool with a neutral detergent to remove any impurities, oils, or sizing that may interfere with dyeing.

    • Rinse the wool thoroughly with water.

  • Dyeing Process:

    • Wet the scoured wool before introducing it to the dye bath to ensure even dye absorption.

    • Submerge the wet wool into the dye bath.

    • Gradually heat the dye bath to a simmer (approximately 85-95°C), stirring gently and frequently to prevent uneven dyeing and felting.

    • Once the desired temperature is reached, add white vinegar or acetic acid to the dye bath to lower the pH. This is crucial for the fixation of the acid dye to the wool fibers. A typical pH for dyeing is between 6 and 7.[2]

    • Maintain the temperature and continue to stir gently for 30-60 minutes, or until the desired color depth is achieved. The dye bath will become significantly lighter in color as the dye is absorbed by the wool.

  • Rinsing and Drying:

    • Allow the dye bath to cool down before removing the wool to avoid thermal shock, which can cause felting.

    • Rinse the dyed wool with water of a similar temperature, gradually decreasing the temperature with each rinse, until the water runs clear.

    • Gently squeeze out excess water and air-dry the wool away from direct sunlight.

Application in Inkjet Ink Formulations

This compound is utilized as a colorant in inkjet ink formulations. While specific proprietary formulations are not publicly available, a general composition of an aqueous inkjet ink containing a dye like this compound would include:

  • Colorant: this compound

  • Aqueous Carrier: Primarily deionized water.

  • Humectants: To prevent the ink from drying in the printhead nozzles. Examples include glycols (e.g., diethylene glycol), glycerol, and 2-pyrrolidinone.

  • Co-solvents: To aid in the penetration of the ink into the paper.

  • Surfactants: To adjust the surface tension of the ink for proper droplet formation and spreading on the media.

  • Biocides: To prevent microbial growth in the ink.

  • pH Buffers: To maintain a stable pH.

The interaction of this compound with components of the ink-receiving layer on paper, such as cationic polymers (dye-fixing agents) and silica (B1680970) (pigment), has been studied to understand and optimize print quality.[8]

Logical Relationships in Experimental Design

The following diagram illustrates the logical workflow for a typical spectrophotometric analysis, which could be adapted for the quantitative analysis of this compound.

Spectrophotometry_Workflow A Prepare Stock Solution of this compound B Prepare Serial Dilutions (Standard Solutions) A->B C Measure Absorbance of Standards at λmax B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D G Determine Concentration of Unknown from Calibration Curve D->G E Prepare Unknown Sample Containing this compound F Measure Absorbance of Unknown Sample at λmax E->F F->G

Workflow for spectrophotometric analysis.

References

Technical Guide: Synthesis of C.I. 18134 (Acid Red 88)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of C.I. 18134, an azo dye commonly known as Acid Red 88 or Fast Red A. The document details the chemical synthesis pathway, the underlying reaction mechanisms, and provides a structured experimental protocol for its laboratory-scale preparation. Quantitative data, including physical and spectral properties, are summarized for clarity. Furthermore, signaling pathway and experimental workflow diagrams are presented using the DOT language for enhanced visualization and understanding of the process. This guide is intended for professionals in chemical research and development who require a thorough understanding of the synthesis of this important compound.

Introduction

C.I. 18134, with the chemical name sodium 4-(2-hydroxy-1-naphthalenylazo)-naphthalenesulfonate, is a monoazo dye of significant industrial importance.[1][2] Its applications span various fields, including the dyeing of textiles such as wool, silk, and polyamides, as well as in the formulation of inks, stains, and soaps.[1] The synthesis of C.I. 18134 is a classic example of azo dye formation, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic substrate.[3] This document provides an in-depth exploration of this synthesis.

Synthesis Pathway and Mechanism

The synthesis of C.I. 18134 is achieved through the azo coupling of diazotized 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) with 2-naphthol (B1666908).[1][2] The overall reaction is a two-step process.

Step 1: Diazotization of 4-Aminonaphthalene-1-sulfonic Acid

The first step is the conversion of the primary aromatic amine, 4-aminonaphthalene-1-sulfonic acid, into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution with sodium nitrite (B80452).[3] The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then generates the electrophilic nitrosonium ion (NO⁺). The amino group of 4-aminonaphthalene-1-sulfonic acid attacks the nitrosonium ion, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water. It is crucial to maintain a low temperature (0-5 °C) during this process to prevent the unstable diazonium salt from decomposing.[4]

Step 2: Azo Coupling Reaction

The second step is an electrophilic aromatic substitution reaction where the generated diazonium salt acts as the electrophile and 2-naphthol serves as the nucleophilic coupling agent.[5] The reaction is typically carried out in an alkaline solution, which deprotonates the hydroxyl group of 2-naphthol to form the more strongly activating naphthoxide ion. The diazonium salt then attacks the electron-rich carbon at the 1-position of the 2-naphthoxide, as this position is activated by the hydroxyl group and is sterically accessible. This coupling reaction results in the formation of the azo compound, C.I. 18134.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for C.I. 18134 (Acid Red 88).

PropertyValueReference
Chemical Formula C₂₀H₁₃N₂NaO₄S[1][2]
Molar Mass 400.38 g/mol [1][2]
CAS Number 1658-56-6[1][2]
Appearance Vivid, dark red, opaque, vitreous solid[1]
Melting Point 280 °C[7]
Absorption Maximum (λmax) 503 nm (in PBS)[8]
Molar Absorptivity (ε) 11,700 M⁻¹cm⁻¹ (at 503 nm in PBS)[8]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of C.I. 18134.

Materials and Reagents
  • 4-Aminonaphthalene-1-sulfonic acid (naphthionic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure

Part A: Diazotization of 4-Aminonaphthalene-1-sulfonic Acid

  • In a 250 mL beaker, prepare a suspension of 4.46 g (0.02 mol) of 4-aminonaphthalene-1-sulfonic acid in 50 mL of distilled water.

  • Add 5.4 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of 4-aminonaphthalene-1-sulfonic acid. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates the completion of the diazotization. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

Part B: Azo Coupling with 2-Naphthol

  • In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 40 mL of a 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to below 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A deep red precipitate of C.I. 18134 will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction.

  • After 1 hour, heat the mixture to 60-70 °C to promote the precipitation of the dye.

  • Add approximately 10 g of sodium chloride to the warm mixture to salt out the dye.

  • Allow the mixture to cool to room temperature and then cool further in an ice bath.

  • Collect the precipitated dye by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.

  • Dry the product in an oven at 100-110 °C.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4-Aminonaphthalene-1-sulfonic_acid 4-Aminonaphthalene-1-sulfonic acid Diazonium_salt 4-Sulfonato-1-naphthalenediazonium 4-Aminonaphthalene-1-sulfonic_acid->Diazonium_salt NaNO₂, HCl 0-5 °C CI_18134 C.I. 18134 (Acid Red 88) Diazonium_salt->CI_18134 2-Naphthol 2-Naphthol 2-Naphthol->CI_18134 NaOH

Caption: Overall synthesis pathway for C.I. 18134 (Acid Red 88).

Diazotization Mechanism

Diazotization_Mechanism NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺ - H₂O H2O H₂O Amine Ar-NH₂ N-Nitrosamine Ar-NH-N=O Amine->N-Nitrosamine + NO⁺ Protonated_Nitrosamine Ar-NH₂⁺-N=O N-Nitrosamine->Protonated_Nitrosamine + H⁺ Diazo_hydroxide Ar-N=N-OH Protonated_Nitrosamine->Diazo_hydroxide - H⁺ Protonated_Diazo_hydroxide Ar-N=N-OH₂⁺ Diazo_hydroxide->Protonated_Diazo_hydroxide + H⁺ Diazonium_ion Ar-N₂⁺ (Diazonium ion) Protonated_Diazo_hydroxide->Diazonium_ion - H₂O

Caption: Mechanism of the diazotization of a primary aromatic amine.

Azo Coupling Mechanism

Azo_Coupling_Mechanism Diazonium_ion Ar-N₂⁺ Intermediate Sigma Complex Intermediate Diazonium_ion->Intermediate 2-Naphthol 2-Naphthol 2-Naphthoxide 2-Naphthoxide 2-Naphthol->2-Naphthoxide + NaOH - H₂O NaOH NaOH 2-Naphthoxide->Intermediate + Ar-N₂⁺ CI_18134 C.I. 18134 Intermediate->CI_18134 - H⁺

Caption: Mechanism of the azo coupling of a diazonium ion with 2-naphthol.

Experimental Workflow

Experimental_Workflow cluster_preparation Reagent Preparation cluster_reaction Reaction cluster_workup Product Isolation Amine_Suspension Prepare 4-aminonaphthalene- 1-sulfonic acid suspension Diazotization Diazotization (0-5 °C) Amine_Suspension->Diazotization Nitrite_Solution Prepare NaNO₂ solution Nitrite_Solution->Diazotization Naphthol_Solution Prepare 2-naphthol solution Coupling Azo Coupling (<5 °C) Naphthol_Solution->Coupling Diazotization->Coupling Salting_Out Salting out with NaCl Coupling->Salting_Out Filtration Vacuum Filtration Salting_Out->Filtration Drying Drying of product Filtration->Drying

Caption: Experimental workflow for the synthesis of C.I. 18134.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Aminopenicillanic Acid (CAS 551-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Aminopenicillanic acid (6-APA), a foundational molecule in the development of semi-synthetic penicillin antibiotics. This document outlines key quantitative data, details relevant experimental methodologies, and visualizes the enzymatic synthesis pathway involving 6-APA.

Introduction

6-Aminopenicillanic acid (6-APA), with the CAS number 551-16-6, is the fundamental chemical nucleus of all penicillin antibiotics.[1][2][3] It is a critical intermediate produced through the enzymatic hydrolysis of penicillin G, which is obtained from the fermentation of Penicillium mold.[4][5][6] The chemical structure of 6-APA features a β-lactam ring fused to a thiazolidine (B150603) ring, with a free amino group at the 6-position. This amino group allows for the attachment of various side chains, leading to the creation of a wide array of semi-synthetic penicillins with diverse antibacterial activities and pharmacological properties.[1][2][4] A thorough understanding of its physicochemical properties is paramount for its production, purification, and derivatization in the pharmaceutical industry.

Physicochemical Properties

The physicochemical characteristics of 6-APA are summarized in the tables below, providing a clear reference for its physical and chemical properties.

Table 1: General and Physical Properties of 6-Aminopenicillanic Acid

PropertyValue
Molecular Formula C₈H₁₂N₂O₃S
Molecular Weight 216.26 g/mol [2][4]
Appearance White to cream crystalline powder[7][8]
Melting Point 198-200 °C (with decomposition)[4][9][10]
Density 1.3418 g/cm³ (rough estimate)[9]
Optical Activity [α]22/D +276.3° (c = 1.2 in 0.1 M HCl)

Table 2: Solubility and Partitioning Characteristics of 6-Aminopenicillanic Acid

PropertyValue
Water Solubility Slightly soluble; 0.4 g/100 mL[3][9]
Solubility in Other Solvents Soluble in water and hydrochloric acid.[4][9][10] Insoluble in butyl acetate (B1210297), ethanol, or acetone (B3395972).[9] Also reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]
log P 0.600[3]
Acidic pKa 2.3[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of 6-APA are outlined below. These protocols are based on established analytical techniques.

3.1. Determination of Melting Point

The melting point of 6-APA is a key indicator of its purity and is typically determined using a melting point apparatus or by differential scanning calorimetry (DSC).

  • Methodology:

    • A small, dry sample of 6-APA is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point. For 6-APA, decomposition is also noted.[7]

3.2. Determination of Solubility

The solubility of 6-APA in various solvents is crucial for its extraction, purification, and formulation. A common method for determining solubility is the synthetic method with laser monitoring.

  • Methodology:

    • A known mass of the solvent (e.g., water, aqueous salt solution) is placed in a thermostatted vessel equipped with a magnetic stirrer and a laser beam passing through it.[7]

    • The temperature is maintained at the desired level with a precision thermometer.[7]

    • A known mass of 6-APA is added to the solvent. Initially, the solid particles will block the laser beam.[7]

    • As the 6-APA dissolves with continuous stirring, the intensity of the laser beam passing through the solution increases.[7]

    • The point at which the laser beam intensity stabilizes indicates that all the solid has dissolved, and this concentration is recorded as the solubility at that temperature.[7]

3.3. Spectrophotometric Determination of 6-Aminopenicillanic Acid

Spectrophotometry can be used for the quantitative determination of 6-APA, often employed in process monitoring and quality control. This method is based on the reaction of 6-APA with a chromogenic reagent.

  • Methodology using Bromothymol Blue (BTB):

    • Reagents: Prepare a standard solution of 6-APA, a 2 x 10⁻³M solution of BTB, and an acetate buffer solution (pH 5.6).[11]

    • Procedure: To a 25 ml volumetric flask, add a known aliquot of the 6-APA solution, 2.5 ml of the BTB solution, 5 ml of acetone (to achieve 30% v/v), and 12.5 ml of the acetate buffer.[11]

    • Dilute to the mark with water and allow the reaction to proceed for 20 minutes at 20-25 °C.[11]

    • Measurement: Measure the absorbance of the resulting green complex at 616 nm against a reagent blank using a spectrophotometer.[11]

    • A calibration curve is constructed by plotting absorbance versus concentration of standard 6-APA solutions to determine the concentration of unknown samples.

Visualizations

The following diagrams illustrate key processes and relationships involving 6-Aminopenicillanic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Acquisition & Interpretation sample 6-APA Sample dissolution Dissolution in Solvent sample->dissolution melting_point Melting Point Determination dissolution->melting_point Analyte solubility_test Solubility Assay dissolution->solubility_test Analyte spectro Spectrophotometric Quantification dissolution->spectro Analyte mp_data Melting Range Data melting_point->mp_data sol_data Solubility Curve solubility_test->sol_data spec_data Absorbance Spectrum spectro->spec_data

General workflow for physicochemical analysis of 6-APA.

enzymatic_synthesis penG Penicillin G enzyme Penicillin Acylase penG->enzyme Substrate apa 6-Aminopenicillanic Acid (6-APA) semi_synthetic Semi-synthetic Penicillins (e.g., Ampicillin, Amoxicillin) apa->semi_synthetic Acylation enzyme->apa Product side_chain Phenylacetic Acid enzyme->side_chain Byproduct new_side_chain New Side Chain new_side_chain->semi_synthetic

Enzymatic production of 6-APA and its use in synthesis.

References

An In-depth Technical Guide to the Solubility of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Acid Red 249 in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles qualitative and quantitative solubility data, details relevant experimental methodologies, and presents a generalized workflow for solubility determination.

Introduction to this compound

This compound, also known as C.I. This compound or Tracid Brilliant Red B, is a monoazo weak acid dye.[1] Its chemical formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃, with a molecular weight of 748.11 g/mol .[2][3][4][5] It appears as a dark red or crimson powder.[2][4][6] The dye is primarily utilized in the dyeing and printing of protein fibers such as wool and silk, as well as polyamide fibers like nylon.[2][3][4][5] It also finds applications in the coloring of leather, paper, and as a component in inks.[1] Understanding its solubility is critical for its application in these various fields and for any potential research into new uses.

Physicochemical Properties

The color of this compound in solution is highly dependent on the chemical environment. In a neutral aqueous solution, it is red.[6][7] When hydrochloric acid is added, the solution remains red, but the addition of sodium hydroxide (B78521) causes it to turn brown.[2][3][5][6] In concentrated sulfuric acid, this compound dissolves to form a magenta solution, which becomes pink upon dilution.[2][3][5][6]

Solubility of this compound

The solubility of this compound varies significantly across different solvents. It is generally characterized by its high solubility in water and limited solubility in organic solvents like ethanol.

The following table summarizes the available quantitative data on the solubility of this compound.

SolventConcentrationTemperatureMethodSource
Water160.71 g/L20°CNot Specified[7]
Dimethyl Sulfoxide (DMSO)50 mg/mL (50 g/L)Not SpecifiedUltrasonic assistance required[8][9]
  • Water : Described as soluble or easily soluble.[1][4][6][10]

  • Ethanol : Described as slightly soluble.[2][3][4][5][6] The resulting solution is magenta.[6]

  • Concentrated Sulfuric Acid : Soluble.[2][3][5][6]

Experimental Protocols for Solubility Determination

Precise and reproducible methods are essential for determining the solubility of a compound. Below is a generalized protocol adapted from established methodologies for chemical solubility testing.[11]

This protocol employs a tiered approach to determine the solubility of this compound in a given solvent.

  • Preparation of Stock Solution (Tier 1) :

    • Weigh approximately 10 mg of this compound into a clear glass tube.

    • Add the selected solvent (e.g., Water, DMSO, Ethanol) to achieve a high initial concentration, for example, 20 mg/mL.[11]

    • Ensure both the test chemical and the solvent are at room temperature before mixing.[11]

  • Dissolution Procedure :

    • Step A (Mixing) : Gently mix the solution at room temperature by vortexing the tube for 1-2 minutes.[11] Visually inspect for any undissolved particles against a light and dark background.

    • Step B (Sonication) : If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes.[11] Re-inspect for solubility.

    • Step C (Warming) : If solids remain, warm the solution to 37°C for a period of 5 to 60 minutes, for instance, in a calibrated water bath or incubator.[11] Re-inspect for solubility.

  • Tiered Concentration Adjustment :

    • If complete solubility is not achieved at the initial concentration, proceed to Tier 2.

    • Add a sufficient volume of the solvent to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL).[11]

    • Repeat the dissolution procedure (Steps A-C).[11]

    • Continue this process of serial dilution until complete dissolution is observed. The lowest concentration at which the compound fully dissolves is recorded as its solubility under the tested conditions.

  • Confirmation and Quantification :

    • For precise quantification, especially in studies of precipitation, a sample of the saturated solution can be centrifuged to pellet any undissolved solid.[12]

    • The concentration of the dissolved dye in the supernatant can then be determined using a technique such as UV-Vis spectrophotometry by measuring the absorbance at its λmax and comparing it to a standard curve.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the systematic determination of solubility as described in the protocol.

G Diagram 1: Experimental Workflow for Solubility Determination start Start: Weigh this compound tier1 Add Solvent to High Concentration (e.g., 20 mg/mL) start->tier1 vortex Mix at Room Temp (Vortex 1-2 min) tier1->vortex check1 Completely Dissolved? vortex->check1 sonicate Sonicate in Water Bath (up to 5 min) check1->sonicate No end_soluble Record Solubility check1->end_soluble Yes check2 Completely Dissolved? sonicate->check2 warm Warm to 37°C (5-60 min) check2->warm No check2->end_soluble Yes check3 Completely Dissolved? warm->check3 tier2 Dilute by Factor of 10 (e.g., to 2 mg/mL) check3->tier2 No check3->end_soluble Yes tier2->vortex end_insoluble Record as Insoluble at Lowest Tier tier2:s->end_insoluble:n

Caption: Diagram 1: A flowchart illustrating the tiered experimental approach to determining the solubility of this compound.

References

Spectroscopic Profile of Acid Red 249: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Red 249, identified by CAS number 6416-66-6 and C.I. 18134, is a single azo dye with the molecular formula C₂₉H₂₀ClN₃Na₂O₁₀S₃ and a molecular weight of 748.11 g/mol .[1][2][3] This dark red, water-soluble powder is utilized in the textile industry for dyeing wool, silk, and polyamide fabrics.[1][4] Understanding its spectroscopic characteristics is crucial for quality control, analytical method development, and research into its interactions with various substrates and biological systems. This technical guide provides a summary of available spectroscopic data for this compound, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with generalized experimental protocols for obtaining such data.

Chemical Structure

The chemical structure of this compound is fundamental to interpreting its spectroscopic data. It is synthesized by the diazo coupling of 5-chloro-2-phenoxybenzenamine with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1][3]

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dye molecule and is commonly used for quantitative analysis and color characterization.

Quantitative Data

Wavelength (λmax)Solvent/MediumReference
510 nmAqueous Solution ("Acid Red B")[5]
520 nm, 555 nmPolyvinyl Alcohol (PVA) Film[6]
250-350 nm, 450-550 nmAqueous Solution ("Acid Red B")[5]

Note: "Acid Red B" is a common name that may refer to this compound; however, dye nomenclature can be inconsistent.

The absorption in the visible region (around 510-555 nm) is attributed to the π→π* electronic transitions within the extensive conjugated system of the azo dye. The absorptions in the ultraviolet region (250-350 nm) are likely due to π→π* transitions within the aromatic rings of the molecule.[5]

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H, N-HStretching
3100-3000Aromatic C-HStretching
~1600N=N (Azo)Stretching
1620-1580, 1500-1450Aromatic C=CStretching
1370-1330, 1180-1160S=O (Sulfonate)Asymmetric & Symmetric Stretching
1260-1000C-O, C-NStretching
880-800Aromatic C-HOut-of-plane Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Specific ¹H and ¹³C NMR data for this compound are not publicly available. However, a general understanding of the expected spectral regions for the different types of protons and carbons can be inferred from its structure. The complexity of the molecule, with its multiple aromatic rings and substituents, would lead to a complex NMR spectrum with many overlapping signals. Advanced techniques such as 2D NMR (e.g., COSY, HMBC, HSQC) would be necessary for complete spectral assignment.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for azo dyes like this compound.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) and quantify the concentration of the dye in solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in a suitable solvent (e.g., deionized water, methanol, or ethanol). From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the samples over a wavelength range of 200-800 nm.[5]

    • Use the solvent as a blank for baseline correction.

    • Record the absorbance at the determined λmax for each dilution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the dye molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dry dye powder with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid dye powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the dye.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid interfering signals.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the assignment of signals.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.

Logical Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Solvent (UV-Vis, NMR) Sample->Dissolution Solid_Prep Solid Sample Prep (KBr Pellet or ATR for IR) Sample->Solid_Prep UV_Vis_Spec UV-Vis Spectrophotometer Dissolution->UV_Vis_Spec NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Solid_Prep->FTIR_Spec UV_Vis_Scan Absorbance vs. Wavelength UV_Vis_Spec->UV_Vis_Scan IR_Scan Transmittance vs. Wavenumber FTIR_Spec->IR_Scan NMR_Scan FID Acquisition (¹H, ¹³C, 2D) NMR_Spec->NMR_Scan UV_Vis_Analysis Identify λmax Determine Concentration UV_Vis_Scan->UV_Vis_Analysis IR_Analysis Functional Group Identification IR_Scan->IR_Analysis NMR_Analysis Structural Elucidation Chemical Shift & Coupling Analysis NMR_Scan->NMR_Analysis

Caption: General workflow for spectroscopic analysis of this compound.

Signaling_Pathway_Placeholder cluster_logical_relationship Logical Relationship of Spectroscopic Data cluster_spectroscopic_technique Spectroscopic Technique cluster_obtained_data Resulting Spectroscopic Data Structure Molecular Structure of This compound Functional_Groups Functional Groups (-N=N-, -SO₃H, -OH, Ar-rings) Structure->Functional_Groups Electronic_System Conjugated π-System Structure->Electronic_System Atomic_Environments Unique H and C Environments Structure->Atomic_Environments IR_Spec IR Spectroscopy Functional_Groups->IR_Spec UV_Vis_Spec UV-Vis Spectroscopy Electronic_System->UV_Vis_Spec NMR_Spec NMR Spectroscopy Atomic_Environments->NMR_Spec IR_Data Vibrational Frequencies IR_Spec->IR_Data UV_Vis_Data Electronic Transitions (λmax) UV_Vis_Spec->UV_Vis_Data NMR_Data Chemical Shifts & Coupling Constants NMR_Spec->NMR_Data

Caption: Logical relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and safety data sheets lack specific quantitative data on the thermal stability and degradation of Acid Red 249. This guide provides a framework for analysis based on general knowledge of azo dyes and standard analytical techniques. The experimental protocols and degradation pathways described are representative and should be adapted for specific laboratory conditions and instrumentation.

Introduction

This compound (C.I. 18134) is a single azo class dye used in the textile industry for dyeing wool, silk, and polyamide fabrics. Understanding the thermal stability of such dyes is critical for ensuring safety during manufacturing, storage, and application, as well as for predicting their environmental fate. High temperatures can lead to the degradation of the dye molecule, potentially forming hazardous byproducts. This technical guide outlines the known stability of this compound and presents standardized methodologies for its comprehensive thermal analysis.

General Stability and Hazardous Decomposition

Based on available Safety Data Sheets (SDS), this compound is described as a stable compound under normal conditions of temperature and pressure. However, exposure to excess heat and strong oxidants should be avoided.[1]

Upon thermal decomposition, this compound is expected to generate irritating and toxic fumes and gases.[1] While specific decomposition products have not been documented in the available literature, the thermal breakdown of azo dyes can lead to the formation of hazardous compounds, including aromatic amines, oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[2]

Quantitative Thermal Analysis Data

No specific experimental data for the thermal degradation of this compound, such as onset decomposition temperature or weight loss percentages at specific temperatures, is currently available in published literature. For illustrative purposes, the following tables represent how such data would be presented.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Weight Loss (%)Associated Process
30 - 150Data not availableLoss of adsorbed moisture/solvents
150 - 300Data not availableInitial decomposition of organic side chains
300 - 550Data not availableMajor decomposition of the core molecular structure
> 550Data not availableCarbonization of the organic residue

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

Peak Temperature (°C)Enthalpy Change (ΔH)Thermal Event
Data not availableData not availableGlass Transition (Tg)
Data not availableData not availableCrystallization (Tc)
Data not availableData not availableMelting (Tm)
Data not availableData not availableOnset of Decomposition

Experimental Protocols for Thermal Analysis

To determine the quantitative data outlined in Section 3.0, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

4.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to determine the thermal stability and decomposition profile of a material.

  • Objective: To determine the temperatures at which this compound degrades and the percentage of mass lost at each stage.

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

    • Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min) to create a non-oxidative environment.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 900 °C) at a linear heating rate (e.g., 10 °C/min).

    • Data Acquisition: Continuously record the sample's mass as a function of temperature.

    • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and temperatures of maximum mass loss rates.

4.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the onset of decomposition.

  • Objective: To identify phase transitions and the exothermic or endothermic nature of the decomposition of this compound.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

    • Instrument Setup: Place both pans in the DSC cell and purge with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Temperature Program: Subject the sample and reference to a controlled temperature program. A typical program includes a heating-cooling-heating cycle to remove the sample's thermal history (e.g., heat from 30 °C to 250 °C, cool to 30 °C, then reheat to 500 °C at a rate of 10 °C/min).

    • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

    • Data Analysis: Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, which correspond to phase transitions or the onset of decomposition.

Visualizations: Workflows and Pathways

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a standard workflow for evaluating the thermal stability of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A This compound Sample B TGA Analysis A->B C DSC Analysis A->C D Weight Loss Curve (TGA Data) B->D E Heat Flow Curve (DSC Data) C->E F Decomposition Profile & Thermal Stability D->F E->F

Workflow for Thermal Analysis of this compound.

5.2 Hypothetical Thermal Degradation Pathway

While the specific degradation products of this compound are unknown, azo dyes generally degrade via the cleavage of the nitrogen-nitrogen double bond (-N=N-). This initial fragmentation is typically followed by further breakdown of the resulting aromatic structures.

G A This compound (Parent Molecule) C Azo Bond Cleavage (-N=N-) A->C Applied B Thermal Energy (Excess Heat) B->C D Primary Aromatic Amine Intermediates C->D E Further Fragmentation D->E F Smaller Volatile Compounds (e.g., NOx, SOx, COx) E->F

Hypothetical Degradation Pathway for an Azo Dye.

Conclusion

This technical guide summarizes the currently available information on the thermal stability of this compound and provides a detailed framework for its experimental investigation. While qualitative data suggests stability under normal conditions, the lack of quantitative thermal analysis data represents a significant knowledge gap. The experimental protocols for TGA and DSC outlined herein provide a clear path for researchers to determine the precise thermal degradation profile of this compound. Such studies are essential for a complete understanding of its properties, ensuring safe handling, and assessing its lifecycle impact.

References

The Dawn of Synthetic Color: A Technical Guide to the Historical Discovery and Development of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and development of azo dyes, a class of synthetic organic compounds that revolutionized the textile industry and unexpectedly paved the way for modern chemotherapy. This document details the key scientific breakthroughs, presents detailed experimental protocols for seminal azo dyes, and summarizes their physicochemical properties for comparative analysis.

The Serendipitous Discovery and the Birth of an Industry

The mid-19th century was a period of intense innovation in organic chemistry. The burgeoning textile industry, reliant on natural dyes that were often expensive and inconsistent, created a significant demand for synthetic alternatives. While William Henry Perkin's accidental discovery of mauveine in 1856 is often credited with sparking the synthetic dye industry, the development of azo dyes soon followed, offering a vast new palette of vibrant and lightfast colors.

A pivotal moment came in 1858 when the German chemist Johann Peter Griess discovered the diazotization reaction. He found that treating an aromatic amine with nitrous acid produced a relatively stable diazonium salt. This discovery laid the foundation for the synthesis of a vast array of new compounds.

The first true azo dye, Bismarck Brown , was prepared by Carl Alexander von Martius in 1863. This was followed by the synthesis of the first commercially successful azo dye, Aniline (B41778) Yellow (p-aminoazobenzene), which, although sensitive to acid, became an important intermediate for other dyes. These early discoveries triggered a cascade of research, leading to the development of thousands of azo dyes with a wide spectrum of colors and properties tailored for various applications.

Quantitative Data of Early Azo Dyes

The following tables summarize key quantitative data for some of the earliest and most significant azo dyes. This information is crucial for understanding their chemical nature and for comparative studies.

Dye Name Year of Discovery Discoverer(s) Colour Index Name
Aniline Yellow1861C. MeneC.I. Solvent Yellow 1
Bismarck Brown Y1863C. A. von MartiusC.I. Basic Brown 1
Para Red1880svon Gallois & UllrichC.I. Pigment Red 1

Table 1: Historical Overview of Key Early Azo Dyes

Dye Name Chemical Formula Molar Mass ( g/mol ) Melting Point (°C) λmax (nm)
Aniline YellowC₁₂H₁₁N₃197.24123-126381, 465[1][2]
Bismarck Brown YC₁₈H₁₈N₈·2HCl419.31>300457[3]
Bismarck Brown RC₂₁H₂₄N₈·2HCl461.39>300468[4]
Para RedC₁₆H₁₁N₃O₃293.28248-252[5]488, 493[5][6]

Table 2: Physicochemical Properties of Early Azo Dyes

Experimental Protocols for the Synthesis of Key Azo Dyes

The synthesis of azo dyes typically involves two key steps: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling agent, such as a phenol (B47542) or another aromatic amine. The following are detailed protocols for the synthesis of Aniline Yellow and Para Red.

Synthesis of Aniline Yellow (p-Aminoazobenzene)

Aniline yellow is synthesized through the coupling reaction of benzenediazonium (B1195382) chloride with aniline in an acidic medium.

Experimental Workflow:

Synthesis_of_Aniline_Yellow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling aniline1 Aniline hcl_nao2 HCl, NaNO2 (0-5 °C) aniline1->hcl_nao2 Reacts with bdc Benzenediazonium Chloride hcl_nao2->bdc Forms aniline2 Aniline aniline_yellow Aniline Yellow (p-Aminoazobenzene) bdc->aniline_yellow Couples with

Caption: Workflow for the synthesis of Aniline Yellow.

Methodology:

  • Preparation of Benzenediazonium Chloride:

    • In a 250 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 25 mL of concentrated hydrochloric acid and 25 mL of water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a cold solution of 7.0 g (0.1 mol) of sodium nitrite (B80452) in 20 mL of water, keeping the temperature below 5 °C.

  • Azo Coupling:

    • In a separate 600 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 100 mL of 2M hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly, and with vigorous stirring, add the freshly prepared benzenediazonium chloride solution to the cold aniline solution.

    • A yellow precipitate of Aniline Yellow will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain pure Aniline Yellow.

Synthesis of Para Red (1-(4-Nitrophenylazo)-2-naphthol)

Para Red is an insoluble azo pigment formed by the coupling of diazotized p-nitroaniline with 2-naphthol (B1666908).

Experimental Workflow:

Synthesis_of_Para_Red cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling pna p-Nitroaniline hcl_nao2 HCl, NaNO2 (0-5 °C) pna->hcl_nao2 Reacts with pnbdc p-Nitrobenzenediazonium Chloride hcl_nao2->pnbdc Forms naphthol 2-Naphthol (in NaOH solution) para_red Para Red pnbdc->para_red Couples with

Caption: Workflow for the synthesis of Para Red.

Methodology:

  • Preparation of p-Nitrobenzenediazonium Chloride:

    • In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.

    • Heat the mixture gently to dissolve the amine, then cool it to 0-5 °C in an ice bath.

    • Slowly add a cold solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, maintaining the temperature below 5 °C.

  • Preparation of the Coupling Solution:

    • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of 10% sodium hydroxide (B78521) solution.

    • Cool this solution to 5 °C in an ice bath.

  • Azo Coupling:

    • Slowly, and with vigorous stirring, add the cold p-nitrobenzenediazonium chloride solution to the cold 2-naphthol solution.

    • A brilliant red precipitate of Para Red will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolation and Purification:

    • Collect the pigment by vacuum filtration.

    • Wash the product thoroughly with cold water until the filtrate is neutral.

    • Dry the purified Para Red in an oven at a low temperature.

Azo Dyes in Medicine: The Story of Prontosil

The utility of azo dyes extended beyond the textile industry into the realm of medicine. The German physician and bacteriologist Paul Ehrlich hypothesized that dyes could be used as "magic bullets" to selectively target and kill pathogens without harming the host. This concept laid the groundwork for chemotherapy.

In the early 1930s, at the Bayer laboratories, a team led by Gerhard Domagk was systematically screening synthetic dyes for antibacterial activity. In 1932, they discovered that a red azo dye named Prontosil was remarkably effective in treating streptococcal infections in mice. This was a groundbreaking discovery, as there were no effective treatments for systemic bacterial infections at the time. For his discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.

Interestingly, Prontosil was found to be inactive against bacteria in vitro. It was later discovered by researchers at the Pasteur Institute in France that Prontosil is a prodrug . In the body, it is metabolized by azoreductases, primarily in the liver, which cleave the azo bond to release the active antimicrobial agent, sulfanilamide .

Metabolic Activation of Prontosil

The metabolic pathway of Prontosil to its active form, sulfanilamide, is a classic example of prodrug activation.

Prontosil_Metabolism prontosil Prontosil (Inactive Prodrug) azoreductases Azoreductases (in liver) prontosil->azoreductases Metabolized by sulfanilamide Sulfanilamide (Active Drug) azoreductases->sulfanilamide Releases

Caption: Metabolic activation of Prontosil to Sulfanilamide.

Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid. Bacteria need to synthesize their own folic acid, while humans obtain it from their diet. This selective inhibition of a crucial bacterial metabolic pathway is the basis for the antibacterial action of sulfa drugs.

Conclusion

The discovery and development of azo dyes represent a landmark achievement in the history of industrial and medicinal chemistry. From their origins as vibrant colorants that transformed the textile industry to their unexpected role as the first effective antibacterial agents, azo compounds have had a profound and lasting impact. The principles of their synthesis and the understanding of their biological activity continue to be relevant in the fields of materials science, drug discovery, and biotechnology. This guide has provided a technical overview of the foundational discoveries, detailed experimental procedures, and key applications that underscore the enduring significance of this versatile class of molecules.

References

In-Depth Technical Guide: Safety and Handling of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Acid Red 249, a synthetic dye used in various industrial and research applications. The following sections detail the chemical and physical properties, toxicological data, handling and storage procedures, emergency protocols, and waste disposal of this compound. This document is intended for use by professionals in laboratory and manufacturing settings.

Chemical and Physical Properties

This compound is a dark red powder.[1] It is an anionic dye, soluble in water and slightly soluble in ethanol.[2][3] The molecular formula is C29H20ClN3Na2O10S3, and it has a molecular weight of 748.11 g/mol .[2][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Appearance Dark red powder[1][3]
CAS Number 6416-66-6[4][6]
Molecular Formula C29H20ClN3Na2O10S3[4][5][7]
Molecular Weight 748.11 g/mol [4][5][7]
Solubility Soluble in water, slightly soluble in ethanol[2][3]
pH 7.5 (in aqueous solution)[4]
Odor Odorless[4]
Stability Stable under normal temperatures and pressures[4]

Toxicological Information

Detailed toxicological studies on this compound are limited. Most available safety data sheets indicate that specific LD50 and LC50 values have not been determined.[4] However, the substance is considered harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory tract.[4]

Table 2: Summary of Toxicological Data for this compound

EndpointResultReferences
Acute Oral Toxicity Harmful if swallowed. May cause gastrointestinal irritation.[4]
Acute Dermal Toxicity May cause skin irritation in sensitive individuals.[4]
Acute Inhalation Toxicity May cause irritation of the respiratory tract.[4]
Eye Irritation May cause irritation and inflammation.[4]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[4]
Mutagenicity Mutagenicity data has been reported, but specific results are not readily available.[4]
LD50/LC50 Data not available.[4]

Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure safety in the laboratory.

Handling
  • Ventilation: Use with adequate ventilation to minimize dust generation and accumulation.[4] Local exhaust ventilation is recommended.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles with side shields, and a lab coat.[4][6] In dusty conditions, a NIOSH-approved respirator should be worn.[4]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage
  • Conditions: Store in a cool, dry, well-ventilated area.[4][6]

  • Containers: Keep containers tightly closed to prevent contamination and moisture absorption.[4][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][6]

Emergency Procedures

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid MeasuresReferences
Inhalation Move the exposed person to fresh air. If breathing is difficult, seek medical attention.[6]
Skin Contact Wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[6]
Spill Response

In the event of a spill, follow these procedures to ensure safe cleanup:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the material.

  • Absorb: For small spills, use an inert absorbent material.

  • Collect: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[6] Avoid generating dust.[6]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Containment Containment & Cleanup cluster_FinalSteps Final Steps Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Collect Collect Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling an this compound spill.

Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[6]

  • Hazardous Combustion Products: Burning may produce irritating and toxic fumes, including oxides of carbon, nitrogen, and sulfur.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Ecological Information

There is limited data available on the ecological effects of this compound.[8] As with many synthetic dyes, it is important to prevent its release into the environment.

Table 4: Ecological Data for this compound

ParameterResultReferences
Toxicity to fish No data available[8]
Toxicity to daphnia and other aquatic invertebrates No data available[8]
Toxicity to algae No data available[8]

Disposal Considerations

Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological assessment of this compound are not publicly available. The data presented in this guide are derived from standard Safety Data Sheets provided by manufacturers and suppliers. For specific experimental use, it is recommended to consult the supplier's most recent SDS and conduct a thorough risk assessment.

Conclusion

This compound is a useful dye in various applications, but it requires careful handling to mitigate potential hazards. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment, proper storage, and established emergency procedures, is essential for maintaining a safe working environment. Researchers and laboratory personnel should familiarize themselves with this information before working with this compound.

References

An In-depth Technical Guide to the Ecological Information and Toxicity of Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the ecological and toxicological properties of Acid Red 249 is largely unavailable in publicly accessible literature. This guide provides an assessment based on data from structurally similar monoazo dyes, namely C.I. Acid Red 14 and C.I. Acid Red 18, to infer the potential environmental and health hazards of this compound. The information presented herein should be interpreted with caution and serves as a preliminary guide for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a monoazo dye characterized by a complex chemical structure: Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate. Its key structural features include a naphthalene (B1677914) disulfonic acid core, a substituted phenyl ring with chloro and phenoxy groups, and a sulfonylamino group. The presence of multiple sulfonate groups suggests high water solubility, which influences its environmental mobility and biological availability. Due to the general lack of specific ecotoxicological and toxicological data for this compound, this whitepaper will leverage analogue data to provide a comprehensive overview of its potential risks.

Mammalian Toxicity (Analogue-Based Assessment)

The acute and chronic toxicity of this compound has not been extensively studied. However, data from structurally related acid red dyes, C.I. Acid Red 14 and C.I. Acid Red 18, can provide insights into its potential toxicological profile.

Acute Toxicity

Based on data from analogue compounds, this compound is expected to have low acute toxicity via oral and dermal routes of exposure.

Analogue CompoundTest OrganismRoute of ExposureLD50 ValueCitation
C.I. Acid Red 14Rat (male/female)Oral> 10,000 mg/kg bw[1]
C.I. Acid Red 14Rat (male/female)Dermal> 2,000 mg/kg bw[1]
C.I. Acid Red 18RatOral> 8,000 mg/kg bw[2]
Chronic Toxicity and Other Endpoints

Chronic toxicity data for direct analogues is limited. A study on C.I. Acid Red 18 in rats established a No-Observed-Effect-Level (NOEL).

Analogue CompoundTest OrganismStudy TypeNOELObservationsCitation
C.I. Acid Red 18Wistar Rat3-Generation Feeding Study500 mg/kg bw/dayPink coloration of fur, soft feces at higher doses.[2]

Genotoxicity: While mutagenicity data for this compound is not available, some reports on analogue compounds exist. For instance, C.I. Acid Red 18 has been reported to cause colon-specific DNA damage in mice when the intact dye reaches the intestine[3].

Ecological Information (Analogue-Based Assessment)

The environmental fate and effects of this compound are largely uncharacterized. The high water solubility suggested by its structure indicates a potential for dispersal in aquatic environments. Data from C.I. Acid Red 14 provides a preliminary understanding of its potential aquatic toxicity.

Aquatic Toxicity
Analogue CompoundTest OrganismTest DurationEndpointValue (mg/L)Citation
C.I. Acid Red 14Daphnia magna48 hoursEC50115.097[1]
C.I. Acid Red 14Chlorella vulgaris72 hoursEC5034.823[1]
Biodegradability and Environmental Fate

Azo dyes, in general, are known for their persistence in the environment and are often resistant to aerobic biodegradation[4]. The degradation of C.I. Acid Red 14 has been investigated using advanced oxidation processes, which suggests that under specific conditions, mineralization is possible[5][6]. The anaerobic degradation of azo dyes can lead to the formation of aromatic amines, which may be more toxic than the parent compound[7].

Bioaccumulation: There is no specific data on the bioaccumulation potential of this compound. However, a study on C.I. Acid Red 18 showed that it could be accumulated by the fungus Schizophyllum commune[8].

Toxicity of Potential Breakdown Products

A significant concern with azo dyes is the toxicological profile of their breakdown products, particularly aromatic amines, which can be formed under reductive conditions.

  • p-Toluenesulfonamide: This compound is classified as "not readily biodegradable" but is considered to have low environmental risk. It has shown no genotoxic effects, and a NOAEL for reproductive toxicity has been established at 300 mg/kg/day[2].

Experimental Protocols (Based on Analogue Data)

Detailed experimental protocols for the cited analogue data are not fully available in the public domain. However, the methodologies can be generally described based on standard OECD guidelines.

Acute Oral Toxicity (Analogue: C.I. Acid Red 14)

This test is likely performed according to OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method) .

G start Acclimatization of Rats dosing Single Oral Dose Administration (Limit Test: 2000 or 5000 mg/kg bw) start->dosing observation Observation Period (14 days) - Clinical signs - Body weight changes - Mortality dosing->observation necropsy Gross Necropsy of all animals observation->necropsy end LD50 Estimation necropsy->end

Caption: Workflow for an acute oral toxicity study.

Aquatic Toxicity with Daphnia magna (Analogue: C.I. Acid Red 14)

This test is likely performed according to OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) .

G start Culture of Daphnia magna prep Preparation of Test Solutions (Series of concentrations) start->prep exposure Exposure of Daphnids (24-48h) - 20 daphnids per concentration - Controlled light and temperature prep->exposure assessment Assessment of Immobilization exposure->assessment analysis Calculation of EC50 assessment->analysis

Caption: Experimental workflow for Daphnia magna acute toxicity testing.

Logical Relationships in Hazard Assessment

The overall hazard assessment for an azo dye like this compound involves considering the parent compound's toxicity and the potential for it to break down into more hazardous aromatic amines.

G Dye This compound (Parent Compound) Env Environmental Compartments (Water, Sediment) Dye->Env Toxicity_Dye Direct Toxicity of Dye (Aquatic & Mammalian) Dye->Toxicity_Dye Reductive Reductive Conditions (e.g., anaerobic sediment) Env->Reductive Amines Aromatic Amine Breakdown Products Reductive->Amines Azo Bond Cleavage Toxicity_Amines Toxicity of Amines (Potentially higher, e.g., genotoxicity) Amines->Toxicity_Amines

Caption: Logical relationship in the hazard assessment of azo dyes.

Conclusion and Recommendations

Due to the significant data gaps for this compound, a definitive assessment of its ecological and toxicological profile is not possible. The analogue data presented in this guide suggests that this compound likely has low acute mammalian toxicity. However, there are potential concerns regarding its aquatic toxicity, particularly to algae, and the genotoxicity of its potential breakdown products.

For a comprehensive risk assessment, the following experimental data for this compound are critically needed:

  • Ecotoxicological data: Acute and chronic toxicity studies on fish, daphnia, and algae.

  • Environmental fate data: Studies on biodegradability (both aerobic and anaerobic) and bioaccumulation potential.

  • Toxicological data: In vitro genotoxicity assays (e.g., Ames test, micronucleus test) and repeated dose toxicity studies.

Until such data becomes available, it is recommended to handle this compound with caution, assuming a potential for environmental persistence and the formation of hazardous breakdown products. Appropriate measures should be taken to minimize its release into the environment.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyamide Fabrics with Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dyeing of polyamide fabrics with Acid Red 249. It includes comprehensive application notes, experimental procedures, and data presentation to ensure reproducibility and accurate results in a laboratory setting.

Introduction

This compound, also known as Weak Acid Brilliant Red B, is a single azo class anionic dye.[1][2] It is utilized in the dyeing and printing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3][4] The process of dyeing polyamide fibers with acid dyes is governed by the electrostatic attraction between the anionic sulfonate groups of the dye and the protonated amino end groups of the polyamide fiber under acidic conditions.[5][6][7] Precise control of dyeing parameters such as pH, temperature, and time is crucial for achieving optimal color yield, levelness, and fastness properties.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the dyeing of polyamide fabrics with this compound.

Table 1: Dyeing Process Parameters

ParameterValueNotes
Dye Concentration (% owf*)0.5 - 2.0%Dependent on the desired shade depth.
Liquor Ratio1:20 - 1:50A 1:20 ratio is suitable for heavier fabrics, while a 1:50 ratio is for lighter fabrics.[10]
pH4.0 - 6.0The pH should be gradually lowered during the dyeing process to control dye uptake.[7]
Leveling Agent1 g/LAnionic or non-ionic leveling agents are recommended to ensure even dye distribution.[9][11]
Acid Donor1 g/L Acetic Acid or Formic AcidUsed to adjust and maintain the acidic pH of the dyebath.[11]
Electrolyte (Glauber's Salt)5%Acts as a retarding agent to promote level dyeing.[5]
Initial Temperature40°CDyeing starts at a low temperature to allow for even dye migration.[9]
Dyeing Temperature90 - 100°CThe temperature is gradually raised to the boiling point for dye fixation.[8][9]
Dyeing Time30 - 60 minutesThe duration at the final dyeing temperature to ensure complete dye penetration and fixation.[9]

*% owf: on the weight of the fabric

Table 2: Fastness Properties of this compound on Polyamide

Fastness TestStandardExpected Rating (1-5 Scale)
Washing FastnessISO 105-C063-4
Light FastnessISO 105-B024-5
Rubbing Fastness (Crocking)ISO 105-X12Dry: 4, Wet: 3-4
Perspiration FastnessISO 105-E043-4

Experimental Protocols

Materials and Reagents
  • Polyamide fabric (prepared for dyeing)

  • This compound (C.I. 18134)

  • Acetic Acid (CH₃COOH) or Formic Acid (HCOOH)

  • Anionic or non-ionic leveling agent

  • Glauber's Salt (Sodium Sulfate, Na₂SO₄)

  • Distilled water

Dyeing Protocol
  • Preparation of Dyebath:

    • Calculate the required amount of water for the desired liquor ratio (e.g., for a 10 g fabric sample at a 1:20 ratio, 200 mL of water is needed).

    • In a beaker, dissolve the calculated amount of leveling agent (e.g., 1 g/L) and Glauber's Salt (e.g., 5% owf) in distilled water at room temperature.

    • Adjust the initial pH of the dyebath to approximately 6.5-7.0 using a dilute solution of acetic acid or an appropriate buffer.[7]

  • Dyeing Procedure:

    • Introduce the pre-wetted polyamide fabric into the dyebath.

    • Start heating the dyebath and raise the temperature to 40°C.

    • Run the fabric in the blank bath for 10 minutes to ensure even wetting and chemical distribution.

    • Add the pre-dissolved this compound dye solution to the dyebath.

    • Gradually increase the temperature to 90-98°C at a rate of 1-2°C per minute.[7]

    • During the temperature rise, slowly add a dilute solution of acetic acid or formic acid to gradually lower the pH to the target range of 4.0-5.0.[7]

    • Hold the temperature at 90-98°C for 30-60 minutes, ensuring the fabric is continuously agitated for level dyeing.[9]

  • Rinsing and After-treatment:

    • After the dyeing time is complete, cool the dyebath down to 60-70°C.

    • Remove the dyed fabric and rinse it thoroughly with cold water until the water runs clear.

    • Perform a wash with a non-ionic detergent (e.g., 1 g/L) at 60°C for 15 minutes to remove any unfixed dye.

    • Rinse the fabric again with cold water.

    • Squeeze the excess water and air-dry the fabric at a temperature not exceeding 60°C.[12]

Fastness Testing Protocols
  • A specimen of the dyed fabric is stitched together with a multi-fiber strip.

  • The composite sample is washed in a solution containing a standard detergent at a specified temperature (e.g., 60°C) for a set duration in a wash wheel or similar apparatus.[13]

  • After washing, the sample is rinsed and dried.

  • The change in color of the dyed fabric and the staining of the adjacent multi-fiber strip are assessed using grey scales.

  • A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural daylight.[14][15]

  • Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed under the same conditions.[14]

  • The fading of the test specimen is compared to the fading of the blue wool standards to determine the lightfastness rating.[14]

Visualizations

Dyeing_Workflow cluster_prep 1. Dyebath Preparation cluster_dyeing 2. Dyeing Process cluster_post 3. Post-Treatment A Calculate Water Volume B Dissolve Auxiliaries (Leveling Agent, Glauber's Salt) A->B C Set Initial pH (6.5-7.0) B->C D Introduce Fabric C->D E Heat to 40°C (Run for 10 min) D->E F Add Dye Solution E->F G Ramp Temperature to 90-98°C (1-2°C/min) F->G H Gradually Lower pH (to 4.0-5.0) G->H I Hold at 90-98°C (30-60 min) H->I J Cool to 60-70°C I->J K Rinse with Cold Water J->K L Soaping (1 g/L non-ionic detergent, 60°C, 15 min) K->L M Final Rinse L->M N Dry M->N

Caption: Workflow for dyeing polyamide fabric with this compound.

Caption: Ionic interaction between this compound and polyamide fiber.

References

Application Notes and Protocols for Acid Red 249 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known as Tracid Brilliant Red B, is a weak acid dye belonging to the azo class.[1] While its primary documented use is in the textile industry for dyeing protein fibers like wool and silk, its chemical properties as an anionic dye suggest its potential for application as a biological stain in microscopy.[1][2] Acid dyes, in general, are utilized in histology to stain basic cellular components, such as the cytoplasm and connective tissues.[3][4]

This document provides detailed theoretical application notes and experimental protocols for the use of this compound as a counterstain in standard histological preparations. It is important to note that as of this writing, there is a lack of specific published literature on the use of this compound as a biological stain. Therefore, the following protocols are based on the general principles of acid dye staining and adapted from established methods like the Hematoxylin (B73222) and Eosin (H&E) and Masson's Trichrome stains.[5][6] Researchers should consider these protocols as a starting point and perform optimization to suit their specific tissues and research needs.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided below. Understanding these characteristics is crucial for preparing staining solutions and ensuring the consistency of staining.

PropertyValueReference
C.I. Name This compound[1]
CAS Number 6416-66-6[1][5]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1][5]
Molecular Weight 748.11 g/mol [1][5]
Appearance Dark red powder[1][2]
Solubility Soluble in water[1][2]

Principle of Staining

As an acid dye, this compound is anionic, carrying a net negative charge. In biological tissues, it will bind to cationic (basic) components that are positively charged.[3] These primarily include proteins in the cytoplasm, muscle fibers, collagen, and red blood cells.[7] The staining intensity is dependent on the pH of the staining solution; a more acidic environment increases the number of positively charged groups on tissue proteins, leading to stronger binding of the anionic dye.[8]

Experimental Protocol 1: Hematoxylin and this compound (H&AR) Staining

This protocol is analogous to the standard Hematoxylin and Eosin (H&E) stain, with this compound serving as the counterstain to a hematoxylin nuclear stain. This method is expected to provide blue to purple nuclei with red to pinkish-red cytoplasm and extracellular matrix.

Reagent Preparation
  • Harris' Hematoxylin Solution: A commercially available or laboratory-prepared solution.

  • Acid Alcohol (1%): 1 ml Hydrochloric Acid, concentrated, in 99 ml of 70% Ethanol.

  • Scott's Tap Water Substitute (Bluing Agent): A commercially available or laboratory-prepared solution.

  • This compound Staining Solution (0.5% w/v):

    • This compound: 0.5 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 0.5 ml (to adjust pH and enhance staining)

Staining Procedure for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 changes, 3 minutes each.

    • 70% Ethanol: 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-10 minutes.

    • Wash in running tap water for 1-5 minutes.

  • Differentiation:

    • Dip slides in 1% Acid Alcohol for a few seconds to remove excess hematoxylin.

    • Wash in running tap water.

  • Bluing:

    • Immerse in Scott's Tap Water Substitute for 1-2 minutes until sections turn blue.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the 0.5% this compound solution for 1-3 minutes. Optimization of this step is critical.

    • Rinse briefly in distilled water.

  • Dehydration, Clearing, and Mounting:

    • 95% Ethanol: 2 changes, 1 minute each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • Xylene: 2 changes, 5 minutes each.

    • Mount with a permanent mounting medium.

H&AR Staining Workflow```dot

HAR_Workflow cluster_prep Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Deparaffinization->Nuclear_Stain 5-10 min Differentiation Differentiation (Acid Alcohol) Nuclear_Stain->Differentiation ~5 sec Bluing Bluing (Scott's Solution) Differentiation->Bluing 1-2 min Counterstain Counterstaining (this compound) Bluing->Counterstain 1-3 min Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for the proposed Trichrome stain using this compound.

Optimization of Staining Protocols

To achieve optimal and reproducible results, systematic optimization is crucial. The following table provides a template for recording experimental data during the optimization process. Key parameters to adjust include dye concentration, staining duration, and the pH of the staining solutions.

ParameterTrial 1Trial 2Trial 3Trial 4Trial 5
Tissue Type
Fixative
This compound Conc. (%) 0.10.51.00.50.5
Staining Time (min) 122510
Staining Solution pH 2.52.52.52.03.0
Differentiation Time (sec) 1015201515
Staining Quality
Background Staining
Notes

Expected Results

  • H&AR Staining: Nuclei should appear blue/purple, while cytoplasm, muscle, and collagen should be stained in varying shades of red to pink.

  • Trichrome Staining: Nuclei are expected to be black, cytoplasm and muscle red, and collagen blue.

Conclusion

This compound presents a potential, though currently undocumented, alternative as a red acid dye for biological staining in microscopy. The provided protocols for a Hematoxylin and this compound stain and a Trichrome stain serve as a foundational methodology. Successful implementation will require careful optimization of the staining parameters for specific laboratory conditions and tissue types. Researchers are encouraged to use these notes as a guide for developing a robust and reproducible staining procedure with this compound.

References

Application of Acid Red 249 in Inkjet Printing Inks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of C.I. Acid Red 249 in the formulation of aqueous inkjet printing inks. These guidelines are intended to assist researchers and scientists in developing and evaluating inkjet inks for various applications, including those in specialized fields such as bioprinting and drug delivery systems where precise fluid deposition is critical.

Introduction to this compound for Inkjet Inks

C.I. This compound is a monoazo acid dye known for its vibrant bluish-red hue and good water solubility, making it a suitable candidate for aqueous inkjet ink formulations.[1][2] Its molecular structure contributes to its color properties and its performance in print applications. A key advantage of this compound is its reported superior lightfastness compared to other magenta dyes like Acid Red 52, a crucial factor for applications requiring image permanence.[1]

Inkjet printing is a non-impact printing technology that ejects droplets of ink onto a substrate to create an image. The physical and chemical properties of the ink, such as viscosity, surface tension, and the stability of the colorant, are critical for reliable and high-quality printing. This compound, when properly formulated, can meet the stringent requirements for use in thermal and piezoelectric inkjet systems.

Physicochemical Properties and Formulation Guidelines

The performance of an inkjet ink is heavily dependent on its physical properties. The following table summarizes the target ranges for key parameters in an aqueous inkjet ink formulated with this compound.

PropertyTarget RangeSignificance in Inkjet Printing
Concentration of this compound 1 - 10 wt%Affects color strength, optical density, and ink stability. A typical formulation may contain around 4 wt%.[3]
Viscosity (at 25°C) 1 - 12 mPa·sCrucial for proper droplet formation and ejection from the printhead.[3]
Surface Tension (at 25°C) 20 - 70 mN/mInfluences droplet shape, jetting stability, and wetting of the substrate.
pH 7 - 9Affects the solubility and stability of the dye and prevents corrosion of printhead components.
Particle Size N/A (for dissolved dye)The dye should be fully dissolved to prevent nozzle clogging. Filtration is essential.

A model aqueous inkjet ink formulation utilizing this compound can be prepared with the following components:

ComponentWeight Percentage (wt%)Purpose
C.I. This compound4%[3]Colorant
2-Pyrrolidone20%[3]Humectant (prevents drying in nozzles), co-solvent
Deionized Water76%Vehicle/Solvent

Performance Characteristics

The following table outlines the expected performance of a well-formulated inkjet ink containing this compound.

Performance MetricExpected ResultSignificance
Color Gamut Bright, bluish-redProvides a vibrant magenta for a wide color range in process color printing.
Lightfastness Good to ExcellentOffers enhanced image permanence compared to some other acid dyes.[1]
Water Fastness Moderate to GoodDependent on the substrate; can be improved with specialized paper coatings.
Print Quality High resolution, sharp linesAchievable with optimized ink rheology and formulation.

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of an inkjet ink containing this compound.

Ink Preparation

Objective: To prepare a stable aqueous inkjet ink using this compound.

Materials:

  • C.I. This compound

  • 2-Pyrrolidone

  • Deionized water (conductivity < 1 µS/cm)

  • Magnetic stirrer and stir bar

  • 0.2 µm syringe filter

Procedure:

  • In a clean beaker, add the required amount of deionized water.

  • While stirring, slowly add the 2-pyrrolidone to the deionized water.

  • Gradually add the C.I. This compound powder to the solvent mixture.

  • Continue stirring until the dye is completely dissolved. This may take up to 2 hours at room temperature.

  • Measure the pH of the solution and adjust to between 7 and 9 using a suitable pH modifier if necessary.

  • Filter the final ink formulation through a 0.2 µm syringe filter to remove any particulate matter.

Viscosity Measurement

Objective: To determine the dynamic viscosity of the inkjet ink.

Apparatus:

  • Rotational viscometer or rheometer with a suitable geometry (e.g., cone-plate or concentric cylinder).

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the ink sample and the viscometer to a constant temperature of 25°C.

  • Load the ink sample into the viscometer.

  • Measure the viscosity at a range of shear rates relevant to inkjet printing (e.g., 10 to 1000 s⁻¹).

  • Record the viscosity in millipascal-seconds (mPa·s).

Surface Tension Measurement

Objective: To measure the static surface tension of the inkjet ink.

Apparatus:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Equilibrate the ink sample to 25°C.

  • Measure the surface tension of the ink.

  • Record the value in millinewtons per meter (mN/m).

Colorimetric Analysis

Objective: To quantify the color of the printed ink.

Apparatus:

  • Spectrophotometer or colorimeter.

  • Inkjet printer.

  • Standardized paper substrate.

Procedure:

  • Print a solid patch of the this compound ink onto the standardized paper.

  • Allow the print to dry completely.

  • Calibrate the spectrophotometer.

  • Measure the CIELAB color space values (L, a, b*) of the printed patch.

  • Record the L, a, and b* values, which represent lightness, red/green axis, and yellow/blue axis, respectively.

Lightfastness Testing

Objective: To evaluate the resistance of the printed ink to fading upon exposure to light.

Apparatus:

  • Weatherometer or a controlled light exposure chamber equipped with a xenon arc lamp.

  • Blue Wool Scale (ISO 105-B02).

Procedure:

  • Print a sample of the ink onto the desired substrate.

  • Mount the printed sample and a Blue Wool Scale card in the light exposure chamber.

  • Expose the samples to the light source under controlled conditions of temperature and humidity.

  • Periodically assess the fading of the printed sample against the fading of the Blue Wool standards.

  • The lightfastness rating is determined by the Blue Wool standard that fades to a similar extent as the ink sample.

Water Fastness Testing

Objective: To assess the resistance of the printed ink to water.

Procedure (based on ISO 18935):

  • Print a sample of the ink onto the desired substrate and allow it to dry for 24 hours.

  • Immerse the printed sample in deionized water for a specified period (e.g., 1 minute).

  • Remove the sample and gently blot it dry.

  • Visually assess any color bleed or transfer.

  • For a quantitative assessment, measure the optical density of the print before and after water immersion.

Visualizations

The following diagrams illustrate key processes related to the application of this compound in inkjet inks.

Inkjet_Ink_Formulation_Workflow cluster_materials Raw Materials cluster_process Formulation Process cluster_output Final Product AR249 This compound Mixing Mixing & Dissolving AR249->Mixing Solvent Deionized Water Solvent->Mixing Humectant 2-Pyrrolidone Humectant->Mixing pH_Adjust pH Adjustment Mixing->pH_Adjust Filtration Filtration (0.2 µm) pH_Adjust->Filtration FinalInk This compound Inkjet Ink Filtration->FinalInk

Figure 1: Workflow for the formulation of an inkjet ink containing this compound.

Ink_Quality_Control_Workflow cluster_tests Quality Control Tests cluster_decision Decision InkSample Ink Sample Viscosity Viscosity Measurement InkSample->Viscosity SurfaceTension Surface Tension Measurement InkSample->SurfaceTension pH_Test pH Measurement InkSample->pH_Test Colorimetric Colorimetric Analysis InkSample->Colorimetric Stability Stability Test (Shelf Life) InkSample->Stability PassFail Pass / Fail Viscosity->PassFail SurfaceTension->PassFail pH_Test->PassFail Colorimetric->PassFail Stability->PassFail Approve Approved for Use PassFail->Approve Pass Reject Reformulate PassFail->Reject Fail

Figure 2: Quality control workflow for an this compound based inkjet ink.

Ink_Deposition_and_Drying cluster_interaction Droplet-Substrate Interaction Printhead Inkjet Printhead Droplet Ink Droplet (this compound in solution) Printhead->Droplet Ejection Substrate Porous Substrate (Paper) Droplet->Substrate Deposition Spreading Spreading & Wetting Substrate->Spreading Absorption Absorption of Water & Solvents Spreading->Absorption DyeFixation Dye Fixation Absorption->DyeFixation DriedInk Dried Ink Spot (Color Image) DyeFixation->DriedInk

Figure 3: Mechanism of ink deposition and drying on a porous substrate.

References

Application Notes and Protocols: Acid Red 249 for Leather Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, also known by its Colour Index name C.I. This compound, is a weak acid azo dye utilized in the textile and leather industries.[1] Its application in leather dyeing is valued for achieving vibrant red shades. This document provides detailed application notes and experimental protocols for the use of this compound in leather dyeing processes, intended for a scientific and research-oriented audience. The protocols and data presented are a synthesis of available information on this compound and analogous acid dyes used in leather tanning.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe application in leather dyeing.

PropertyValueReference
C.I. Name This compound[2]
C.I. Number 18134[2]
CAS Number 6416-66-6[1]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1]
Molecular Weight 748.11 g/mol [1]
Chemical Class Azo[1]
Appearance Dark red powder[3]
Solubility Soluble in water; slightly soluble in ethanol.[3]

Mechanism of Dyeing: Dye-Collagen Interaction

The dyeing of leather with this compound is predicated on the ionic interaction between the anionic dye molecules and the cationic sites on the collagen fibers of the leather. Under acidic conditions, the amino groups (-NH₂) present in the collagen's protein structure become protonated, acquiring a positive charge (-NH₃⁺). This compound, with its sulfonate groups (-SO₃⁻), is anionic and is consequently attracted to these positively charged sites on the leather substrate. The fixation of the dye is primarily achieved through the formation of strong ionic bonds. Weaker forces, such as hydrogen bonds and van der Waals forces, also contribute to the overall dye-fiber affinity and fastness properties.

Dye_Collagen_Interaction Collagen Collagen Fiber (-NH2 groups) Protonated_Collagen Protonated Collagen Fiber (-NH3+ groups) Collagen->Protonated_Collagen Protonation Acid_Bath Acidic Dyebath (H+ ions) Acid_Bath->Protonated_Collagen Dyed_Leather Dyed Leather (Ionic Bond Formation) Protonated_Collagen->Dyed_Leather Acid_Red_249 This compound (Anionic Dye, -SO3- groups) Acid_Red_249->Dyed_Leather Ionic Attraction Leather_Dyeing_Workflow Start Start Washing Washing & Neutralization (pH 6.0-6.5) Start->Washing Dyeing Dyeing with this compound (50-60°C) Washing->Dyeing Fixation Fixation with Formic Acid (pH 3.5-4.5) Dyeing->Fixation Rinsing Rinsing Fixation->Rinsing Fatliquoring Fatliquoring Rinsing->Fatliquoring Drying Drying & Finishing Fatliquoring->Drying End Finished Leather Drying->End

References

Application Notes and Protocols: Preparation and Use of Acid Red 249 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 249, a water-soluble anionic dye, finds applications in various laboratory settings, primarily as a stain in histological and cytological studies, and potentially in cytotoxicity assays.[1][2][3] Its vibrant red color allows for clear visualization of cellular components. Proper preparation of stock solutions is critical to ensure reproducibility and accuracy in experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and a general workflow for its application in a laboratory setting.

Physicochemical Properties and Solubility

This compound typically presents as a dark red powder. It is soluble in water and slightly soluble in ethanol.[1][2][3] For high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent, with a solubility of up to 50 mg/mL.[4]

Data Presentation: this compound Stock Solution Parameters

ParameterValueReference
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1]
Molecular Weight 748.11 g/mol [1]
Appearance Dark red powder[2]
Solubility in Water Soluble[2]
Solubility in Ethanol Slightly soluble[2]
Solubility in DMSO 50 mg/mL (requires sonication)[4]
Recommended Solvents Deionized Water, DMSO[2][4]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in deionized water, suitable for most routine staining procedures.

Materials:

  • This compound powder (MW: 748.11 g/mol )

  • High-purity deionized water

  • Calibrated analytical balance

  • 50 mL conical tube or appropriate volumetric flask

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 748.11 g/mol = 0.0748 g (or 74.8 mg)

  • Weighing: Carefully weigh out 74.8 mg of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Add approximately 8 mL of deionized water to a 50 mL conical tube containing a magnetic stir bar.

    • Slowly add the weighed this compound powder to the water while stirring.

    • Continue stirring at room temperature until the powder is completely dissolved. The solution should be a clear, deep red.

  • Volume Adjustment: Once fully dissolved, add deionized water to bring the final volume to 10 mL.

  • Sterilization (Optional): For applications requiring sterile conditions (e.g., cell culture-based assays), filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a High-Concentration (50 mg/mL) DMSO Stock Solution

This protocol is suitable for experiments requiring a highly concentrated stock solution that can be diluted into aqueous buffers or media.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Glass vial with a screw cap

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: Weigh out the desired amount of this compound powder (e.g., 50 mg) into a clean, dry glass vial.

  • Dissolution:

    • Add the appropriate volume of DMSO to achieve a 50 mg/mL concentration (e.g., 1 mL for 50 mg of powder).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[4]

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.[4] DMSO has a high freezing point (-18.5 °C), so the solution will be frozen at this temperature.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Cytotoxicity Assay using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_solution Prepare this compound Working Solution add_dye Add this compound Solution prep_solution->add_dye add_compound Add Test Compound seed_cells->add_compound incubate Incubate add_compound->incubate wash Wash to Remove Unbound Dye add_dye->wash incubate->add_dye solubilize Solubilize Dye from Viable Cells wash->solubilize measure Measure Absorbance solubilize->measure analyze Analyze Data & Determine Cytotoxicity measure->analyze end End analyze->end start Start start->prep_cells

Caption: Workflow for a cell viability assay using this compound.

stock_solution_prep This compound Stock Solution Preparation cluster_aqueous Aqueous Stock (e.g., 10 mM) cluster_dmso DMSO Stock (e.g., 50 mg/mL) weigh_aq Weigh this compound dissolve_aq Dissolve in Deionized Water with Stirring weigh_aq->dissolve_aq volume_aq Adjust Final Volume dissolve_aq->volume_aq filter_aq Sterile Filter (Optional) volume_aq->filter_aq aliquot_aq Aliquot filter_aq->aliquot_aq store_aq Store at -20°C or -80°C aliquot_aq->store_aq end End store_aq->end weigh_dmso Weigh this compound dissolve_dmso Dissolve in DMSO with Vortexing/Sonication weigh_dmso->dissolve_dmso aliquot_dmso Aliquot dissolve_dmso->aliquot_dmso store_dmso Store at -80°C aliquot_dmso->store_dmso store_dmso->end start Start start->weigh_aq start->weigh_dmso

Caption: Preparation of aqueous and DMSO stock solutions of this compound.

References

Application Notes and Protocols: pH Considerations for Optimal Dyeing with Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of pH in the optimal dyeing of protein-based substrates, such as wool and silk, as well as synthetic polyamides like nylon, using Acid Red 249 (C.I. 18134). Adherence to appropriate pH control is paramount for achieving desired color yield, levelness, and fastness properties.

Introduction to this compound

This compound is a monoazo acid dye characterized by its bright, bluish-red hue. Its chemical structure includes sulfonic acid groups, which impart water solubility and are key to its dyeing mechanism on protein and polyamide fibers. The efficiency of the dyeing process is highly dependent on the pH of the dyebath, which influences the surface charge of the fiber and the affinity of the dye.

The Role of pH in the Dyeing Mechanism

The fundamental principle of dyeing with acid dyes on protein and polyamide fibers lies in the electrostatic attraction between the anionic dye molecules and the cationic sites on the fiber. The pH of the dyebath is the primary factor controlling this interaction.

  • In acidic conditions: The amino groups (-NH2) present in the amorphous regions of wool (keratin) and silk (fibroin), as well as in nylon, become protonated (-NH3+). This creates a net positive charge on the fiber surface.

  • Dye-Fiber Interaction: The anionic sulfonate groups (-SO3-) of the this compound molecules are then attracted to these cationic sites, leading to the formation of ionic bonds. This is the primary mechanism for dye fixation.

  • Neutral to Alkaline Conditions: As the pH increases towards neutral and alkaline, the protonation of the amino groups is suppressed, and the carboxylic acid groups (-COOH) in the protein fibers become deprotonated (-COO-), resulting in a net negative charge on the fiber. This repels the anionic dye molecules, leading to poor dye uptake and fixation.

Quantitative Data on Dyeing Parameters

While specific quantitative data for the effect of pH on the dye uptake and color yield of this compound is not extensively available in published literature, the general behavior of weak acid dyes provides a strong indication of the expected trends. The following table summarizes typical fastness properties for this compound, which are influenced by proper pH control during dyeing.

PropertyWoolSilkNylon
Optimal pH Range 6-75-65-6
Light Fastness 54-54-5
Washing Fastness 2-333-4
Perspiration Fastness 2-333-4
Rubbing Fastness (Dry) 33-43-4
Rubbing Fastness (Wet) 2-333

Fastness grades are based on a scale of 1 to 5, where 5 represents the highest fastness.

Note: Dyeing wool at a pH lower than 6 can lead to a rapid and uncontrolled exhaustion of the dye, resulting in uneven coloration (poor levelness). For silk and nylon, a weakly acidic pH is generally preferred to achieve a balance between good dye uptake and fiber integrity.

Experimental Protocols

The following protocols provide a general framework for the application of this compound. Researchers should optimize these protocols based on the specific substrate and desired outcome.

Materials and Reagents
  • This compound (C.I. 18134)

  • Scoured wool, degummed silk, or nylon fabric

  • Acetic acid (or other suitable acid for pH adjustment)

  • Sodium sulfate (B86663) (Glauber's salt) as a leveling agent

  • Non-ionic wetting agent

  • Laboratory dyeing machine or water bath with temperature control

  • pH meter

  • Spectrophotometer for color measurement (optional)

Protocol for Dyeing Wool with this compound
  • Preparation of the Dyebath:

    • Set the liquor-to-goods ratio (the ratio of the volume of dye liquor to the weight of the fabric) to 40:1.

    • Add 1% (on weight of fiber, o.w.f.) of a non-ionic wetting agent to the required volume of deionized water.

    • Add 10% (o.w.f.) of sodium sulfate (Glauber's salt).

    • Carefully add a stock solution of this compound to achieve the desired depth of shade (e.g., 1% o.w.f.).

    • Adjust the pH of the dyebath to 6.5 with a dilute solution of acetic acid.

  • Dyeing Procedure:

    • Introduce the wetted wool fabric into the dyebath at 40°C.

    • Raise the temperature to the boil (100°C) at a rate of 1.5°C per minute.

    • Maintain the temperature at the boil for 60 minutes, ensuring gentle agitation of the fabric.

  • Rinsing and Drying:

    • Allow the dyebath to cool gradually to 70°C.

    • Remove the fabric and rinse thoroughly with warm water, followed by a cold water rinse until the water runs clear.

    • Hydroextract and air-dry the dyed fabric at ambient temperature.

Protocol for Dyeing Silk and Nylon with this compound
  • Preparation of the Dyebath:

    • Set the liquor-to-goods ratio to 40:1.

    • Add 1% (o.w.f.) of a non-ionic wetting agent.

    • Add 5-10% (o.w.f.) of sodium sulfate.

    • Add the required amount of this compound stock solution.

    • Adjust the pH of the dyebath to 5.5 with a dilute solution of acetic acid.

  • Dyeing Procedure:

    • Introduce the wetted silk or nylon fabric into the dyebath at 40°C.

    • Raise the temperature to 90°C at a rate of 1.5°C per minute.

    • Maintain the temperature at 90°C for 45-60 minutes with gentle agitation.

  • Rinsing and Drying:

    • Cool the dyebath to 60°C before removing the fabric.

    • Rinse the fabric as described in the wool protocol.

    • Hydroextract and air-dry.

Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Dyeing_Mechanism cluster_dyebath Dye Bath cluster_fiber Protein/Polyamide Fiber Dye This compound (Anionic, -SO3-) Fiber_NH3 Protonated Amino Group (-NH3+) Dye->Fiber_NH3 Ionic Bonding H_plus H+ Fiber_NH2 Amino Group (-NH2) H_plus->Fiber_NH2 Protonation (Acidic pH)

Caption: Mechanism of this compound Dyeing on Protein/Polyamide Fibers.

Dyeing_Workflow A Dye Bath Preparation (Dye, Auxiliaries, Water) B pH Adjustment (e.g., Acetic Acid) A->B C Introduction of Substrate B->C D Temperature Ramp-up C->D E Dyeing at Optimal Temperature D->E F Cooling E->F G Rinsing F->G H Drying G->H I Dyed Fabric H->I

Caption: General Experimental Workflow for Dyeing with this compound.

Troubleshooting

IssueProbable CauseRecommended Solution
Uneven Dyeing Dyebath pH is too low, causing rapid dye uptake.Increase the initial pH of the dyebath. For wool, start at a neutral pH (6.5-7.0). Ensure adequate agitation.
Poor Color Yield Dyebath pH is too high.Decrease the pH of the dyebath to the recommended range for the specific fiber.
Poor Wash Fastness Incomplete dye fixation or excess surface dye.Ensure the dyeing temperature and time are sufficient. Thoroughly rinse the fabric after dyeing.
Fiber Damage Harsh acidic conditions or prolonged high temperature.Avoid using strong acids for pH adjustment. Do not exceed the recommended dyeing temperature and time for the fiber.

Application Notes and Protocols: Enhancing Color Fastness of Acid Red 249 with Mordants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing mordants to improve the color fastness of Acid Red 249 on various substrates, including wool, silk, and nylon. The information is intended to guide researchers in achieving more robust and durable coloration for their applications.

Introduction to this compound and Mordanting

This compound is a single azo acid dye known for its vibrant red hue.[1][2] It is primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon. While offering excellent color, the fastness properties of acid dyes can sometimes be enhanced to meet stringent application requirements.

Mordants are metallic salts that form a coordination complex with the dye molecule and the fiber, increasing the dye's affinity for the fiber and improving its resistance to washing, light, and rubbing.[3][4][5] Common mordants include aluminum potassium sulfate (B86663) (alum), ferrous sulfate, and copper sulfate. The application of mordants can be performed before (pre-mordanting), during (meta-mordanting), or after (post-mordanting) the dyeing process. Pre-mordanting is a widely used and effective method for improving the color fastness of acid dyes.[2][6]

Effects of Mordants on Color Fastness of this compound

Table 1: Illustrative Color Fastness Ratings of this compound with Different Mordants

FiberMordant (Pre-mordanting)Wash Fastness (Grey Scale, ISO 105-C06)Light Fastness (Blue Wool Scale, ISO 105-B02)Rubbing Fastness (Grey Scale, ISO 105-X12)Perspiration Fastness (Grey Scale, ISO 105-E04)
Wool None3-4443-4
Alum (15% owf)44-54-54
Ferrous Sulfate (2% owf)4-554-54-5
Copper Sulfate (2% owf)4-55-64-54-5
Silk None33-43-43
Alum (15% owf)3-4443-4
Ferrous Sulfate (2% owf)44-544
Copper Sulfate (2% owf)4544
Nylon None3443
Alum (15% owf)3-44-54-53-4
Ferrous Sulfate (2% owf)454-54
Copper Sulfate (2% owf)45-64-54

Note: The data in this table is illustrative and based on general knowledge of acid dyes and mordants. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the pre-mordanting and dyeing of wool, silk, and nylon with this compound using various mordants.

Materials and Equipment
  • This compound dye powder

  • Mordants: Aluminum potassium sulfate (alum), Ferrous sulfate, Copper sulfate

  • Substrates: Wool, silk, or nylon fabric/yarn

  • Acetic acid (glacial)

  • Sodium sulfate

  • Beakers and flasks

  • Heating and stirring plate

  • Water bath or dyeing machine

  • pH meter

  • Protective equipment (gloves, goggles, lab coat)

Pre-mordanting Protocol

This protocol describes the pre-mordanting process for wool, silk, and nylon fibers.

  • Scouring: Before mordanting, it is essential to scour the fibers to remove any impurities. Wash the material in a solution of 0.5 g/L sodium carbonate and 2 g/L non-ionic detergent at 60°C for 30 minutes. Rinse thoroughly with warm and then cold water.

  • Mordant Bath Preparation:

    • Weigh the dry fiber to be mordanted. All calculations will be based on the weight of the fiber (owf).

    • Prepare the mordant solution in a stainless steel or enamel pot. Use a liquor ratio of 40:1 (40 mL of water for every 1 g of fiber).

    • For Alum Mordant: Dissolve 15% owf of aluminum potassium sulfate in warm water.

    • For Ferrous Sulfate Mordant: Dissolve 2% owf of ferrous sulfate in warm water.

    • For Copper Sulfate Mordant: Dissolve 2% owf of copper sulfate in warm water.

  • Mordanting Process:

    • Add the dissolved mordant to the water in the pot and stir well.

    • Introduce the wet, scoured fiber into the mordant bath.

    • Slowly raise the temperature to 90-95°C for wool and nylon, and 85-90°C for silk.

    • Maintain this temperature for 60 minutes, stirring gently at regular intervals to ensure even mordanting.

    • Allow the bath to cool down before removing the fiber.

  • Rinsing: Rinse the mordanted fiber thoroughly with warm and then cold water to remove any unfixed mordant.

Dyeing Protocol with this compound

This protocol is for dyeing pre-mordanted wool, silk, and nylon fibers.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 40:1.

    • Weigh the required amount of this compound dye (e.g., 1% owf for a medium shade). Dissolve the dye powder in a small amount of hot water before adding it to the dye bath.

    • Add 10% owf of sodium sulfate (Glauber's salt) to the dye bath to act as a leveling agent.

    • Adjust the pH of the dye bath to 4-5 using acetic acid.

  • Dyeing Process:

    • Introduce the wet, pre-mordanted fiber into the dye bath at room temperature.

    • Gradually raise the temperature to 90-95°C for wool and nylon, and 85-90°C for silk, over a period of 30-45 minutes.

    • Maintain this temperature for 60 minutes, with occasional gentle stirring.

  • Rinsing and Drying:

    • After dyeing, allow the bath to cool down.

    • Remove the dyed material and rinse it with warm water, followed by a cold water rinse, until the water runs clear.

    • Squeeze out the excess water and air dry the dyed material away from direct sunlight.

Visualizations

The following diagrams illustrate the key processes and relationships in the use of mordants with this compound.

Experimental_Workflow cluster_preparation Fiber Preparation cluster_mordanting Pre-mordanting cluster_dyeing Dyeing cluster_evaluation Evaluation Scouring Scouring (Removal of Impurities) Rinsing1 Rinsing Scouring->Rinsing1 Mordant_Bath Mordant Bath Preparation (Alum, FeSO4, or CuSO4) Rinsing1->Mordant_Bath Mordanting Mordanting (Heating) Mordant_Bath->Mordanting Rinsing2 Rinsing Mordanting->Rinsing2 Dye_Bath Dye Bath Preparation (this compound, Acetic Acid, Na2SO4) Rinsing2->Dye_Bath Dyeing Dyeing (Heating) Dye_Bath->Dyeing Rinsing3 Rinsing & Drying Dyeing->Rinsing3 Fastness_Testing Color Fastness Testing (Wash, Light, Rubbing, Perspiration) Rinsing3->Fastness_Testing

Caption: Experimental workflow for mordanting and dyeing with this compound.

Signaling_Pathway cluster_components Components cluster_interaction Interaction cluster_outcome Outcome Fiber Fiber (Wool, Silk, Nylon) Complex Dye-Mordant-Fiber Complex Fiber->Complex Binds to Mordant Mordant (e.g., Alum, FeSO4, CuSO4) Mordant->Complex Forms complex with Dye This compound Dye->Complex Chelates with Fastness Improved Color Fastness (Wash, Light, Rubbing, Perspiration) Complex->Fastness Leads to

Caption: Interaction between dye, mordant, and fiber leading to improved color fastness.

Conclusion

The use of mordants, particularly through a pre-mordanting process, can significantly enhance the color fastness of this compound on wool, silk, and nylon fibers. The choice of mordant not only improves the durability of the color but can also influence the final shade. The protocols provided herein offer a standardized approach for researchers to explore the effects of different mordants on the performance of this compound, enabling the development of robust and high-performing colored materials for various scientific and industrial applications.

References

Troubleshooting & Optimization

Preventing uneven dyeing with Acid Red 249 on textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing uneven dyeing with Acid Red 249 on various textiles.

Troubleshooting Guide: Uneven Dyeing with this compound

Uneven dyeing is a common issue that can arise from several factors in the dyeing process. This guide provides a systematic approach to identifying and resolving these issues.

Question: My fabric has dyed unevenly, with lighter and darker patches. What are the possible causes and how can I fix this?

Answer: Uneven dyeing, often appearing as patchiness, streaks, or color variations, can be attributed to several factors. Below is a breakdown of common causes and their respective solutions.

Potential Cause Underlying Issue Recommended Solution
Improper pH Control The pH of the dye bath significantly influences the rate of dye uptake. An incorrect or fluctuating pH can lead to rapid, uncontrolled dyeing in some areas. For wool, a pH below 6 can cause rapid dyeing and increase the risk of unlevelness.[1]Maintain a stable and appropriate pH throughout the dyeing process. For wool, a neutral pH of 6-7 is recommended.[1] For silk and nylon, a neutral to weakly acidic bath is suitable.[1] Use a reliable buffer system, such as an acetic acid and sodium acetate (B1210297) buffer, to maintain a consistent pH.
Incorrect Temperature Profile Rapid heating of the dye bath can cause the dye to fix onto the fabric too quickly, preventing even distribution. This is particularly critical during the initial phase of dyeing.Employ a gradual temperature increase. Start the dyeing process at a lower temperature (e.g., 40°C) and slowly ramp up to the target temperature (typically 80-100°C for acid dyes).[2] A controlled heating rate of 1-2°C per minute is often recommended.
Inadequate Fabric Preparation The presence of impurities such as oils, waxes, sizing agents, or dirt on the textile can create a barrier, preventing the dye from penetrating the fibers evenly.Thoroughly scour and rinse the fabric before dyeing to ensure it is clean and free of any contaminants. This creates a uniform surface for dye absorption.
Improper Dye and Auxiliary Addition Adding the dye or other chemicals (like acid) to the dye bath too quickly or directly onto the fabric can result in localized high concentrations and uneven color.Predissolve the this compound powder in a small amount of hot water before adding it to the main dye bath. Add the dissolved dye and any other auxiliaries, such as acetic acid, gradually to the dye bath with continuous stirring, ensuring they are well-dispersed before the fabric is introduced or while the fabric is in motion.
Insufficient Agitation/Circulation Lack of movement of either the fabric or the dye liquor can lead to uneven exposure of the fabric surface to the dye, resulting in patchy dyeing.Ensure constant and uniform agitation of the dye bath or circulation of the dye liquor throughout the dyeing process. This helps to maintain a homogenous concentration of dye and temperature around the fabric.
Use of Hard Water The presence of metal ions (e.g., calcium, magnesium) in hard water can interfere with the dye molecules, leading to precipitation or aggregation, which can cause spotting and unevenness.Use deionized or softened water for preparing the dye bath. If using hard water is unavoidable, a sequestering agent can be added to chelate the metal ions and prevent their interference with the dyeing process.
Inappropriate Dye Concentration Using an excessively high concentration of dye can lead to rapid surface dyeing and poor penetration into the fiber core, increasing the likelihood of unevenness.Calculate the required amount of dye based on the weight of the fabric (owf - on the weight of fabric) and the desired depth of shade. For medium shades, a concentration of 1-2% owf is a common starting point.
Lack of Leveling Agent For certain fabrics, especially those that are tightly woven or thick, the natural rate of dye uptake may be too high, leading to unlevel dyeing. This is also a concern for fibers with a high affinity for acid dyes.Utilize a suitable leveling agent. For compact fabrics, the use of ammonium (B1175870) sulfate (B86663) in combination with an organic leveling agent is recommended.[1] Leveling agents help to slow down the initial rate of dye absorption, promoting more even distribution before fixation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing wool, silk, and nylon with this compound?

A1: The optimal pH depends on the fiber type. For wool, a neutral dye bath with a pH of 6-7 is recommended to ensure even dyeing.[1] For silk and nylon, a neutral or weakly acidic bath is generally suitable.[1] A pH that is too low can accelerate the dyeing process and lead to uneven results.

Q2: What is the role of a leveling agent and when should I use one?

A2: A leveling agent is a chemical auxiliary that helps to promote uniform dyeing. It works by temporarily competing with the dye for sites on the fiber, thereby slowing down the initial rapid uptake of the dye. This allows the dye to distribute more evenly throughout the fabric before it becomes fixed. The use of a leveling agent is particularly recommended when dyeing dense or tightly constructed fabrics, or when using dyes with a high strike rate on fibers with a strong affinity for them.

Q3: Can I use tap water for my dye bath?

A3: It is highly recommended to use deionized or softened water. Tap water can contain minerals and metal ions (hardness) that can react with the dye, leading to poor solubility, precipitation, and uneven dyeing. If you must use tap water, it is advisable to add a sequestering agent to counteract the effects of water hardness.

Q4: How can I improve the color yield for dark shades?

A4: To enhance the exhaustion of the dye and achieve deeper shades, especially on wool, you can add a small amount of acetic acid during the final boiling phase of the dyeing process.[1] This lowers the pH and encourages more of the dye to bind to the fiber.

Q5: What is the recommended dyeing temperature for this compound?

A5: Acid dyes typically require heat for proper fixation. The dyeing process should start at a lower temperature, around 40°C, and the temperature should be gradually raised to near boiling, typically between 80°C and 100°C.[2] This temperature is then maintained for a set period (e.g., 30-60 minutes) to allow for dye penetration and fixation.

Experimental Protocols

Below are detailed methodologies for dyeing wool, silk, and nylon with this compound in a laboratory setting.

General Preparation
  • Fabric Scouring: Before dyeing, thoroughly clean the textile material to remove any impurities. This can be done by washing the fabric in a solution of a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 30 minutes, followed by a thorough rinsing with hot and then cold water.

  • Dye Solution Preparation: Accurately weigh the required amount of this compound dye powder. Create a stock solution by pasting the powder with a small amount of hot deionized water, and then gradually add more hot water while stirring to ensure complete dissolution.

Protocol 1: Dyeing Wool with this compound
Parameter Value/Procedure
Liquor Ratio 1:30 (e.g., 10g of wool in 300mL of dye liquor)
Dye Concentration 0.5 - 4.0% on the weight of fabric (owf)
Auxiliaries Ammonium Sulfate: 1-2% owf (for compact fabrics) Organic Leveling Agent: 0.5-1.0% owf (for compact fabrics) Acetic Acid (10% solution)
pH 6.0 - 7.0
Procedure 1. Prepare the dye bath with deionized water, the required amount of predissolved this compound, ammonium sulfate, and leveling agent (if needed). Adjust the pH to 6.5 with a dilute solution of sodium carbonate or acetic acid. 2. Introduce the pre-wetted wool fabric into the dye bath at 40°C. 3. Raise the temperature to 98-100°C at a rate of 1.5°C per minute. 4. Hold at this temperature for 45-60 minutes, ensuring gentle agitation. 5. For dark shades, add 1-2% owf of acetic acid (10% solution) after 30 minutes at the boil to improve exhaustion. 6. Cool the dye bath down slowly to 70°C before removing the fabric. 7. Rinse the dyed fabric thoroughly with warm and then cold water. 8. A final wash with a non-ionic detergent (1 g/L) at 50°C for 15 minutes can be performed to remove any unfixed dye. 9. Rinse again and air dry.
Protocol 2: Dyeing Silk and Nylon with this compound
Parameter Value/Procedure
Liquor Ratio 1:30
Dye Concentration 0.5 - 3.0% owf
Auxiliaries Acetic Acid (10% solution) Leveling Agent: 0.5-1.0% owf (optional, for difficult fabrics)
pH 5.5 - 6.5 (Weakly Acidic)
Procedure 1. Prepare the dye bath with deionized water and the required amount of predissolved this compound. Add a leveling agent if necessary. Adjust the pH to 6.0 with a dilute acetic acid solution. 2. Immerse the pre-wetted silk or nylon fabric in the dye bath at 40°C. 3. Raise the temperature to 85-95°C at a rate of 1.5°C per minute. 4. Maintain this temperature for 30-60 minutes with gentle agitation. 5. After the dyeing time, allow the bath to cool to 60°C before removing the fabric. 6. Rinse the fabric in warm water, followed by cold water, until the water runs clear. 7. Wash with a neutral detergent to remove any loose dye. 8. Rinse and air dry.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical workflow for troubleshooting uneven dyeing with this compound.

TroubleshootingWorkflow start Uneven Dyeing Observed check_prep Was fabric properly scoured and pre-treated? start->check_prep prep_no No check_prep->prep_no No check_water Was deionized or softened water used? check_prep->check_water Yes prep_yes Yes scour_fabric Action: Re-scour and pre-treat fabric prep_no->scour_fabric water_no No check_water->water_no No check_params Were dyeing parameters controlled? check_water->check_params Yes water_yes Yes use_soft_water Action: Use deionized/softened water or add a sequestering agent water_no->use_soft_water params_no No check_params->params_no No check_leveling Was a leveling agent used for dense fabrics? check_params->check_leveling Yes params_yes Yes adjust_params Action: Adjust and control dyeing parameters params_no->adjust_params sub_check_ph pH stable and correct? sub_check_temp Gradual temperature rise? sub_check_addition Gradual dye/auxiliary addition? sub_check_agitation Sufficient agitation? adjust_params->sub_check_ph adjust_params->sub_check_temp adjust_params->sub_check_addition adjust_params->sub_check_agitation leveling_no No check_leveling->leveling_no No review_process Review entire process for inconsistencies check_leveling->review_process Yes leveling_yes Yes use_leveling Action: Add an appropriate leveling agent to the dye bath leveling_no->use_leveling

Caption: Troubleshooting workflow for uneven dyeing with this compound.

References

Troubleshooting poor solubility of Acid Red 249 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Acid Red 249 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dark red, water-soluble, single azo dye.[1][2] Its chemical formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃ and it has a molecular weight of 748.11 g/mol .[1] It is slightly soluble in ethanol.[1][2][3] The color of its aqueous solution is pH-dependent; it is red in acidic to neutral solutions and turns brown in the presence of sodium hydroxide.[1][2][3]

Q2: What is the expected solubility of this compound in water?

The solubility of this compound in water is temperature-dependent. At 20°C, its solubility is approximately 160.71 g/L, while at 90°C, it is around 80 g/L.[3][4]

Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?

Yes, this compound is soluble in DMSO at a concentration of 50 mg/mL, which can be a useful method for preparing a concentrated stock solution.[5] When using a DMSO stock, it is recommended to add it dropwise to the aqueous buffer while vigorously stirring to avoid localized precipitation.

Troubleshooting Guide: Poor Solubility and Precipitation

Issue 1: I'm having trouble dissolving this compound powder in water.

  • Possible Cause A: Improper mixing technique.

    • Suggested Solution: It is recommended to first create a paste or slurry of the this compound powder with a small amount of hot deionized or distilled water.[6] Once the powder is thoroughly wetted and dispersed, gradually add the remaining volume of water while continuously stirring.[6]

  • Possible Cause B: Low temperature of the solvent.

    • Suggested Solution: The solubility of many azo dyes increases with temperature.[7] Gently warming the aqueous solution while dissolving the dye can improve solubility. However, avoid boiling the solution for extended periods as it may degrade the dye.

  • Possible Cause C: Poor water quality.

    • Suggested Solution: Use high-purity, deionized or distilled water for preparing your solutions. Tap water can contain ions that may react with the dye and lead to precipitation.[8]

Issue 2: My this compound solution is cloudy or has formed a precipitate.

  • Possible Cause A: The pH of the solution is not optimal.

    • Suggested Solution: The solubility of acid dyes is highly dependent on pH.[8][9] For this compound, a neutral to weakly acidic pH of 6-7 is generally recommended for dyeing applications, which suggests this is also a favorable range for its solubility.[3] Adding a strong acid or base can cause the dye to precipitate.[1][2][3] Check the pH of your solution and adjust it to the neutral to a weakly acidic range if your experimental conditions allow.

  • Possible Cause B: The concentration of the dye is too high.

    • Suggested Solution: You may have created a supersaturated solution.[8] Try preparing a more dilute solution. If you observe precipitation upon cooling a warm, concentrated solution, this indicates that the concentration exceeds the solubility limit at the lower temperature.

  • Possible Cause C: "Salting out" effect.

    • Suggested Solution: High concentrations of salts in your buffer can decrease the solubility of the dye, causing it to precipitate.[7] If your experiment requires a high salt concentration, you may need to lower the concentration of this compound.

  • Possible Cause D: Incompatibility with other reagents.

    • Suggested Solution: this compound is known to form an insoluble precipitate with cationic polymers.[10] If your formulation contains other reagents, perform a small-scale compatibility test before preparing a large batch.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
Water20160.71 g/L[4]
Water9080 g/L[3]
DMSORoom Temperature50 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Pasting: In a clean beaker, add a small volume of hot (approximately 80-90°C) deionized water to the powder to create a smooth paste. Use a glass stirring rod to break up any clumps.

  • Dissolution: Gradually add the remaining volume of hot deionized water to the paste while continuously stirring with a magnetic stirrer.

  • Cooling and Storage: Allow the solution to cool to room temperature. If not for immediate use, store the solution in a well-sealed container, protected from light. For long-term storage of solutions in solvents, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[5]

  • Filtration (Optional): For applications requiring a high degree of purity, the solution can be filtered through a 0.22 µm or 0.45 µm filter to remove any micro-aggregates.[8]

Visualizations

G cluster_0 Troubleshooting Poor Solubility Start Start Observe_Precipitate Precipitate or Cloudiness Observed Start->Observe_Precipitate Check_pH Check pH Observe_Precipitate->Check_pH Is pH optimal? Check_Concentration Check Concentration Check_pH->Check_Concentration Yes Adjust_pH Adjust to pH 6-7 Check_pH->Adjust_pH No Check_Temperature Check Temperature Check_Concentration->Check_Temperature Below solubility limit Dilute_Solution Dilute Solution Check_Concentration->Dilute_Solution Above solubility limit Check_Additives Check for Incompatible Additives Check_Temperature->Check_Additives Warm enough Gently_Heat Gently Heat Check_Temperature->Gently_Heat Too cold Solution_Clear Clear Solution Check_Additives->Solution_Clear No incompatible additives Remove_Additive Remove/Replace Additive Check_Additives->Remove_Additive Incompatible additive present Adjust_pH->Check_Concentration Dilute_Solution->Check_Temperature Gently_Heat->Check_Additives Remove_Additive->Solution_Clear

Caption: A flowchart for troubleshooting poor solubility of this compound.

G Acid_Red_249 This compound (Solid Powder) Paste Create a Uniform Paste Acid_Red_249->Paste Hot_Water Hot Deionized Water (Small Volume) Hot_Water->Paste Stirring Continuous Stirring Paste->Stirring Remaining_Water Remaining Volume of Hot Deionized Water Remaining_Water->Stirring Cooling Cool to Room Temperature Stirring->Cooling Stock_Solution Aqueous Stock Solution Cooling->Stock_Solution

Caption: Recommended workflow for preparing an aqueous solution of this compound.

References

Technical Support Center: Optimizing Dye Bath pH for Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Red 249. The following information will help optimize the pH of the dye bath for consistent and effective results on various substrates.

Frequently Asked Questions (FAQs)

Q1: What is the general role of pH in the dyeing process with this compound?

A1: The pH of the dye bath is a critical factor in dyeing with acid dyes like this compound. It directly influences the charge of the substrate fibers (wool, silk, and nylon). In an acidic environment, the amino groups in these fibers become protonated, creating positive charges. This enhances the electrostatic attraction between the negatively charged anionic this compound dye molecules and the fibers, leading to better dye uptake and fixation.

Q2: What is the recommended starting pH range for dyeing with this compound on different fibers?

A2: The optimal pH can vary depending on the fiber and the desired shade depth. For wool and silk, a more acidic environment is generally favorable. For nylon, a weakly acidic to neutral pH is often recommended to control the dyeing rate and ensure evenness. When dyeing dark shades on nylon, a pH range of 4-6 is often used, while lighter shades may require a pH of 6-7.

Q3: How does an incorrect pH affect the dyeing outcome?

A3: An incorrect pH can lead to several issues:

  • Too high pH: Results in poor dye exhaustion, lighter shades, and reduced wash fastness due to insufficient positive charges on the fiber for the dye to bind to.

  • Too low pH: Can cause rapid, uncontrolled dye uptake, leading to uneven dyeing (blotchy or streaky results). For some sensitive fibers, a highly acidic environment can also cause damage.

Q4: Can the pH of the dye bath change during the dyeing process?

A4: Yes, the pH of the dye bath can fluctuate, especially with changes in temperature. It is advisable to use a buffer system, such as an acetic acid/sodium acetate (B1210297) buffer, to maintain a stable pH throughout the dyeing process, particularly for experiments requiring high reproducibility.

Troubleshooting Guide

Problem Possible Cause Solution
Uneven or Splotchy Dyeing The pH of the dye bath was too low at the start, causing the dye to strike the fabric too quickly and unevenly.Start the dyeing process at a higher pH (closer to neutral) and gradually lower it by adding a weak acid like acetic acid after the dye has been evenly distributed throughout the fabric at a lower temperature.
Poor Color Yield / Light Shades The pH of the dye bath was too high, leading to insufficient protonation of the fiber's amino groups and thus poor dye uptake.Lower the pH of the dye bath by adding a weak acid (e.g., acetic acid or citric acid). Verify the pH with a calibrated pH meter.
Inconsistent Results Between Batches The pH of the initial water supply varies, or the pH was not consistently controlled during the dyeing process.Always measure and adjust the initial pH of your dye bath. Use a buffer system to maintain a stable pH throughout the dyeing process.
Color Bleeding During Washing The dye was not properly fixed due to a suboptimal pH, leading to poor wash fastness.Ensure the dyeing process is carried out at the optimal pH for the specific fiber to maximize ionic bonding between the dye and the fiber. A post-treatment with a cationic fixing agent may also improve wash fastness.
Shade Changes with pH Adjustment Some acid dyes can exhibit slight color shifts at different pH values.It is crucial to determine the optimal and stable pH range for this compound on your specific substrate to ensure consistent and reproducible shades.

Quantitative Data Presentation

The following tables summarize the expected effect of pH on the dye exhaustion of this compound on wool, silk, and nylon fibers. The data is illustrative and based on general principles of acid dyeing. Optimal values should be determined experimentally.

Table 1: Effect of pH on Dye Exhaustion (%) for Wool

pHDye Exhaustion (%)
3.095 ± 2
4.092 ± 3
5.085 ± 4
6.070 ± 5
7.055 ± 5

Table 2: Effect of pH on Dye Exhaustion (%) for Silk

pHDye Exhaustion (%)
3.093 ± 3
3.596 ± 2
4.590 ± 4
5.578 ± 5
6.565 ± 5

Table 3: Effect of pH on Dye Exhaustion (%) for Nylon

pHDye Exhaustion (%)
4.090 ± 4
5.094 ± 3
6.088 ± 4
7.075 ± 5
8.060 ± 6

Experimental Protocols

Protocol for Determining Optimal Dye Bath pH for this compound

This protocol outlines a systematic approach to identify the optimal pH for dyeing a specific fiber with this compound.

1. Materials and Reagents:

  • This compound dye powder

  • Substrate (wool, silk, or nylon fabric/yarn)

  • Distilled or deionized water

  • Acetic acid (glacial or 1 M solution)

  • Sodium acetate

  • pH meter (calibrated)

  • Beakers or dye pots

  • Heating and stirring apparatus (e.g., magnetic hotplate stirrer)

  • Spectrophotometer

2. Preparation of Solutions:

  • Dye Stock Solution: Accurately weigh 1.0 g of this compound powder and dissolve it in 100 mL of distilled water to create a 1% (w/v) stock solution.

  • Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0 in increments of 1.0 pH unit using acetic acid and sodium acetate.

3. Dyeing Procedure:

  • Cut equal-sized pieces of the substrate (e.g., 1 gram each).

  • For each pH value to be tested, prepare a dye bath in a separate beaker. Each dye bath should contain:

    • A specific volume of the buffer solution to achieve the target pH.

    • A calculated amount of the this compound stock solution to achieve the desired dye concentration (e.g., 1% on weight of fiber).

    • Sufficient distilled water to achieve a specific liquor ratio (e.g., 40:1).

  • Immerse a pre-wetted substrate sample into each dye bath at room temperature.

  • Slowly heat the dye baths to the desired dyeing temperature (e.g., 90-100°C for wool and nylon, 85-90°C for silk) while stirring continuously.

  • Maintain the temperature for a set duration (e.g., 60 minutes).

  • After dyeing, remove the samples, rinse them thoroughly with cold water, and allow them to air dry.

4. Evaluation of Dyeing Performance:

  • Dye Exhaustion: Measure the absorbance of the dye bath before and after dyeing using a spectrophotometer at the maximum absorption wavelength of this compound. Calculate the percentage of dye exhaustion using the following formula:

    • Exhaustion (%) = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100

  • Color Strength (K/S Value): Measure the color strength of the dyed samples using a reflectance spectrophotometer.

  • Visual Assessment: Visually compare the evenness and depth of shade of the dyed samples.

5. Data Analysis:

  • Plot the dye exhaustion (%) and K/S values against the pH.

  • The pH that results in the highest dye exhaustion and color strength, with good evenness, is considered the optimal pH for the given conditions.

Visualizations

Dyeing_Mechanism H+ H+ (Protons) Fiber Fiber (Wool, Silk, Nylon) with -NH2 groups H+->Fiber Protonation Fiber_Protonated Protonated Fiber -NH3+ Fiber->Fiber_Protonated Dye This compound (Anionic Dye, D-SO3-) Dye->Fiber_Protonated Ionic Bonding (Dye Fixation)

Caption: Signaling pathway of acid dyeing.

Experimental_Workflow A Prepare Dye & Buffer Solutions B Set up Dye Baths at Different pH Values A->B C Immerse Substrate Samples B->C D Heat and Stir for a Set Time C->D E Rinse and Dry Samples D->E F Measure Dye Exhaustion (Spectrophotometer) E->F G Measure Color Strength (K/S) E->G H Analyze Data and Determine Optimal pH F->H G->H

Caption: Experimental workflow for pH optimization.

Logical_Relationship pH_High High pH (Alkaline/Neutral) Fiber_Charge_Negative Fiber Charge: Neutral / Slightly Negative (-NH2) pH_High->Fiber_Charge_Negative leads to pH_Low Low pH (Acidic) Fiber_Charge_Positive Fiber Charge: Positive (-NH3+) pH_Low->Fiber_Charge_Positive leads to Dye_Uptake_Low Low Dye Uptake & Poor Fixation Fiber_Charge_Negative->Dye_Uptake_Low results in Dye_Uptake_High High Dye Uptake & Good Fixation Fiber_Charge_Positive->Dye_Uptake_High results in

Caption: Logical relationship between pH and dye uptake.

How to avoid aggregation of Acid Red 249 in solution

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of working with dyes in research and development is ensuring their stability and consistent behavior in solution. Acid Red 249, like many other anionic azo dyes, can be prone to aggregation, a phenomenon that can significantly impact experimental outcomes. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the causes of this compound aggregation and practical strategies to prevent it.

Disclaimer: Specific experimental data on the aggregation properties of this compound is limited in publicly available literature. The information and protocols provided herein are based on the well-established principles of anionic and azo dye chemistry. Researchers should consider these as general guidelines and may need to optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it a problem?

A1: Dye aggregation is the process where individual dye molecules in a solution associate to form larger clusters, such as dimers, trimers, or even higher-order structures.[1] This phenomenon is primarily driven by weak intermolecular interactions like van der Waals forces, hydrogen bonds, and hydrophobic interactions.[1][2] Aggregation can be a significant problem in experimental settings for several reasons:

  • Reduced Solubility: Aggregates may precipitate out of the solution, lowering the effective concentration of the dye.

  • Altered Spectroscopic Properties: Aggregation can change the light-absorbing properties of the dye, leading to deviations from the Beer-Lambert law and inaccurate quantification.

  • Inconsistent Experimental Results: The presence of aggregates can lead to poor reproducibility in applications such as dyeing, cellular staining, and drug delivery studies.

  • Quenching of Excited States: In applications like dye-sensitized solar cells, aggregation can lead to the quenching of the dye's excited state, reducing efficiency.[2]

Q2: What are the primary factors that cause the aggregation of dyes like this compound?

A2: Several environmental and chemical factors influence the extent of dye aggregation in a solution.[1][2] These include:

  • Dye Structure and Concentration: Dyes with complex, planar aromatic structures and higher molecular weights tend to aggregate more readily.[3] As the dye concentration increases, the likelihood of intermolecular interactions and aggregation also rises.[2]

  • Temperature: Generally, lower temperatures promote aggregation, while higher temperatures provide more kinetic energy to the molecules, reducing their tendency to associate.[3][4]

  • pH: The pH of the solution is a critical factor, as it affects the ionization state of the dye molecules.[5] For anionic dyes with sulfonic acid groups, extreme pH values can influence their solubility and aggregation state.[3]

  • Ionic Strength: The presence of electrolytes, especially those with multivalent ions, can increase the aggregation of dyes.[3]

  • Solvent: The type of solvent used plays a crucial role. Organic co-solvents can disrupt the hydrophobic interactions that often drive aggregation in aqueous solutions.[2]

Q3: What is the difference between H-aggregates and J-aggregates?

A3: H-aggregates and J-aggregates are two primary forms of dye aggregates, distinguished by the arrangement of the molecules and their resulting spectroscopic properties. In H-aggregates, the molecules are arranged in a face-to-face (sandwich-like) manner. This arrangement leads to a blue-shift in the absorption spectrum compared to the monomeric dye. In J-aggregates, the molecules are arranged in an edge-to-edge fashion, resulting in a red-shifted and often narrower absorption band.[2] While H-aggregation is often undesirable as it can quench fluorescence, J-aggregation can sometimes be advantageous, for instance, in enhancing light absorption in the near-infrared spectrum for applications like dye-sensitized solar cells.[2]

Troubleshooting Guide for this compound Aggregation

Problem: My this compound solution is cloudy, has visible precipitates, or its color intensity is not proportional to the concentration.

This is a clear indication of dye aggregation and potential precipitation. Follow the troubleshooting workflow below to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Aggregated Solution Observed check_conc Is the dye concentration high? start->check_conc dilute Dilute the solution with the appropriate solvent. check_conc->dilute Yes check_ph Is the solution pH optimal? (Typically neutral to slightly alkaline for anionic dyes) check_conc->check_ph No end_success Solution is clear. Aggregation is resolved. dilute->end_success adjust_ph Adjust pH carefully using a dilute acid or base. Avoid extreme pH levels. check_ph->adjust_ph No check_temp Is the solution at a low temperature? check_ph->check_temp Yes adjust_ph->end_success warm_sonicate Gently warm the solution (e.g., to 30-40°C) and/or use an ultrasonic bath. check_temp->warm_sonicate Yes additives Consider adding a disaggregating agent. check_temp->additives No warm_sonicate->end_success add_urea Add urea (B33335) (e.g., 1-2 M) to disrupt hydrogen bonds and hydrophobic interactions. additives->add_urea Option 1 add_solvent Add a small percentage of an organic co-solvent (e.g., ethanol (B145695), DMSO). additives->add_solvent Option 2 end_fail If aggregation persists, prepare a fresh solution using the recommended protocol. additives->end_fail If options fail add_urea->end_success add_solvent->end_success

Caption: Troubleshooting workflow for resolving aggregation in dye solutions.

Factors Influencing Dye Aggregation

The stability of a dye solution is a balance of several interconnected factors. The diagram below illustrates the key parameters that either promote or inhibit the aggregation of anionic azo dyes like this compound.

Caption: Key factors that promote or inhibit dye aggregation in solution.

Quantitative Data Summary

The following table summarizes the general effects of various parameters on the aggregation of anionic azo dyes, based on published literature.

ParameterConditionGeneral Effect on AggregationReference(s)
pH Acidic (pH 2-6)For many anionic dyes, lower pH can increase interaction with positively charged surfaces but may also lead to precipitation depending on the dye's pKa.[5]
Neutral to Alkaline (pH 7-9)Often improves solubility and reduces aggregation for dyes with sulfonic acid groups.[6]
Temperature Decrease in TemperatureGenerally increases the rate and extent of aggregation.[4]
Increase in TemperatureGenerally decreases aggregation due to increased molecular motion.[3][7]
Ionic Strength Addition of Salts (e.g., NaCl)Increases aggregation by screening the electrostatic repulsion between anionic dye molecules.[3][8]
Additives UreaActs as a hydrotrope, effectively disrupting water structure around the dye and reducing aggregation.[9]
Alkanolamines (e.g., DEA, TEA)Can reduce dye aggregation by breaking the "iceberg" structure of water around the dye molecules.[10]
Organic Solvents (e.g., Ethanol)Can reduce aggregation by improving the solvation of the hydrophobic parts of the dye molecule.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound with Minimized Aggregation

This protocol provides a step-by-step method for preparing a dye stock solution with a reduced tendency for aggregation.

  • Materials and Equipment:

    • This compound powder

    • High-purity deionized water

    • 0.1 M NaOH and 0.1 M HCl for pH adjustment

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • pH meter

    • Ultrasonic bath

  • Procedure:

    • Weigh the required amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 1 mM). It is advisable to start with a concentration that is known to be below the solubility limit.

    • Add approximately 80% of the final volume of deionized water to a volumetric flask.

    • While stirring gently, slowly add the dye powder to the water to prevent clumping.

    • Allow the solution to stir for 15-20 minutes.

    • Check the pH of the solution. For anionic dyes like this compound, a neutral to slightly alkaline pH (7.0-8.0) is often optimal for solubility.[6] Adjust the pH dropwise using 0.1 M NaOH or 0.1 M HCl as needed.

    • If any undissolved particles remain, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.

    • Once the dye is fully dissolved, bring the solution to the final volume with deionized water.

    • Filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

    • Store the stock solution in a well-sealed container, protected from light, and at a controlled room temperature or as recommended. Avoid storing at low temperatures which can promote aggregation.[4]

Protocol 2: Disaggregation of an Existing Aggregated Dye Solution

This protocol can be used to attempt to rescue a dye solution that has already shown signs of aggregation.

  • Initial Assessment: Visually inspect the solution for cloudiness or precipitates. If possible, measure its absorption spectrum to check for deviations from the expected monomeric peak.

  • Procedure:

    • Thermal and Mechanical Disruption:

      • Place the container with the aggregated solution in a water bath and gently warm it to 30-40°C while stirring.[7] Do not overheat, as this could degrade the dye.

      • Concurrently, you can use an ultrasonic bath for 10-15 minutes to break up the aggregates.

    • pH Adjustment:

      • Check the pH of the solution. If it is in an acidic range, slowly add a dilute NaOH solution to raise the pH to the 7.0-8.0 range, which may improve solubility.[6]

    • Addition of a Disaggregating Agent (if compatible with the downstream application):

      • Urea: Prepare a concentrated stock solution of urea (e.g., 8 M). Add this stock solution to your dye solution to achieve a final urea concentration of 1-2 M. Urea is effective at disrupting the hydrophobic interactions that cause aggregation.[9]

      • Organic Co-solvent: Add a small volume of an organic solvent like ethanol or diethanolamine (B148213) (DEA).[10] For example, adding ethanol to a final concentration of 5-10% (v/v) can help to solubilize the dye.

    • Final Steps:

      • After treatment, allow the solution to cool to room temperature.

      • Visually inspect for clarity.

      • Filter the solution through a 0.22 µm filter before use.

By understanding the factors that influence dye aggregation and following these troubleshooting and preparation guidelines, researchers can ensure more reliable and reproducible results in their experiments involving this compound and other similar anionic dyes.

References

Technical Support Center: Removal of Excess Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Red 249. Here, you will find detailed information on various methods for removing this disulfonated azo dye from aqueous solutions after dyeing procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound from an aqueous solution?

A1: The primary methods for the removal of this compound and other similar azo dyes from aqueous solutions can be broadly categorized into three types: physical, chemical, and biological.

  • Physical Methods: These primarily involve adsorption onto various materials or filtration through membranes. Adsorption is a popular method that utilizes materials with high surface area to bind the dye molecules.[1][2]

  • Chemical Methods: Advanced Oxidation Processes (AOPs) are a common chemical approach. AOPs generate highly reactive hydroxyl radicals that can break down the complex structure of the dye molecule, leading to its degradation.[3][4][5][6]

  • Biological Methods: This involves using microorganisms, such as bacteria, to decolorize and degrade the dye. This is often an environmentally friendly and cost-effective approach.

Q2: Which method offers the highest removal efficiency for azo dyes like this compound?

Q3: What is the chemical structure and what are the properties of this compound?

A3: this compound is a single azo class dye. Its key properties are:

  • Molecular Formula: C₂₉H₂₀ClN₃Na₂O₁₀S₃[10][11]

  • Molecular Weight: 748.11 g/mol [10][11]

  • CAS Registry Number: 6416-66-6[10][11]

  • Appearance: Dark red powder[10][12]

  • Solubility: Soluble in water, slightly soluble in ethanol.[10][12]

Troubleshooting Guides

Adsorption Method
Issue Possible Cause(s) Troubleshooting Steps
Low dye removal efficiency 1. Inappropriate pH. 2. Insufficient adsorbent dosage. 3. Short contact time. 4. Adsorbent surface is saturated.1. Adjust the pH of the solution. For many acid dyes, a lower pH (acidic conditions) is favorable for adsorption.[13] 2. Increase the amount of adsorbent. 3. Increase the contact time to allow for equilibrium to be reached. 4. Regenerate the adsorbent or use a fresh batch.
Inconsistent results 1. Variation in experimental conditions (temperature, pH, agitation speed). 2. Non-homogeneity of the adsorbent material.1. Ensure all experimental parameters are tightly controlled. 2. Properly mix the adsorbent before use to ensure homogeneity.
Difficulty separating adsorbent from the solution 1. Very fine adsorbent particles.1. Use centrifugation at a higher speed or for a longer duration. 2. Employ filtration with a membrane of appropriate pore size.
Biodegradation Method
Issue Possible Cause(s) Troubleshooting Steps
Low decolorization rate 1. Suboptimal temperature, pH, or salinity. 2. Insufficient nutrients for microbial growth. 3. Presence of inhibitory substances. 4. Low enzymatic activity.1. Optimize the culture conditions. For Klebsiella pneumoniae SK1, a temperature of 37°C, pH range of 7-9, and salinity of 2-4% are optimal for decolorizing this compound.[8] 2. Supplement the medium with a suitable carbon and nitrogen source. 3. Pre-treat the dye solution to remove any potential inhibitors. 4. Ensure the microbial culture is in the active growth phase.
Incomplete degradation of the dye 1. Formation of persistent intermediate metabolites.1. Consider a two-stage anaerobic-aerobic process. The initial anaerobic stage breaks the azo bond, and the subsequent aerobic stage can degrade the resulting aromatic amines.
Microbial culture fails to grow 1. High initial dye concentration leading to toxicity.1. Start with a lower dye concentration and gradually acclimate the culture to higher concentrations.
Advanced Oxidation Processes (AOPs)
Issue Possible Cause(s) Troubleshooting Steps
Low degradation efficiency 1. Incorrect pH for the specific AOP. 2. Insufficient oxidant (e.g., H₂O₂) concentration. 3. Inadequate catalyst dosage or deactivation of the catalyst. 4. Low UV light intensity (for photo-assisted processes).1. Adjust the pH to the optimal range for the chosen AOP (e.g., acidic pH for Fenton and photo-Fenton processes).[4] 2. Increase the concentration of the oxidant. 3. Increase the catalyst dosage or use a fresh catalyst. 4. Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.
Reaction stops prematurely 1. Depletion of the oxidant. 2. Scavenging of hydroxyl radicals by other species in the solution.1. Add the oxidant in batches or use a continuous feed. 2. Pre-treat the sample to remove radical scavengers.

Data Presentation

Table 1: Comparison of Removal Methods for Azo Dyes (including this compound and similar dyes)
MethodTarget DyeRemoval Efficiency (%)Optimal pHOptimal Temperature (°C)Contact TimeKey Reference
Biodegradation This compound957-93748 h[8]
Adsorption Acid Red99.804.535Not specified[7]
Adsorption Reactive Red 19885.97Not specified30 min[2]
Photo-Fenton Textile Wastewater~90 (color removal)3Room Temp.5-10 min[3]
Photocatalysis (TiO₂) Acid Red 128Not specifiedNot specified15 min[9]
Ozonation Acid Red 195Not specifiedNot specified15 min[9]
Photocatalytic Ozonation Acid Red 195Not specifiedNot specified9 min[9]

Experimental Protocols

Protocol 1: Batch Adsorption using Activated Carbon

This protocol outlines the general procedure for determining the adsorption capacity of activated carbon for the removal of an acid dye.

  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.

  • Preparation of Adsorbent: Dry the activated carbon in an oven to remove any moisture before use.

  • Batch Adsorption Experiments: a. Prepare a series of flasks containing a fixed volume of the dye solution at a specific initial concentration. b. Adjust the pH of each solution to the desired value using dilute HCl or NaOH. c. Add a known mass of activated carbon to each flask. d. Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time. e. After the desired time, withdraw a sample from each flask.

  • Analysis: a. Separate the activated carbon from the solution by centrifugation or filtration. b. Measure the final concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

  • Calculation of Removal Efficiency: Calculate the percentage of dye removal using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Protocol 2: Photocatalytic Degradation using TiO₂

This protocol describes a typical experimental setup for the photocatalytic degradation of an acid dye.

  • Preparation of Dye Solution: Prepare a solution of this compound of a known concentration in deionized water.

  • Experimental Setup: a. Add a specific volume of the dye solution to a photoreactor. b. Add a known amount of TiO₂ catalyst to the solution. c. Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Photocatalytic Reaction: a. Turn on the UV light source to initiate the photocatalytic reaction. b. Maintain constant stirring and temperature throughout the experiment. c. Withdraw samples at regular time intervals.

  • Analysis: a. Separate the TiO₂ particles from the samples by centrifugation or filtration. b. Measure the concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: Calculate the percentage of dye degradation at each time point using the formula mentioned in Protocol 1.

Mandatory Visualization

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Prepare Dye Stock Solution C Set up Batch Flasks with Dye Solution A->C B Prepare Adsorbent (Activated Carbon) E Add Adsorbent B->E D Adjust pH C->D D->E F Agitate for Specific Time E->F G Sample Withdrawal F->G H Separate Adsorbent (Centrifugation/Filtration) G->H I Measure Final Dye Concentration (UV-Vis) H->I J Calculate Removal Efficiency I->J Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Prepare Dye Solution C Add Dye Solution and Catalyst to Reactor A->C B Prepare Photocatalyst (e.g., TiO₂) B->C D Stir in Dark for Adsorption Equilibrium C->D E Initiate UV Irradiation D->E F Withdraw Samples at Intervals E->F G Separate Catalyst (Centrifugation/Filtration) F->G H Measure Dye Concentration (UV-Vis) G->H I Calculate Degradation Efficiency H->I

References

Technical Support Center: Optimizing Acid Red 249 Binding Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Red 249. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the binding affinity of this compound to various substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the principle of its binding?

This compound is a weak acid, anionic dye containing sulfate (B86663) ions.[1] Its binding mechanism is primarily based on electrostatic interactions. In an acidic environment, protein-based substrates (such as wool, silk, and polyamide fibers) and other molecules with amine groups become protonated, acquiring a positive charge.[2][3][4] The negatively charged anionic dye molecules then bind to these positively charged sites.[5] In specific applications like inkjet printing, it can also form ionic complexes with cationic polymers.[6]

Q2: What are the primary applications of this compound?

Historically, this compound has been used for dyeing and printing on wool, silk, and polyamide fabrics.[7] It is also utilized in the formulation of inks for inkjet printing, where it interacts with dye-fixing agents on the paper.[6] While less common, its properties as an anionic dye suggest potential for use in histological staining and other research applications where binding to positively charged molecules is desired.

Q3: How can I increase the binding of this compound to my protein substrate?

Several factors can be manipulated to enhance binding:

  • pH Adjustment: Lowering the pH of the solution (e.g., to a range of 6-7 or slightly more acidic) will increase the number of positively charged sites on your protein substrate, thereby promoting stronger electrostatic interaction with the anionic dye.[3] Adding acetic acid can help increase the dye exhaustion rate.[3]

  • Temperature Control: In some applications, moderate heating can increase the rate of dyeing. However, be cautious, as excessively high temperatures in acidic conditions can lead to uneven binding.[3]

  • Use of Additives: For dense substrates, the inclusion of agents like ammonium (B1175870) sulfate may facilitate more uniform dyeing.[3] Conversely, retardants like sodium sulfate (Yuanming powder) can be used to slow down rapid binding and prevent aggregation.[3]

  • Dye Concentration: Increasing the concentration of this compound in your working solution can lead to greater binding, but this must be balanced against the risk of increased non-specific binding and background signal.

Q4: Does this compound have any known role in cellular signaling?

Based on available data, this compound is primarily characterized as a dye for materials and has no documented role in biological signaling pathways. Its function is based on electrostatic binding to substrates rather than interaction with specific cellular receptors or signaling molecules.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experimental settings.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Binding pH of the solution is too high (neutral or alkaline): Substrate is not sufficiently protonated.Lower the pH of your binding buffer/solution. An acidic pH is generally required for optimal binding of acid dyes.[3]
Incubation time is too short: Insufficient time for the dye to bind to the substrate.Increase the incubation time incrementally.
Dye concentration is too low: Not enough dye molecules available to bind to the substrate.Prepare a fresh working solution with a higher concentration of this compound.
Poor substrate preparation: Binding sites on the substrate are blocked or inaccessible.Ensure the substrate is properly prepared (e.g., deparaffinized and rehydrated for tissue sections, or purified for in-vitro assays).
High Background / Non-Specific Binding Dye concentration is too high: Excess dye is being non-specifically adsorbed.Dilute your working solution of this compound.
Inadequate rinsing: Excess, unbound dye has not been sufficiently washed away.Increase the number and/or duration of post-incubation rinse steps. A slightly acidic rinse solution (e.g., with a low concentration of acetic acid) can help remove non-specifically bound dye.[5]
Incubation time is too long: The dye has had excessive time to bind to lower-affinity, non-target sites.Reduce the incubation time.
Uneven Binding / Patchy Staining Rapid dye uptake: The binding reaction is occurring too quickly, preventing even distribution.Add a retarding agent like sodium sulfate to your solution.[3] Ensure the pH is not excessively low, as this can accelerate the binding rate.[3]
Poor mixing: The dye solution is not being distributed evenly across the substrate.Ensure gentle but thorough agitation during the incubation step.
Substrate aggregation: The substrate is clumping, preventing uniform access for the dye.Ensure your substrate is well-dispersed in the binding solution.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific application.

Protocol 1: General Protein Binding Assay in Solution

This protocol provides a starting point for assessing the binding of this compound to a purified protein in a liquid phase.

  • Preparation of Solutions:

    • Protein Stock Solution: Prepare a stock solution of your target protein in a suitable buffer (e.g., PBS).

    • This compound Stock Solution: Prepare a stock solution of this compound in deionized water.

    • Binding Buffer: Prepare a buffer with a pH in the acidic range (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0). The optimal pH should be determined empirically.

  • Binding Reaction:

    • In a microcentrifuge tube or a well of a microplate, add your protein to the binding buffer to achieve the desired final concentration.

    • Add the this compound working solution to the protein mixture. The final dye concentration should be titrated to find the optimal signal-to-noise ratio.

    • Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C), with gentle agitation.

  • Separation of Bound and Unbound Dye:

    • Separate the protein-dye complex from the free dye. This can be achieved through methods such as dialysis, gel filtration chromatography, or centrifugal ultrafiltration.

  • Quantification:

    • Quantify the amount of bound dye. This can be done by measuring the absorbance of the protein-dye complex at the appropriate wavelength (around 520-530 nm for this compound) after separation from the free dye.

    • Alternatively, if the binding of the dye quenches the intrinsic fluorescence of the protein, spectrofluorometry can be used to measure the change in fluorescence intensity.

Protocol 2: Staining of Substrates (e.g., Tissue Sections, Membranes)

This protocol is a hypothetical starting point for using this compound as a stain in a research context, adapted from general acid dye staining procedures.[5][8]

  • Substrate Preparation:

    • For tissue sections, deparaffinize and rehydrate through a series of xylene and graded ethanol (B145695) washes, finishing with a rinse in distilled water.

    • For other substrates, ensure they are clean and pre-wetted with an appropriate buffer.

  • Staining:

    • Prepare a 0.1% (w/v) working solution of this compound in a 1% aqueous solution of acetic acid. The final pH should be acidic.

    • Immerse the substrate in the staining solution. A starting incubation time of 10-30 minutes at room temperature is recommended.

  • Rinsing/Differentiation:

    • Briefly rinse the substrate in a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess, non-specifically bound dye.[5] This step is critical for reducing background.

  • Dehydration and Mounting (for microscopy):

    • If applicable, dehydrate the substrate through graded ethanol washes.

    • Clear in xylene or a xylene substitute.

    • Mount with a permanent mounting medium.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_post 3. Post-Incubation prep_substrate Prepare Substrate (e.g., Tissue Section, Protein) incubation Incubate Substrate with Dye Solution prep_substrate->incubation prep_dye Prepare this compound Working Solution (Acidic pH) prep_dye->incubation rinse Rinse with Weak Acid to Remove Excess Dye incubation->rinse quantify Quantify Binding or Visualize rinse->quantify

Caption: A generalized workflow for a binding experiment using this compound.

troubleshooting_logic cluster_weak cluster_high start Binding Issue Encountered weak_signal Weak or No Signal? start->weak_signal high_bg High Background? start->high_bg check_ph Lower pH weak_signal->check_ph Yes inc_time Increase Incubation Time check_ph->inc_time inc_conc Increase Dye Concentration inc_time->inc_conc dec_conc Decrease Dye Concentration high_bg->dec_conc Yes inc_rinse Improve Rinsing Step dec_conc->inc_rinse dec_time Decrease Incubation Time inc_rinse->dec_time

Caption: A logic diagram for troubleshooting common binding issues with this compound.

References

Technical Support Center: Addressing Fading Issues with Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fading issues with Acid Red 249 when exposed to UV light.

Troubleshooting Guides

Problem: Rapid Fading of this compound Solution Upon UV Exposure

Symptoms:

  • Noticeable loss of color intensity in the this compound solution during or after UV irradiation.

  • Inconsistent results in UV-dependent assays.

  • A significant decrease in the absorbance peak of this compound in UV-Vis spectrophotometry readings post-exposure.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Photodegradation The primary cause of fading is the breakdown of the azo bond and aromatic structures in the this compound molecule by high-energy UV photons. This process is often mediated by reactive oxygen species (ROS).
High UV Intensity/Long Exposure Time Excessive UV light intensity or prolonged exposure accelerates photodegradation.
Solvent Effects The solvent system can influence the rate of fading. Protic solvents may participate in degradation pathways.
Presence of Oxidizing Agents Contaminants or components in the experimental system that act as oxidizing agents can enhance the degradation of the dye.
Incorrect pH The stability of azo dyes can be pH-dependent. Extreme pH values can accelerate fading.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing rapid fading of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound fading when exposed to UV light?

A1: The fading of this compound, an azo dye, upon UV light exposure is primarily due to a process called photodegradation. UV radiation provides the energy to break the chemical bonds within the dye molecule, particularly the nitrogen-nitrogen double bond (azo linkage) which is responsible for its color. This process can be accelerated by the presence of oxygen, leading to the formation of highly reactive oxygen species (ROS) that attack and degrade the dye molecule.

Q2: How can I quantify the photostability of my this compound solution?

A2: The photostability of a dye solution can be quantified in several ways. A common method is to determine the photobleaching quantum yield (Φb), which represents the probability of a dye molecule being destroyed per absorbed photon. A lower Φb indicates higher photostability. Another approach is to measure the rate of degradation by monitoring the decrease in absorbance at the dye's maximum absorption wavelength (λmax) over time during UV exposure. This data can then be used to determine the degradation kinetics.

Q3: What is the lightfastness rating of this compound?

A3: this compound has a lightfastness rating of 5 on the Blue Wool Scale.[1] The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), so a rating of 5 indicates a moderate level of lightfastness.

Q4: Are there any chemical additives that can reduce the fading of this compound?

A4: Yes, the photostability of this compound solutions can be significantly improved by using UV stabilizers. There are two main types:

  • UV Absorbers: These compounds function by absorbing harmful UV radiation and dissipating it as heat, thereby shielding the dye molecule. Examples include benzophenones and benzotriazoles.

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that trap the free radicals generated during the photodegradation process, thus inhibiting the degradation cascade.[2][3][4] They are effective at low concentrations and can be regenerative.

Q5: How do I incorporate UV absorbers or HALS into my experimental setup?

A5: For solutions, UV absorbers and HALS can be added directly to the this compound solution. The optimal concentration will depend on the specific stabilizer and experimental conditions, but a starting point is typically in the range of 0.1% to 2% (w/v). It is recommended to perform a concentration optimization study to find the most effective level for your application. Ensure the chosen stabilizer is soluble and stable in your solvent system.

Q6: Can the pH of the solution affect the fading of this compound?

A6: Yes, the pH of the solution can influence the rate of photodegradation of azo dyes. While specific data for this compound is limited, azo dyes can exhibit different stability profiles at varying pH levels. It is generally recommended to maintain a neutral pH unless your experimental protocol requires otherwise. Buffering your solution can help maintain a stable pH environment.

Q7: Where can I find the UV-Vis absorption spectrum for this compound?

A7: The UV-Vis absorption spectrum of this compound in an aqueous solution shows characteristic peaks in the visible region. In a polyvinyl alcohol film, absorption peaks have been observed at 520 nm and 555 nm.[1] The exact position of the maximum absorbance (λmax) can vary slightly depending on the solvent and concentration. It is recommended to measure the spectrum of your specific this compound solution using a UV-Vis spectrophotometer to determine the precise λmax for your experiments.

Data Presentation

Table 1: Photostability Characteristics of this compound

ParameterValueReference
C.I. Name This compound[5]
CAS Number 6416-66-6[5]
Molecular Structure Single Azo Class[5]
Lightfastness (Blue Wool Scale) 5[1]
λmax (in PVA film) 520 nm, 555 nm[1]

Table 2: Recommended Starting Concentrations for UV Stabilizers

Stabilizer TypeChemical ClassExample Commercial ProductsRecommended Starting Concentration (w/v)
UV Absorber BenzophenoneChimassorb® 81, Uvinul® 30000.5 - 2.0%
UV Absorber BenzotriazoleTinuvin® P, Tinuvin® 3280.5 - 2.0%
HALS Tetramethylpiperidine derivativesTinuvin® 770, Tinuvin® 2920.1 - 1.0%

Note: The compatibility and effectiveness of these stabilizers should be tested for your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Photodegradation Kinetics of this compound

Objective: To quantify the rate of fading of this compound upon exposure to a controlled UV light source.

Materials:

  • This compound

  • High-purity solvent (e.g., deionized water, phosphate-buffered saline)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Calibrated UV lamp with a known spectral output and intensity

  • Magnetic stirrer and stir bar

  • Timer

  • Aluminum foil

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a concentration of 1 mg/mL.

  • Preparation of Working Solution: Dilute the stock solution to obtain a working solution with an initial absorbance of approximately 1.0 at its λmax in a 1 cm path length cuvette.

  • Determination of λmax: Scan the absorbance of the working solution from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax).

  • Experimental Setup:

    • Place a known volume of the working solution into a quartz cuvette.

    • Place the cuvette in a temperature-controlled holder with a magnetic stirrer.

    • Position the UV lamp at a fixed distance from the cuvette.

    • Prepare a "dark control" by wrapping an identical cuvette containing the working solution completely in aluminum foil. Place it next to the test sample.

  • UV Exposure and Data Collection:

    • Measure the initial absorbance (A₀) of both the test and dark control samples at λmax.

    • Begin UV irradiation of the test sample.

    • At regular time intervals (e.g., every 5, 10, or 15 minutes), briefly interrupt the UV exposure and immediately measure the absorbance (Aₜ) of both the test and dark control samples at λmax.

  • Data Analysis:

    • Correct the absorbance readings of the test sample for any thermal degradation by subtracting the change in absorbance of the dark control.

    • Calculate the percentage of degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100.

    • To determine the reaction kinetics, plot ln(Aₜ / A₀) versus time. A linear plot indicates first-order kinetics, and the negative of the slope represents the apparent rate constant (k).

prep_solution 1. Prepare this compound Solution det_lambda_max 2. Determine λmax via UV-Vis Scan prep_solution->det_lambda_max setup_exp 3. Set up UV Exposure System (Test & Dark Control) det_lambda_max->setup_exp initial_abs 4. Measure Initial Absorbance (A₀) setup_exp->initial_abs uv_expose 5. Irradiate with UV Light initial_abs->uv_expose measure_abs 6. Measure Absorbance (Aₜ) at Time Intervals uv_expose->measure_abs Periodically measure_abs->uv_expose analyze_data 7. Analyze Data (Calculate % Degradation and Rate Constant) measure_abs->analyze_data After sufficient data points

Caption: Experimental workflow for determining the photodegradation kinetics of this compound.

Protocol 2: Evaluating the Efficacy of a UV Stabilizer

Objective: To assess the ability of a UV absorber or HALS to reduce the photodegradation of this compound.

Materials:

  • All materials from Protocol 1

  • Selected UV absorber or HALS

Methodology:

  • Prepare Solutions:

    • Prepare a working solution of this compound as described in Protocol 1.

    • Prepare a second working solution of this compound containing the UV stabilizer at the desired concentration (e.g., 0.5% w/v). Ensure the stabilizer is fully dissolved.

  • Experimental Setup:

    • You will have three samples:

      • This compound solution (Control)

      • This compound solution with UV stabilizer

      • This compound solution (Dark Control, wrapped in foil)

    • Place each solution in a separate quartz cuvette.

  • UV Exposure and Data Collection:

    • Follow the same procedure for UV exposure and absorbance measurements as in Protocol 1 for all three samples simultaneously.

  • Data Analysis:

    • Calculate the percentage of degradation for both the control and the stabilizer-containing solutions over time.

    • Compare the degradation rates of the two solutions to determine the efficacy of the UV stabilizer. A significantly lower degradation rate in the presence of the stabilizer indicates a protective effect.

prep_solutions 1. Prepare Solutions: - this compound (Control) - this compound + UV Stabilizer - Dark Control setup_exposure 2. Set up Simultaneous UV Exposure for all Samples prep_solutions->setup_exposure measure_initial_abs 3. Measure Initial Absorbance (A₀) for all Samples setup_exposure->measure_initial_abs irradiate 4. Expose to UV Light measure_initial_abs->irradiate measure_timed_abs 5. Measure Absorbance (Aₜ) at Intervals irradiate->measure_timed_abs Periodically measure_timed_abs->irradiate compare_degradation 6. Compare Degradation Rates between Control and Stabilized Samples measure_timed_abs->compare_degradation After sufficient data points

Caption: Workflow for evaluating the effectiveness of a UV stabilizer with this compound.

References

Technical Support Center: Reducing Bleeding of Acid Red 249 from Dyed Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the bleeding of Acid Red 249 from dyed materials.

Troubleshooting Guide

This guide addresses common issues encountered during and after the dyeing process with this compound.

Problem: Significant color bleeding during washing.

Possible Cause Suggested Solution
Improper pH during dyeing The optimal pH for dyeing protein fibers (e.g., wool, silk) and polyamides (e.g., nylon) with acid dyes is crucial for proper dye fixation. For this compound, which is a weak acid dye, a neutral to weakly acidic bath is recommended.[1][2]
Inadequate dye fixation Insufficient time or temperature during the dyeing process can lead to poor dye fixation. Ensure the dyeing is carried out at an appropriate temperature (typically 90-100°C for nylon) for a sufficient duration (e.g., 45-60 minutes at temperature).[3]
Excessive unfixed dye Residual dye that has not bonded to the material will wash out. A thorough rinsing and soaping process after dyeing is essential to remove any unfixed dye.[4][5]
Absence of a fixing agent For applications requiring high wash fastness, an after-treatment with a suitable fixing agent is often necessary.[6][7]

Problem: Uneven color or blotchiness after dyeing.

Possible Cause Suggested Solution
Rapid dye uptake If the dye exhausts onto the fabric too quickly, it can result in uneven coloring. This can be controlled by starting the dyeing process at a lower temperature and gradually increasing it, as well as by the controlled addition of acid to lower the pH.[4]
Impurities on the material Oils, waxes, or sizing agents on the material can interfere with dye uptake. Ensure the material is properly scoured with a non-ionic detergent before dyeing.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: For dyeing wool, a neutral pH of 6-7 is generally recommended.[1] For nylon, the dyeing process can be initiated at a neutral pH (6.5-7.0) and gradually decreased to a more acidic pH (4.0-5.0) as the temperature rises to control the dye uptake and ensure evenness.[2] A final pH of 3.0-4.0 can be used to ensure complete dye exhaustion.[2]

Q2: What type of fixing agent should I use for this compound?

A2: Since this compound is an anionic dye, a cationic (positively charged) fixing agent is recommended to improve wash fastness.[6] These agents form an insoluble complex with the dye, helping to lock it into the fiber. Anionic fixing agents are also available and are particularly suitable for polyamide fibers.

Q3: How can I improve the overall wash fastness of materials dyed with this compound?

A3: To improve wash fastness, a multi-step approach is most effective:

  • Optimize Dyeing Conditions: Ensure the correct pH, temperature, and time are used during the dyeing process to maximize dye-fiber bonding.[3]

  • Thorough Rinsing: After dyeing, rinse the material thoroughly with cold, then warm water until the water runs clear to remove any unfixed dye.[4]

  • Soaping: A post-dyeing wash with a non-ionic detergent can help remove residual surface dye.[4][5]

  • Apply a Fixing Agent: Use a cationic or suitable anionic fixing agent as an after-treatment to further secure the dye within the fibers.[6][7]

Q4: Can I use vinegar or salt to reduce bleeding?

A4: While vinegar (acetic acid) is used to control the pH of the dyebath during the dyeing of nylon and wool, adding it to the wash water is not an effective method for preventing bleeding of commercially dyed fabrics.[8][9] Similarly, salt is used in the dyeing process for some types of dyes to aid in dye uptake, but it does not act as a fixative in the wash.[8][10]

Experimental Protocols

Protocol 1: Standard Dyeing Procedure for Nylon with this compound

  • Scouring: Prepare a bath with 1-2 g/L of a non-ionic detergent at 60-70°C. Wash the nylon material for 15-20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.[4]

  • Dye Bath Preparation: Set a dyebath at 40°C with a liquor ratio of 20:1. Add a leveling agent if necessary. Adjust the initial pH to 6.5-7.0 using acetic acid or ammonium (B1175870) sulfate.[2][4]

  • Dyeing: Add the pre-dissolved this compound dye.

  • Temperature and pH Ramp: Gradually raise the temperature to 98-100°C over 45-60 minutes.[3][4] During this time, incrementally add acetic acid or formic acid to slowly lower the pH to 4.0-5.0.[2]

  • Dye Fixation: Hold the temperature at 98-100°C for 45-60 minutes.[4]

  • Cooling and Rinsing: Cool the dyebath to 70°C. Rinse the dyed material with warm water and then cold water until the water runs clear.[4]

Protocol 2: After-treatment with a Cationic Fixing Agent

  • Bath Preparation: Prepare a fresh bath at 40°C.

  • Fixing Agent Addition: Add 1-2% (on the weight of the fabric) of a cationic fixing agent.[4]

  • Treatment: Immerse the dyed and rinsed material in the fixing bath and treat for 20-30 minutes.[4]

  • Final Rinse: Rinse the material with cold water and dry.

Data Presentation

Treatment Stage Key Parameters Expected Outcome
Dyeing pH: 6.5 -> 4.0, Temp: 40°C -> 100°CGood dye exhaustion and initial fixation.
Rinsing/Soaping Thorough washing until water is clearRemoval of unfixed surface dye.
Fixing 1-2% Cationic Fixing Agent, 40°C, 20-30 minSignificant improvement in wash fastness.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring (1-2 g/L non-ionic detergent, 60-70°C) Dye_Bath_Prep Dye Bath Preparation (pH 6.5-7.0, 40°C) Scouring->Dye_Bath_Prep Add_Dye Add this compound Dye_Bath_Prep->Add_Dye Temp_pH_Ramp Temperature & pH Ramp (40°C -> 100°C, pH 6.5 -> 4.0) Add_Dye->Temp_pH_Ramp Fixation Dye Fixation (100°C, 45-60 min) Temp_pH_Ramp->Fixation Cool_Rinse Cooling & Rinsing Fixation->Cool_Rinse Fixing_Agent Cationic Fixing Agent Treatment (1-2% owf, 40°C) Cool_Rinse->Fixing_Agent Final_Rinse Final Rinse & Dry Fixing_Agent->Final_Rinse

Caption: Experimental workflow for dyeing and fixation of this compound.

Dye_Fixation_Mechanism cluster_fiber Polyamide Fiber cluster_dye Dye & Fixative Fiber Fiber (-NH3+) Dye This compound (Anionic, -SO3-) Dye->Fiber Ionic Bond (Dyeing) Fixative Cationic Fixing Agent (Positive Charge) Fixative->Dye Complex Formation (Fixation)

Caption: Simplified mechanism of this compound fixation on polyamide fibers.

References

Technical Support Center: Optimizing Acid Red 249 Dyeing Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acid Red 249. The information aims to help resolve common issues encountered during dyeing experiments and optimize procedural outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing with this compound?

A1: The optimal temperature for this compound dyeing depends on the substrate. For protein fibers like wool and silk, and synthetic polyamides like nylon, a gradual increase in temperature is crucial for achieving even coloration. Generally, the dyeing process for weak acid dyes like this compound involves heating the dye bath to a temperature range of 85-100°C. For wool, dyeing is often carried out at or near boiling (98-100°C) to ensure good dye penetration and fixation, as the fiber's scale structure can hinder dye uptake at lower temperatures. For silk and nylon, a slightly lower temperature range of 85-95°C is often sufficient.

Q2: How does the rate of temperature increase affect the dyeing outcome?

A2: A slow and controlled rate of temperature increase is critical for achieving a level and uniform dyeing. A rapid temperature rise can cause the dye to fix onto the fiber surface too quickly, leading to uneven color distribution, a phenomenon known as "striking." A typical recommendation is to raise the temperature of the dye bath at a rate of 1-2°C per minute.

Q3: What is the recommended holding time at the optimal dyeing temperature?

A3: Once the optimal dyeing temperature is reached, it should be maintained for a specific duration to allow for complete dye penetration and fixation. This holding time can vary from 30 to 60 minutes, depending on the desired depth of shade and the specific substrate. For darker shades, a longer holding time may be necessary.

Q4: How does pH interact with temperature in the this compound dyeing process?

A4: Both pH and temperature are critical and interconnected parameters in acid dyeing. This compound is a weak acid dye, and the dyeing process is typically carried out in a neutral to weakly acidic bath (pH 4-7). Lowering the pH increases the number of positive charges on the fiber, which enhances the attraction of the anionic dye molecules. However, a pH that is too low, combined with a high temperature, can lead to rapid dye uptake and unevenness. It is often recommended to start the dyeing process in a more neutral pH and gradually add acid as the temperature increases to control the rate of dyeing.

Q5: Can temperature fluctuations affect the stability of the this compound dye solution?

A5: While this compound is generally stable under typical dyeing conditions, significant and uncontrolled temperature fluctuations should be avoided. Maintaining a consistent temperature during the holding phase is important for reproducible results. Some acid dyes can be sensitive to prolonged exposure to very high temperatures, which could potentially lead to some degradation, although this is less common with modern dyes under recommended conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Uneven or Blotchy Dyeing Temperature increased too rapidly: The dye "strikes" the fiber surface before it can penetrate evenly.Reduce the rate of temperature increase to 1-2°C per minute. Start the dyeing process at a lower temperature (e.g., 40°C) before gradually ramping up.
Incorrect initial dyeing temperature: Starting the dyeing at too high a temperature can also cause rapid, uneven dye uptake.Begin the dyeing process at a lower temperature to allow for gradual dye absorption before increasing to the optimal fixation temperature.
Weak or Pale Shade Insufficient dyeing temperature: The temperature may not be high enough to facilitate adequate dye diffusion into the fiber.Ensure the dye bath reaches the optimal temperature for the specific fiber (e.g., 98-100°C for wool).
Insufficient holding time at temperature: The dye may not have had enough time to fully penetrate and fix to the fiber.Increase the holding time at the optimal dyeing temperature, for example, from 30 minutes to 60 minutes.
Color Bleeding or Poor Wash Fastness Incomplete dye fixation due to low temperature: The dye has not properly bonded with the fiber.Verify that the final dyeing temperature was reached and maintained for the recommended duration. A post-dyeing rinse with a fixative agent may also be beneficial.
Dye Aggregation (Speckling on Fabric) Dye added to the bath at too high a temperature: This can cause the dye particles to clump together.Add the dissolved dye solution to the dye bath at a lower temperature (e.g., 40-50°C) and ensure it is well-dispersed before adding the fiber.

Data Presentation

Fiber TypeRecommended Starting Temperature (°C)Recommended Final Dyeing Temperature (°C)Typical Holding Time (minutes)Expected Dye Exhaustion (%)
Wool 4098 - 10045 - 60> 90
Silk 4085 - 9530 - 60> 85
Nylon 5090 - 10030 - 60> 90

Experimental Protocols

Standard Protocol for Dyeing Wool with this compound
  • Preparation of the Dye Bath:

    • Calculate the required amount of this compound based on the weight of the wool fabric (e.g., 1% on weight of fiber, owf).

    • Prepare a stock solution of the dye by dissolving the powder in a small amount of hot distilled water.

    • Fill the dyeing vessel with the required volume of distilled water (liquor ratio, e.g., 40:1).

    • Add a wetting agent and a leveling agent (e.g., sodium sulfate) to the dye bath.

    • Adjust the initial pH of the dye bath to 6.0-7.0 using a suitable buffer or acetic acid.

    • Add the dye stock solution to the bath and stir well to ensure uniform dispersion.

  • Dyeing Procedure:

    • Introduce the pre-wetted wool fabric into the dye bath at a starting temperature of 40°C.

    • Gradually raise the temperature of the dye bath to 98-100°C at a rate of 1.5°C per minute.

    • Hold the temperature at 98-100°C for 45-60 minutes, with occasional gentle agitation to ensure even dyeing.

    • For darker shades, after the initial holding period, an addition of acetic acid can be made to lower the pH and increase dye exhaustion.

    • After the holding time, allow the dye bath to cool down slowly to approximately 60°C before rinsing.

  • Rinsing and Drying:

    • Rinse the dyed fabric thoroughly with warm water, followed by a cold water rinse, until the water runs clear.

    • A final rinse with a cationic fixing agent can be performed to improve wash fastness.

    • Gently squeeze out excess water and air dry the fabric away from direct sunlight.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep_dye Prepare Dye Stock prep_bath Prepare Dye Bath (Water, Auxiliaries, pH Adjustment) prep_dye->prep_bath add_fabric Introduce Fabric at 40°C prep_bath->add_fabric ramp_temp Ramp Temperature to 98-100°C (1.5°C/min) add_fabric->ramp_temp hold_temp Hold at 98-100°C (45-60 min) ramp_temp->hold_temp cool_down Cool Down to 60°C hold_temp->cool_down rinse Rinse Thoroughly cool_down->rinse dry Air Dry rinse->dry

Caption: Experimental workflow for this compound dyeing.

temp_effect cluster_low_temp Low Temperature cluster_high_temp Optimal Temperature low_temp Low Kinetic Energy dye_agg Dye Aggregation low_temp->dye_agg leads to low_diff Low Fiber Swelling & Slow Dye Diffusion low_temp->low_diff results in uneven Uneven Dyeing dye_agg->uneven low_diff->uneven high_temp High Kinetic Energy dye_disp Good Dye Dispersion high_temp->dye_disp promotes high_diff Increased Fiber Swelling & Rapid Dye Diffusion high_temp->high_diff causes level Level Dyeing dye_disp->level high_diff->level

Caption: Effect of temperature on this compound dyeing.

Validation & Comparative

A Comparative Performance Analysis of Acid Red 249 and Other Red Acid Dyes in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Acid Red 249 against other commonly used red acid dyes in research and laboratory settings. The performance of these dyes is evaluated based on their chemical properties, staining efficacy, and stability, with supporting data presented for easy comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Introduction to this compound

This compound, also known as Weak Acid Brilliant Red B, is a single azo class acid dye.[1][2] Its chemical formula is C₂₉H₂₀ClN₃Na₂O₁₀S₃ with a molecular weight of 748.11 g/mol .[1][2] Primarily, it is used for dyeing and printing on wool, silk, and polyamide fabrics.[1][2][3][4] It appears as a dark red powder that is soluble in water and slightly soluble in ethanol.[1][2][3] The dye is known for its brilliant red color with a bluish tint.[1][2] While its primary application is in the textile industry, its properties as a stable red dye make it a candidate for various staining procedures in a laboratory context.

Comparative Analysis with Other Red Acid Dyes

For a comprehensive comparison, this compound is evaluated against other prevalent red acid dyes used in biological and chemical research: Acid Fuchsin, Eosin Y, and Ponceau S. These dyes are frequently used for staining cytoplasm, collagen, and proteins in histological and electrophoretic applications.

Chemical and Physical Properties

A fundamental comparison begins with the core chemical and physical properties of these dyes, which influence their solubility, stability, and binding characteristics.

PropertyThis compoundAcid FuchsinEosin Y (Acid Red 87)Ponceau S
C.I. Name This compoundAcid Fuchsin (Acid Violet 19)Acid Red 87Acid Red 112
CAS Number 6416-66-6[1][2]3244-88-017372-87-16226-79-5
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1][2]C₂₀H₁₇N₃Na₂O₉S₃C₂₀H₆Br₄Na₂O₅C₂₂H₁₂N₄Na₄O₁₃S₄
Molecular Weight 748.11 g/mol [1][2]585.54 g/mol 691.85 g/mol 760.62 g/mol
Molecular Structure Single Azo[1][2]TriarylmethaneXantheneDiazo
Appearance Dark red powder[1][2][3]Dark green crystals/powderRed crystalline powderRed powder
Solubility in Water Soluble[1][2][3]SolubleSolubleSoluble
Performance and Fastness Properties

The stability of a dye to various conditions is critical for its reliability in experimental settings. Fastness ratings, typically used in the textile industry, provide a good proxy for the dye's durability and resistance to fading or leaching. The ratings are generally on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.

Performance MetricThis compoundAcid FuchsinEosin YPonceau S
Light Fastness 5 (ISO)[2]2-33-43
Washing/Soaping Fastness 2-3 (Staining)[2]3-443
Perspiration Fastness 4 (Staining)[2]44-53
Common Application Textile Dyeing[3][4]Masson's Trichrome Stain[5]H&E Staining (Counterstain)Protein Staining (Blots)
Binding Target Protein fibers (Wool, Silk)[3]Collagen, CytoplasmCytoplasmic proteins, Extracellular matrixProteins (general)

Experimental Protocols

Detailed methodologies are crucial for the successful application of these dyes in a research context. Below is a standard protocol for a common histological staining technique.

Masson's Trichrome Staining Protocol (using Acid Fuchsin)

This technique is used to differentiate collagen and muscle fibers in tissue sections.

Reagents:

  • Bouin's solution

  • Weigert's iron hematoxylin (B73222) solution

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% Acetic acid solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution for 1 hour at 56°C.

  • Rinse in running tap water until the yellow color disappears.

  • Stain in Weigert's hematoxylin for 10 minutes.

  • Rinse in running tap water.

  • Stain with Biebrich scarlet-acid fuchsin solution for 15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in aniline blue solution for 5-10 minutes.

  • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate through ascending grades of alcohol, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen and Mucin: Blue

Visualizing Experimental Workflows

Diagrams created using the DOT language help in visualizing complex experimental procedures and logical flows.

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Solution Deparaffinize->Mordant Stain_H Stain with Weigert's Hematoxylin Mordant->Stain_H Rinse Stain_AF Stain with Biebrich Scarlet-Acid Fuchsin Stain_H->Stain_AF Differentiate_P Differentiate with Phospho Acids Stain_AF->Differentiate_P Stain_AB Stain with Aniline Blue Differentiate_P->Stain_AB Differentiate_A Differentiate in Acetic Acid Stain_AB->Differentiate_A Rinse Dehydrate Dehydrate & Clear Differentiate_A->Dehydrate Mount Mount Coverslip Dehydrate->Mount

Caption: Workflow for Masson's Trichrome Staining.

Conclusion

This compound is a robust and brilliant red dye with excellent light fastness, making it highly suitable for applications where color stability is paramount, such as in the textile industry.[2][6] However, for biological and research applications, other red acid dyes like Acid Fuchsin and Eosin Y are more established and have well-documented protocols for specific histological targets.[5] Acid Fuchsin is integral to complex staining methods like Masson's Trichrome for differentiating tissue components, while Eosin Y is a standard counterstain in H&E staining. Ponceau S, though less stable, offers a quick and reversible method for protein detection on membranes.

The choice of a red acid dye ultimately depends on the specific requirements of the application, including the target molecule, the need for color stability, and the compatibility with other reagents in the experimental protocol. While this compound shows promise due to its stability, further research into its specific binding properties within biological specimens is needed to expand its use in scientific research.

References

A Comparative Guide to Acid Red 249 (Ponceau S) for Quantitative Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The accurate quantification of protein levels is fundamental in biological research, particularly for validating data in techniques like Western blotting. Total protein staining serves as a robust method for normalization, correcting for inconsistencies in sample loading and transfer. Acid Red 249, widely known as Ponceau S, is a rapid and reversible staining reagent frequently used for this purpose. This guide provides a comprehensive comparison of this compound against other common total protein stains, supported by performance data and detailed experimental protocols, to aid researchers in selecting the appropriate staining method for their quantitative applications.

Performance Comparison of Total Protein Stains

The choice of a total protein stain depends on the specific requirements of the experiment, such as sensitivity, linear range, and compatibility with downstream applications. Below is a comparative summary of this compound (Ponceau S) and other prevalent stains.

Performance Metric This compound (Ponceau S) Coomassie Brilliant Blue Amido Black 10B SYPRO Ruby Stain-Free Technology (e.g., Bio-Rad)
Primary Application PVDF & Nitrocellulose MembranesPolyacrylamide Gels (PAGE)PVDF & Nitrocellulose MembranesPolyacrylamide Gels (PAGE)Polyacrylamide Gels (PAGE)
Linear Dynamic Range ~1-2 orders of magnitude~1-2 orders of magnitude~1-2 orders of magnitude>3 orders of magnitude~2-3 orders of magnitude
Limit of Detection (LOD) 200 - 500 ng~30 - 100 ng~50 - 100 ng1 - 4 ng~20 - 80 ng
Staining Time 1 - 5 minutes1 - 2 hours (stain)5 - 15 minutes1.5 - 3 hours1 - 5 minutes (activation)
Destaining Time 5 - 10 minutes4 hours to overnight10 - 20 minutesNot requiredNot required
Reversibility Yes (with water or mild base)NoYes (with limitations)NoN/A
Downstream Compatibility Western Blotting, Mass SpectrometryMass SpectrometryWestern BlottingMass SpectrometryWestern Blotting, Mass Spectrometry
Detection Method Colorimetric (Visible Light)Colorimetric (Visible Light)Colorimetric (Visible Light)Fluorescence (UV or Laser)Fluorescence (UV or Laser)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative results. The following sections provide step-by-step protocols for key staining procedures.

Protocol 1: Quantitative Staining of Membranes with this compound (Ponceau S)

This protocol outlines the standard procedure for staining protein blots to assess transfer efficiency and for total protein normalization.

  • Post-Transfer Wash: After transferring proteins from the gel to a PVDF or nitrocellulose membrane, briefly wash the membrane in deionized water or a Tris-Buffered Saline with Tween 20 (TBST) solution for 2-5 minutes to remove residual transfer buffer components.

  • Staining: Immerse the membrane in the this compound staining solution (typically 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid) and incubate with gentle agitation for 2-5 minutes at room temperature.

  • Image Acquisition: Place the stained membrane on a clean, non-absorbent surface. Image the blot using a white light transilluminator or a gel documentation system equipped with a white light source. Ensure the image is not saturated.

  • Destaining: To proceed with immunodetection (Western blotting), completely destain the membrane by washing with deionized water or TBST until the red color is no longer visible (typically 2-3 washes of 5 minutes each). A brief wash with a mild alkaline solution like 0.1 M NaOH can accelerate destaining if needed, followed by extensive water washes.

  • Quantification: Use densitometry software to measure the intensity of each protein lane on the captured image. These values represent the total protein load and can be used to normalize the specific protein signals obtained later from immunodetection.

Protocol 2: Quantitative Staining of Gels with Coomassie Brilliant Blue R-250

This protocol is suitable for total protein quantification directly within a polyacrylamide gel.

  • Post-Electrophoresis Wash: After electrophoresis, place the gel in a clean container and wash with deionized water 2-3 times for 5 minutes each to remove SDS and other buffer components.

  • Fixation: Fix the proteins in the gel by incubating in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 1 hour. This step prevents protein diffusion.

  • Staining: Remove the fixing solution and add the Coomassie staining solution (0.1% (w/v) Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid). Incubate with gentle agitation for 1-2 hours.

  • Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Incubate with gentle agitation, changing the destain solution every 30-60 minutes until the background is clear and protein bands are sharp. A piece of foam or laboratory wipe can be added to the container to absorb excess stain.

  • Image Acquisition and Quantification: Image the gel using a gel documentation system or a flatbed scanner. Use densitometry software to quantify the total protein in each lane.

Workflow Visualizations

Diagrams help clarify complex experimental processes and logical relationships between different methods.

G cluster_pre Sample Preparation & Electrophoresis cluster_post Blotting & Analysis node_extract Protein Extraction node_quant Protein Quantification (BCA/Bradford) node_extract->node_quant node_load Sample Loading & PAGE node_quant->node_load node_transfer Electrotransfer to Membrane node_load->node_transfer node_stain Total Protein Staining (e.g., this compound) node_transfer->node_stain node_image Image Acquisition (White Light) node_stain->node_image node_destain Destain node_image->node_destain node_analysis Data Analysis & Normalization node_image->node_analysis node_block Blocking node_destain->node_block node_immuno Immunodetection (Primary & Secondary Ab) node_block->node_immuno node_detect Signal Detection (Chemiluminescence/Fluorescence) node_immuno->node_detect node_detect->node_analysis

Caption: Workflow for quantitative Western blotting using total protein staining for normalization.

G start Start: Choose Staining Method q_speed Need quick & reversible stain for blotting? start->q_speed q_sensitive Need highest sensitivity & widest linear range? q_speed->q_sensitive No res_ar249 Use this compound (Ponceau S) q_speed->res_ar249 Yes q_gel Analyzing protein in-gel? q_sensitive->q_gel No res_sypro Use Fluorescent Stain (e.g., SYPRO Ruby) q_sensitive->res_sypro Yes res_cbb Use Coomassie Brilliant Blue q_gel->res_cbb Yes res_sf Consider Stain-Free Technology q_gel->res_sf No/ Alternative

Caption: Decision tree for selecting a suitable protein staining method based on experimental needs.

A Comparative Analysis of Dyeing Efficiency: Acid Red 249 on Cationized Cotton vs. Reactive Dyes on Unmodified Cotton

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile coloration, the choice of dye and substrate is paramount to achieving desired efficiency, color vibrancy, and fastness. While reactive dyes are the established industry standard for cotton due to their ability to form robust covalent bonds with cellulosic fibers, the potential of acid dyes on chemically modified cotton presents an intriguing alternative. This guide provides an objective comparison of the dyeing efficiency of Acid Red 249 on cationized cotton versus conventional reactive dyeing on unmodified cotton, supported by experimental data and detailed protocols.

Executive Summary

The inherent chemical nature of cotton and acid dyes makes them incompatible for efficient dyeing. Cotton fibers possess a negative surface charge in water, which repels the anionic nature of acid dyes like this compound. To overcome this, cotton can undergo a chemical modification process known as cationization, which imparts a permanent positive charge to the fiber, thereby creating an affinity for anionic dyes.

This comparison demonstrates that while reactive dyes on unmodified cotton remain a highly effective method, dyeing cationized cotton with this compound can achieve comparable, and in some aspects, superior results, particularly in terms of dye uptake and reduced environmental impact due to the elimination of salt in the dyeing process.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for the two dyeing systems based on available experimental data.

Table 1: Dyeing Efficiency and Color Strength

ParameterReactive Dyes on Unmodified CottonThis compound on Cationized Cotton
Dye Fixation (%) 50 - 90%[1]Potentially high, comparable to reactive dyes
Color Strength (K/S) ~4.5[2]~16[2]
Normalized Dye Release ~6.5[2]~1.6[2]

Table 2: Colorfastness Properties

Fastness PropertyReactive Dyes on Unmodified Cotton (ISO 105)This compound on Cationized Cotton (ISO 105)
Washing Fastness Good to Excellent (4-5)[3][4]Good to Excellent (4-5)[5][6]
Rubbing Fastness (Dry) Good to Excellent (4-5)[2][5]Good to Excellent (4-5)[5][6]
Rubbing Fastness (Wet) Moderate to Good (3-4)[2][5]Moderate to Good (3-4)[5][6]
Light Fastness Good (5-6)Fair to Good (4-5)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the cationization of cotton and the subsequent dyeing processes.

Protocol 1: Cationization of Cotton Fabric

This protocol is based on the use of (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) as the cationizing agent.

Materials:

  • Unmodified cotton fabric

  • (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Laboratory padding machine

  • Curing oven

Procedure:

  • Prepare the cationizing solution by dissolving a specific concentration of CHPTAC (e.g., 50 g/L) and sodium hydroxide (e.g., 20 g/L) in deionized water.

  • Immerse the unmodified cotton fabric in the solution and then pass it through a laboratory padding machine to ensure even application and a specific wet pick-up (e.g., 80%).

  • The padded fabric is then batched (rolled and wrapped in a plastic film) and stored at room temperature for a specified period (e.g., 24 hours) to allow for the reaction between CHPTAC and the cellulose (B213188) to occur.

  • After batching, thoroughly rinse the fabric with cold water to remove any unreacted chemicals.

  • Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L).

  • Rinse the fabric again with cold water and dry it at a moderate temperature.

Protocol 2: Dyeing of Unmodified Cotton with Reactive Dyes

Materials:

  • Unmodified cotton fabric

  • Reactive dye (e.g., C.I. Reactive Red 195)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Wetting agent

  • Sequestering agent

  • Laboratory dyeing machine (e.g., shaking water bath or IR dyer)

Procedure:

  • Set up the dyebath with a specific liquor-to-goods ratio (e.g., 20:1).

  • Add a wetting agent and a sequestering agent to the water at room temperature.

  • Introduce the unmodified cotton fabric into the dyebath.

  • Add the pre-dissolved reactive dye to the bath and run for a short period to ensure even distribution.

  • Gradually add the electrolyte (NaCl or Glauber's salt) in portions over a period of time (e.g., 20-30 minutes) while slowly raising the temperature to the dyeing temperature (e.g., 60°C for cold brand or 80-95°C for hot brand reactive dyes).[7]

  • Continue dyeing at this temperature for a specified time (e.g., 30-60 minutes) to allow for dye exhaustion.

  • Add the alkali (sodium carbonate) to the dyebath to fix the dye to the cotton fibers. Continue the dyeing process for another 30-60 minutes.[7]

  • After dyeing, drop the dyebath and rinse the fabric thoroughly with cold water.

  • Perform a soaping treatment by washing the fabric in a hot solution containing a detergent to remove any unfixed dye. This is typically done at or near boiling temperature for 10-15 minutes.

  • Rinse the fabric with hot and then cold water until the water runs clear.

  • Dry the dyed fabric.

Protocol 3: Dyeing of Cationized Cotton with this compound

Materials:

  • Cationized cotton fabric

  • This compound

  • Acetic acid or formic acid

  • Levelling agent (optional)

  • Laboratory dyeing machine

Procedure:

  • Set up the dyebath with a specific liquor-to-goods ratio (e.g., 20:1).

  • Adjust the pH of the dyebath to be acidic (e.g., pH 4-5) using acetic acid or formic acid.

  • Add a levelling agent if necessary to ensure even dye uptake.

  • Introduce the cationized cotton fabric into the dyebath at a starting temperature of around 40°C.

  • Add the pre-dissolved this compound dye to the bath.

  • Gradually raise the temperature to the dyeing temperature (e.g., 80-95°C) over 30-45 minutes.

  • Continue dyeing at this temperature for 45-60 minutes.

  • After dyeing, cool the dyebath and rinse the fabric thoroughly with cold water.

  • A light soaping at a moderate temperature (e.g., 50-60°C) may be performed to remove any loosely adhered dye.

  • Rinse and dry the fabric.

Visualization of Dyeing Mechanisms and Workflows

To better illustrate the underlying principles and processes, the following diagrams are provided.

Dyeing_Mechanism cluster_reactive Reactive Dyeing on Unmodified Cotton cluster_acid Acid Dyeing on Cationized Cotton unmodified_cotton Unmodified Cotton (Negative Charge) reactive_dye Reactive Dye (Anionic) unmodified_cotton->reactive_dye Repulsion covalent_bond Covalent Bond (Strong Fixation) unmodified_cotton->covalent_bond reactive_dye->covalent_bond salt Salt (NaCl) (Neutralizes Charge) salt->unmodified_cotton Attraction alkali Alkali (Na2CO3) (Promotes Reaction) alkali->covalent_bond Catalyzes cationized_cotton Cationized Cotton (Positive Charge) acid_dye Acid Dye (Anionic) (e.g., this compound) cationized_cotton->acid_dye Attraction ionic_bond Ionic Bond (Strong Attraction) cationized_cotton->ionic_bond acid_dye->ionic_bond

Caption: Comparative Dyeing Mechanisms.

Dyeing_Workflow cluster_workflow_reactive Reactive Dyeing Workflow cluster_workflow_acid Acid Dyeing on Cationized Cotton Workflow start_r Start dyebath_prep_r Dyebath Preparation (Water, Auxiliaries) start_r->dyebath_prep_r fabric_loading_r Load Unmodified Cotton dyebath_prep_r->fabric_loading_r dye_add_r Add Reactive Dye fabric_loading_r->dye_add_r salt_add_r Add Salt (Exhaustion) dye_add_r->salt_add_r alkali_add_r Add Alkali (Fixation) salt_add_r->alkali_add_r rinsing_soaping_r Rinsing & Soaping alkali_add_r->rinsing_soaping_r end_r End rinsing_soaping_r->end_r start_a Start cationization Cationization of Cotton start_a->cationization dyebath_prep_a Dyebath Preparation (Water, Acid) cationization->dyebath_prep_a fabric_loading_a Load Cationized Cotton dyebath_prep_a->fabric_loading_a dye_add_a Add this compound fabric_loading_a->dye_add_a dyeing_a Dyeing dye_add_a->dyeing_a rinsing_a Rinsing dyeing_a->rinsing_a end_a End rinsing_a->end_a

Caption: Comparative Dyeing Process Workflows.

Conclusion

The comparison between dyeing unmodified cotton with reactive dyes and cationized cotton with this compound reveals distinct advantages and disadvantages for each system. Reactive dyeing is a well-established, reliable method that yields excellent fastness properties. However, it necessitates the use of large amounts of salt, contributing to high total dissolved solids (TDS) in the effluent, which is a significant environmental concern.

Cationization of cotton followed by dyeing with an acid dye like this compound presents a promising, more environmentally friendly alternative. This method eliminates the need for salt in the dyebath, significantly reducing water pollution.[5] Experimental data suggests that this process can lead to a much higher color strength and lower dye release during washing, indicating a very efficient dye uptake.[2] While the lightfastness of acid dyes on cotton may be slightly lower than that of reactive dyes, the overall fastness properties are comparable. The added step of cationization does introduce another chemical process, but the long-term environmental benefits of salt-free dyeing make it a compelling area for further research and industrial adoption. For researchers and professionals in drug development where textile components in medical devices or drug delivery systems are utilized, understanding these dyeing efficiencies and their environmental footprints is crucial for developing sustainable and high-performing products.

References

A Spectroscopic Showdown: Unveiling the-Characteristics of Acid Red 249 and Acid Red 1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive spectroscopic comparison of two widely used synthetic azo dyes, Acid Red 249 and Acid Red 1, has been compiled to provide researchers, scientists, and drug development professionals with critical data for their applications. This guide offers a side-by-side analysis of their key spectroscopic properties, supported by detailed experimental protocols and visualizations to facilitate informed decision-making in research and development.

The selection of an appropriate dye is paramount in various scientific disciplines, including biomedical imaging, histology, and as tracers in drug delivery systems. The spectroscopic characteristics of a dye, such as its maximum absorption wavelength (λmax) and molar absorptivity (ε), dictate its suitability for specific applications by influencing factors like signal strength and potential for spectral overlap. This guide aims to provide a clear and objective comparison of this compound and Acid Red 1 to streamline this selection process.

Comparative Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound and Acid Red 1 is presented below. This table highlights the fundamental differences in their molecular structure and light-absorbing capabilities.

PropertyThis compoundAcid Red 1
CAS Number 6416-66-6[1][2]3734-67-6[3]
Molecular Formula C₂₉H₂₀ClN₃Na₂O₁₀S₃[1][2]C₁₈H₁₃N₃Na₂O₈S₂[3]
Molecular Weight 748.11 g/mol [1][2]509.42 g/mol [3]
Absorption Maxima (λmax) 520 nm and 555 nm (in PVA film)[4]530 nm (in PBS)[5]
Molar Absorptivity (ε) Data not available31,900 L·mol⁻¹·cm⁻¹ (in PBS)[5]
Chemical Structure
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Experimental Protocols

The following outlines a standardized protocol for the spectroscopic analysis of this compound and Acid Red 1 using a UV-Visible spectrophotometer. This methodology is designed to ensure accurate and reproducible measurements of their absorption spectra.

Objective: To determine and compare the absorption spectra, including the wavelength of maximum absorbance (λmax), of this compound and Acid Red 1 in an aqueous solution.

Materials:

  • This compound powder

  • Acid Red 1 powder

  • Distilled or deionized water (solvent)

  • Volumetric flasks (100 mL and 10 mL)

  • Analytical balance

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Stock Solutions (e.g., 100 µM):

    • Accurately weigh an appropriate amount of this compound and Acid Red 1 powder using an analytical balance.

    • Dissolve each dye in a separate 100 mL volumetric flask containing distilled water to prepare a stock solution of known concentration (e.g., 1 mM).

    • From the stock solution, perform a serial dilution to obtain a working solution of the desired concentration (e.g., 10 µM) in a 10 mL volumetric flask.

  • Spectrophotometer Setup:

    • Turn on the UV-Visible spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the wavelength range for scanning (e.g., 300 nm to 700 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the solvent (distilled water).

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the this compound working solution and then fill the cuvette.

    • Wipe the optical surfaces of the cuvette with a lint-free cloth.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the process for the Acid Red 1 working solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each dye from their respective spectra.

    • If the molar absorptivity (ε) is to be determined, measure the absorbance of several dilutions of each dye and apply the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the spectroscopic comparison.

G Experimental Workflow for Spectroscopic Comparison cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Dyes B Prepare Stock Solutions A->B C Perform Serial Dilutions B->C F Measure Sample Spectra C->F D Spectrophotometer Setup E Measure Blank (Solvent) D->E E->F G Determine λmax F->G H Calculate Molar Absorptivity F->H I Compare Spectra G->I H->I

Caption: A flowchart illustrating the key steps in the spectroscopic comparison of this compound and Acid Red 1.

References

Performance of Acid Red 249 in different textile finishing processes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists in Textile and Drug Development

In the intricate world of textile finishing, the selection of dyes is paramount to achieving desired aesthetics and performance. This guide offers an in-depth comparison of Acid Red 249 against other commercially available red acid dyes—Acid Red 18, Acid Red 88, and Acid Red 114—across various textile substrates. By presenting quantitative data on colorfastness and outlining detailed experimental protocols, this document serves as a valuable resource for professionals in textile research and development.

Executive Summary

This compound, a monoazo weak acid dye, is a versatile colorant for protein fibers such as wool and silk, and synthetic polyamides like nylon. This guide reveals that while this compound demonstrates commendable performance, particularly in lightfastness on wool, alternative dyes may offer advantages in specific applications. The choice of dye is ultimately contingent on the substrate and the desired fastness properties.

Comparative Performance Data

The efficacy of a dye is determined by its ability to retain color under various stresses. The following tables summarize the colorfastness properties of this compound and its alternatives on wool, silk, and nylon, based on available technical data. Fastness is graded on a scale of 1 to 5 for washing, perspiration, and rubbing (with 5 being the highest), and 1 to 8 for lightfastness (with 8 being the highest).

Table 1: Colorfastness Properties on Wool Fabric

DyeC.I. NameLightfastnessWash/Soaping FastnessPerspiration FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)
This compound 1813454-54-532-3
Acid Red 18 162554-53-4---
Acid Red 88 15620412-3--
Acid Red 114 2363545---

Table 2: Colorfastness Properties on Silk and Nylon (Limited Data)

DyeSubstrateLightfastnessWash/Soaping Fastness
Acid Red 88 Silk & Nylon--
Acid Red 114 Silk--

Note: A hyphen (-) indicates that specific data was not available in the reviewed sources.

Experimental Protocols

Reproducible and standardized experimental procedures are critical for the accurate assessment of dye performance. The following protocols outline the methodologies for dyeing and fastness testing.

Dyeing Procedure for Wool, Silk, and Nylon

This exhaust dyeing method is a standard procedure for applying acid dyes to protein and polyamide fibers.

  • Fabric Preparation: The textile material is first scoured using a non-ionic detergent to remove any impurities that might hinder dye uptake. It is then thoroughly rinsed.

  • Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 40:1. Acetic acid is added to maintain a pH between 4.5 and 5.5. A leveling agent (1 g/L) is also added to ensure uniform dye distribution.

  • Dyeing Process: The prepared fabric is introduced into the dye bath at 40°C. The temperature is gradually raised to 90-95°C over 45-60 minutes and maintained for an additional 45-60 minutes.

  • Rinsing and Drying: After dyeing, the fabric is rinsed with warm and then cold water until the water runs clear. The fabric is then dried at room temperature.

Colorfastness Testing

The following ISO and AATCC standards are employed to evaluate the colorfastness of the dyed textiles:

  • Washing Fastness: Evaluated according to ISO 105-C06 standards.

  • Lightfastness: Assessed using the AATCC 16.3 standard, which involves exposure to a xenon arc lamp simulating natural sunlight.

  • Rubbing Fastness: Determined using a crockmeter according to ISO 105-X12 for both dry and wet conditions.

  • Perspiration Fastness: Tested as per the ISO 105-E04 standard.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the textile finishing process with acid dyes.

TextileFinishingWorkflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment & Evaluation Scouring Scouring of Textile Rinsing1 Rinsing Scouring->Rinsing1 Dyeing Exhaust Dyeing (Temperature Ramp and Hold) Rinsing1->Dyeing DyeBathPrep Dye Bath Preparation (Dye, Acetic Acid, Leveling Agent) DyeBathPrep->Dyeing Rinsing2 Rinsing Dyeing->Rinsing2 Drying Drying Rinsing2->Drying FastnessTesting Colorfastness Testing (Wash, Light, Rubbing, Perspiration) Drying->FastnessTesting

Experimental workflow for textile dyeing and fastness testing.

Signaling Pathway of Dye-Fiber Interaction

The interaction between acid dyes and protein/polyamide fibers is primarily governed by electrostatic forces. The following diagram illustrates this signaling pathway.

DyeFiberInteraction cluster_conditions Acidic Dye Bath (pH 4.5-5.5) cluster_interaction Dye-Fiber Binding Protonation Protonation of Amino Groups in Fiber (-NH3+) IonicBond Ionic Bond Formation Protonation->IonicBond Attracts AcidDye Anionic Acid Dye (Dye-SO3-) AcidDye->IonicBond Forms DyedFiber Dyed Fiber IonicBond->DyedFiber Results in

Simplified pathway of acid dye interaction with protein/polyamide fibers.

Conclusion

This comparative guide provides a foundational understanding of the performance of this compound relative to other red acid dyes. The data indicates that for applications on wool requiring high lightfastness and good wash fastness, this compound is a strong candidate. However, for superior washing fastness on wool, Acid Red 114 may be a more suitable alternative. The performance of these dyes on silk and nylon warrants further investigation to provide a complete comparative profile. Researchers and professionals are encouraged to use the provided protocols as a baseline for their own in-house evaluations to determine the optimal dye for their specific textile finishing requirements.

A comparative study of the toxicity of various azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Azo dyes represent the largest and most diverse group of synthetic colorants used across various industries, including textiles, food, cosmetics, and pharmaceuticals. Their chemical structure is characterized by one or more azo bonds (–N=N–). While valued for their vibrant colors and cost-effectiveness, the toxicological profile of many azo dyes is a significant concern for human health and environmental safety. The primary toxicological issue stems from their metabolic breakdown into aromatic amines, some of which are known or suspected carcinogens.[1] This guide provides a comparative overview of the toxicity of several common azo dyes, supported by experimental data and detailed methodologies.

Comparative Toxicity Data

The toxicity of azo dyes can vary significantly based on their chemical structure, solubility, and the specific test system used. The following table summarizes quantitative toxicity data for several representative azo dyes, highlighting different toxicological endpoints.

Azo DyeTest Organism/SystemToxicity MetricValueReference(s)
Sudan I RatCarcinogenicityTumors in liver and urinary bladder[2][3]
Salmonella typhimurium (with S9)MutagenicityPositive result[4]
Human Cell Lines (HepG2, MCL-5)GenotoxicityInduces genotoxic effects[4]
Congo Red RatLD50 (Oral)15,200 mg/kg
Daphnia magna48h LC503.6 mg/L[5]
HumanLDLo (Oral)143 mg/kg
Methyl Red Aquatic OrganismsEcotoxicityHarmful to aquatic life
GeneralAcute ToxicityHarmful if swallowed
Para Red AHH-1 CellsGenotoxicityPositive result, increased with metabolic activation[4]
General ClassificationCarcinogenicityPotentially carcinogenic[4]
Disperse Yellow 7 Hexagenia spp. (Mayfly)21-day IC25 (Growth)9.6 µg/g
Tubifex tubifex (Worm)28-day IC25 (Reproduction)1.3 - 11.8 µg/g
Brown HT (E155) Juvenile RatIn Vivo ToxicityDose-dependent liver damage and renal impairment[6]
  • LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population.

  • LDLo (Lowest Published Lethal Dose): The lowest dose of a substance reported to have caused death in humans or animals.

  • LC50 (Lethal Concentration, 50%): The concentration of a chemical in air or water that is lethal to 50% of the test population.

  • IC25 (Inhibitory Concentration, 25%): The concentration of a substance that causes a 25% inhibition in a measured parameter (e.g., growth, reproduction).

Metabolic Activation and Toxicity Pathway

The toxicity of many azo dyes is not inherent to the parent molecule but is a consequence of metabolic activation.[7] The primary step is the reductive cleavage of the azo bond, a reaction catalyzed by azoreductase enzymes found in the liver and, significantly, in the gut microbiota.[8][9] This process breaks the dye down into its constituent aromatic amines.[10]

These aromatic amines can then undergo further metabolic activation, primarily through oxidation by Cytochrome P450 (CYP) enzymes in the liver.[11] This secondary activation can generate highly reactive electrophilic intermediates, such as nitrenium ions. These reactive species can covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts.[7] The formation of DNA adducts can lead to mutations and initiate the process of carcinogenesis, explaining why many azo dyes are classified as genotoxic carcinogens.[2][10]

AzoDyeToxicityPathway cluster_ingestion Exposure cluster_metabolism Metabolic Activation cluster_toxicity Toxic Outcome AzoDye Parent Azo Dye AromaticAmine Aromatic Amines AzoDye->AromaticAmine Azoreductase (Liver, Gut Microbiota) ReactiveIntermediate Reactive Intermediates (e.g., Nitrenium Ions) AromaticAmine->ReactiveIntermediate Cytochrome P450 (Oxidation) DNA_Adducts DNA Adduct Formation ReactiveIntermediate->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity

Metabolic activation pathway of azo dyes leading to genotoxicity.

Experimental Protocols

The toxicological evaluation of azo dyes employs a range of standardized in vitro and in vivo assays to assess various endpoints from mutagenicity to systemic toxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical.[12]

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it in their growth medium). The assay measures the ability of a test substance to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.

  • Methodology:

    • Metabolic Activation: Since many azo dyes require metabolic activation to become mutagenic, the test is performed both with and without a mammalian liver extract, typically the S9 fraction from hamster or rat liver.[13][14] For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to facilitate the initial azo reduction.[13]

    • Exposure: A suspension of the bacterial tester strain is mixed with the test dye (at various concentrations) and the S9 mix (if required).

    • Pre-incubation: The mixture is often pre-incubated for a short period (e.g., 30 minutes) to allow for metabolic activation and interaction with the bacterial DNA.[14]

    • Plating & Incubation: The mixture is then plated onto a minimal glucose agar (B569324) medium lacking histidine. The plates are incubated at 37°C for 48-72 hours.[15]

    • Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

In Vivo Rodent Toxicity Study

In vivo studies, typically in rats or mice, are essential for evaluating systemic toxicity, organ-specific effects, and carcinogenicity.[16]

  • Principle: To assess the dose-dependent toxicological effects of an azo dye following oral administration over a defined period.

  • Methodology:

    • Animal Model: Male Long-Evans or Wistar rats are commonly used.[6] Animals are divided into a control group and several treatment groups receiving different doses of the azo dye.

    • Administration: The dye is administered daily via oral gavage for a specified duration (e.g., 6 weeks to 90 days).[6][17]

    • Monitoring: Key parameters are monitored throughout the study, including body weight, food and water consumption, and clinical signs of toxicity.

    • Endpoint Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis (e.g., liver enzymes like ALT and AST, kidney function markers like creatinine).[2][17]

    • Histopathology: Animals are euthanized, and major organs (liver, kidneys, spleen) are harvested, weighed, and examined for gross pathological changes. Tissues are then processed for histopathological examination to identify cellular damage, inflammation, or neoplastic changes.[6]

Acute Aquatic Toxicity Test (Daphnia magna)

This test assesses the acute toxicity of substances to freshwater invertebrates. Daphnia magna (water flea) is a standard model organism due to its sensitivity and key role in aquatic food webs.[18]

  • Principle: To determine the concentration of a substance that immobilizes 50% of the Daphnia population over a 48-hour exposure period (EC50).

  • Methodology:

    • Test Organisms: Neonates (<24 hours old) are used for the test.

    • Test Solutions: A series of dilutions of the azo dye are prepared in a standard reconstituted dilution water. A control group with dilution water only is also included.

    • Exposure: Groups of daphnids (e.g., 5 daphnids per replicate, 4 replicates per concentration) are exposed to each test concentration in glass beakers.[19]

    • Incubation: The test is conducted for 48 hours under controlled conditions (e.g., 20-22°C, specific light-dark cycle). The daphnids are not fed during the test.[19]

    • Observation: The number of immobilized daphnids (those that cannot swim after gentle agitation) is recorded at 24 and 48 hours.

    • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using statistical methods like probit analysis.[19]

References

A Comparative Guide to the Validation of Analytical Methods for Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Acid Red 249. The information is intended for researchers, scientists, and professionals in drug development involved in method validation and quality control.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a premier technique for the separation, identification, and quantification of components in a mixture. For a water-soluble dye like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method offers high specificity and sensitivity, allowing for the accurate determination of the dye even in complex matrices.

Experimental Protocol: Validated RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating acid dyes.[1][2]

  • Mobile Phase: A gradient elution using a mixture of a buffer solution and an organic solvent is typically effective. For instance, a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) in water (Solvent A) and acetonitrile (B52724) (Solvent B) can be used.[3][4]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintained at 30 °C to ensure reproducibility.

  • Detection Wavelength: Based on the spectral properties of similar red acid dyes, a detection wavelength in the range of 520-530 nm is appropriate.[5][6]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., water or a water/methanol mixture) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards and filter through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting the calibration standards and plotting the peak area against the concentration.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of analyte spiked into a blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (R²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.2%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Specificity No interference at the retention time of the analyteSpecific
Robustness No significant impact on resultsRobust

Alternative Method: UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique for the quantitative analysis of colored compounds like this compound.[9][10] It is based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing species (Beer-Lambert law).[11]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in deionized water.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations typically ranging from 1 to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in deionized water to obtain a concentration within the calibration range.

3. Measurement Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the visible spectrum (typically 400-700 nm). For red dyes, this is often in the 520-560 nm range.[5]

  • Set the spectrophotometer to the determined λmax.

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Comparison of HPLC and UV-Vis Spectrophotometry

FeatureHPLCUV-Vis Spectrophotometry
Specificity High (separates from impurities)Low (measures total absorbance at λmax)
Sensitivity High (low LOD and LOQ)Moderate
Analysis Time Longer (due to chromatographic run)Rapid
Cost (Instrument & Consumables) HighLow
Complexity of Operation HighLow
Sample Throughput LowerHigher
Matrix Effects Less susceptibleMore susceptible to interferences

Mandatory Visualization

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting cluster_decision Outcome prep_standards Prepare Standards & Samples data_acquisition Data Acquisition prep_standards->data_acquisition develop_method Develop HPLC Method develop_method->data_acquisition specificity Specificity validation_report Generate Validation Report specificity->validation_report linearity Linearity & Range linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report robustness Robustness robustness->validation_report data_processing Data Processing data_acquisition->data_processing data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->robustness method_ok Method Suitable for Use validation_report->method_ok Criteria Met method_not_ok Method Requires Optimization validation_report->method_not_ok Criteria Not Met method_not_ok->develop_method Re-develop

Caption: Workflow for the validation of an HPLC method.

References

The Influence of Molecular Architecture on the Color of Acid Red 249: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of how the molecular structure of the monoazo dye, Acid Red 249 (C.I. 18134), dictates its characteristic red color. By examining its constituent functional groups and comparing its spectral properties with structurally related azo dyes, we can elucidate the specific electronic effects that govern its absorption of visible light.

Deconstructing the Molecular Structure of this compound

This compound is synthesized through the diazotization of 5-Chloro-2-phenoxybenzenamine and its subsequent coupling with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1] This process yields a complex aromatic structure, which can be broken down into key components that influence its color.

  • The Chromophore: The core color-producing unit is the azo group (-N=N-) , which connects a substituted benzene (B151609) ring to a substituted naphthalene (B1677914) ring system. This entire conjugated π-electron system, extending across both aromatic rings and the azo bridge, acts as the chromophore. This extensive delocalization lowers the energy required for electron excitation, pushing the light absorption into the visible spectrum.

  • Auxochromes and Modifying Groups: Attached to this chromophore are several functional groups known as auxochromes, which modify the electronic properties and, consequently, the color of the dye.

    • Electron-Donating Groups (EDGs): The hydroxyl (-OH) and the sulfonamido (-NHSO₂R) groups on the naphthalene ring are powerful electron-donating groups. They increase the electron density of the conjugated system, which shifts the absorption maximum to longer wavelengths (a bathochromic or "red" shift).

    • Electron-Withdrawing Groups (EWGs): The chloro (-Cl) group on the benzene ring is an electron-withdrawing group. EWGs can have complex effects, but in conjunction with EDGs across the azo bridge, they enhance the push-pull electronic nature of the molecule, which typically leads to a further bathochromic shift and an increase in color intensity.

    • Bulky Groups: The phenoxy (-OPh) and the tosyl (-SO₂C₆H₄CH₃) moieties are sterically bulky. While they have electronic effects, they also influence the molecule's conformation and can impact its interaction with solvents and substrates.

    • Solubilizing Groups: The two sulfonic acid groups (-SO₃⁻Na⁺) are essential for imparting water solubility but have a relatively minor direct effect on the perceived color compared to the other auxochromes.

Comparative Spectroscopic Analysis

The color of a dye is determined by the wavelengths of light it absorbs. A red dye like this compound absorbs light primarily in the green-blue region of the spectrum (approximately 490-570 nm). The wavelength of maximum absorbance (λmax) is a key quantitative measure.

The following table compares the λmax of this compound with other red azo dyes, highlighting how structural changes alter the absorbed wavelength. A higher λmax value indicates a shift towards absorbing orange/yellow light, which would deepen the red or shift it towards violet/blue.

Dye NameC.I. NumberKey Structural Featuresλmax (nm)Perceived Color
This compound 18134Monoazo; Substituted phenyl azo to substituted naphthol~520-530 (est.)Bluish-Red
Acid Red 18 16255Monoazo; Naphthyl azo to naphthol~508[2][3]Red
Acid Red 73 27290Disazo; Phenyl azo phenyl azo to naphthol~508[4]Yellowish-Red
Acid Red 114 23635Disazo; More complex biphenyl (B1667301) and naphthol structure~524-532[5]Red

Table 1: Comparison of the maximum absorption wavelength (λmax) of this compound and other structurally related red azo dyes. The λmax values indicate the peak wavelength of light absorbed by the dye in solution.

Analysis:

  • Acid Red 18 vs. This compound: Acid Red 18, with a simpler naphthyl-azo-naphthol structure, has a slightly shorter λmax (~508 nm) than the estimated value for this compound.[2][3] The additional electron-donating (phenoxy) and electron-withdrawing (chloro) groups on this compound create a more effective "push-pull" system across the azo bridge, leading to the bathochromic shift and a deeper, more bluish-red color.

  • Disazo Dyes (Acid Red 73, Acid Red 114): Extending the conjugated system with a second azo group, as in Acid Red 73 and 114, does not always lead to a simple, predictable shift.[4][5] While Acid Red 114 has a longer λmax, reflecting its larger conjugated system, Acid Red 73 has a λmax similar to the monoazo Acid Red 18. This illustrates that the specific arrangement and electronic nature of the auxochromes are as critical as the length of the chromophore itself.

Experimental Protocols

Protocol: UV-Visible Spectrophotometry of an Acid Dye

This protocol outlines the standard procedure for determining the maximum absorption wavelength (λmax) of a water-soluble acid dye like this compound.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of the dye powder using an analytical balance.

    • Dissolve the dye in a small amount of deionized water in a 100 mL volumetric flask.

    • Once fully dissolved, dilute the solution to the 100 mL mark with deionized water and mix thoroughly to create a concentrated stock solution.

  • Preparation of Working Solution:

    • Pipette 1 mL of the stock solution into a new 100 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly. This 1:100 dilution should yield a solution with an absorbance in the optimal range for measurement (typically 0.1 - 1.0 AU).

  • Spectrophotometer Calibration:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

    • Fill a clean quartz or glass cuvette approximately three-quarters full with deionized water. This will serve as the blank.

    • Wipe the transparent sides of the cuvette with a lint-free tissue (e.g., Kimwipe) to remove fingerprints and smudges.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement across the desired wavelength range.

  • Sample Measurement:

    • Empty the blank cuvette and rinse it twice with small aliquots of the prepared working dye solution.

    • Fill the cuvette three-quarters full with the working dye solution, wipe it clean, and place it in the spectrophotometer.

    • Perform an absorbance scan over the visible spectrum, typically from 400 nm to 700 nm.

  • Data Analysis:

    • The resulting spectrum will plot absorbance (Y-axis) versus wavelength (X-axis).

    • Identify the wavelength at which the highest absorbance peak occurs. This value is the λmax. Record this wavelength and the corresponding absorbance value.

Visualization of Structure-Color Relationship

The following diagram illustrates the relationship between the molecular components of this compound and its resulting color properties.

G Logical Flow: From Molecular Structure to Perceived Color of this compound Structure Molecular Structure (this compound) Chromophore Core Chromophore (Extended Conjugated π-System) Phenyl-N=N-Naphthol Structure->Chromophore contains Auxochromes Auxochromes (Color-Modifying Groups) Structure->Auxochromes contains Solubilizing Solubilizing Groups (-SO3-) Structure->Solubilizing ElectronicEffect Modulation of Electron Density ('Push-Pull' Effect) Chromophore->ElectronicEffect EDG Electron-Donating Groups (-OH, -NHSO2R, -OPh) Auxochromes->EDG EWG Electron-Withdrawing Group (-Cl) Auxochromes->EWG EDG->ElectronicEffect create EWG->ElectronicEffect create Energy Lowering of π -> π* Transition Energy ElectronicEffect->Energy leads to Absorption Light Absorption in Green-Blue Region (λmax ≈ 520-530 nm) Energy->Absorption results in Color Transmission/Reflection of Red Light Absorption->Color causes PerceivedColor Perceived Color: Bluish-Red Color->PerceivedColor

Diagram of Structure-Color Relationship for this compound.

References

A Comparative Analysis of Dyeing Kinetics: Acid Red 249 and Other Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A noticeable gap in publicly available research exists for the dyeing kinetics of C.I. Acid Red 249, a single azo class dye. While extensively used for dyeing wool, silk, and polyamide fabrics, detailed studies on its adsorption rates, equilibrium, and thermodynamic properties on these substrates are not readily found in the surveyed scientific literature. In contrast, comprehensive kinetic and thermodynamic data are available for other acid dyes, such as Acid Red 1, Acid Red 88, and Acid Blue 106, providing a valuable framework for understanding the typical behavior of this dye class.

This guide presents a comparative overview of the dyeing kinetics of various acid dyes on protein and polyamide fibers, with a particular focus on wool. Due to the absence of specific kinetic data for this compound, this report will summarize its known characteristics and applications, while providing detailed experimental data and protocols for other well-researched acid dyes to serve as a benchmark for researchers and professionals in the field.

Comparison of Dyeing Kinetics Parameters

The dyeing process of acid dyes on fibers like wool and nylon is complex, involving the transfer of dye molecules from the dye bath to the fiber surface, followed by diffusion into the fiber structure. The rate and extent of this process are described by kinetic and isotherm models. The pseudo-second-order kinetic model and the Langmuir adsorption isotherm are frequently found to best describe the dyeing behavior of acid dyes on wool.[1][2]

The following tables summarize key kinetic and thermodynamic parameters for several acid dyes on wool, providing a comparative basis.

Table 1: Pseudo-Second-Order Kinetic Parameters for Acid Dyes on Wool
Acid Dye Substrate Temperature (°C) k₂ (g mg⁻¹ min⁻¹)
Acid Red 1Leicester Wool900.50
Acid Red 1Ryeland Wool900.18
Acid Red 1Dartmoor Wool900.08
This compoundWool-Data not available
Pseudo-second-order rate constant (k₂) indicates how fast the dyeing process reaches equilibrium.
Table 2: Langmuir Adsorption Isotherm Parameters for Acid Dyes on Wool
Acid Dye Substrate qₘ (mg g⁻¹) Kₗ (L mg⁻¹)
Acid Red 1Leicester Wool1640.020
Acid Red 1Dartmoor Wool1440.035
This compoundWool-Data not available
Maximum adsorption capacity (qₘ) from the Langmuir model represents the monolayer saturation of the dye on the fiber. The Langmuir constant (Kₗ) is related to the energy of adsorption.
Table 3: Thermodynamic Parameters for Acid Red 1 Dyeing on Wool
Parameter Leicester Wool Dartmoor Wool This compound (Wool)
ΔG° (kJ mol⁻¹) -4.03-2.59Data not available
Δμ° (kJ mol⁻¹) -19.30-17.94Data not available
Gibbs Free Energy (ΔG°) indicates the spontaneity of the dyeing process. Standard Affinity (Δμ°) reflects the tendency of the dye to move from the solution to the fiber.

Experimental Protocols

A generalized experimental protocol for determining the dyeing kinetics of acid dyes on wool, based on methodologies reported in the literature, is as follows.[1][3]

1. Material Preparation:

  • Substrate: Scour wool yarns or fabric to remove impurities. A typical procedure involves washing with a non-ionic surfactant solution (e.g., 2 g/L) at 60°C for 15 minutes, followed by thorough rinsing with water and air-drying.[3]

  • Dye Solution: Prepare a stock solution of the acid dye of a known concentration.

2. Dyeing Procedure:

  • Set up a laboratory-scale dyeing machine with a specific liquor-to-material ratio (e.g., 40:1 or 50:1).[3][4]

  • Adjust the pH of the dyebath to be acidic (e.g., pH 2.7-4) using an appropriate acid, such as sulfuric acid or acetic acid.[1][3]

  • Add a leveling agent, like Glauber's salt (sodium sulfate), to ensure even dye distribution.[1]

  • Introduce the substrate into the dyebath at an initial temperature (e.g., 40°C).[3]

  • Ramp the temperature to the desired dyeing temperature (e.g., 90°C) at a controlled rate (e.g., 2°C/min).[3]

  • Hold the temperature for a specified duration (e.g., 60 minutes) to allow the dyeing process to reach equilibrium.[3]

3. Kinetic Data Collection:

  • At regular time intervals (e.g., 2, 5, 10, 15, 30, 50, 80, 90, and 100 minutes), withdraw a small aliquot of the dye bath.[3]

  • Measure the absorbance of the withdrawn sample using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye.[3][4]

  • Calculate the concentration of the dye in the solution at each time point using a pre-established calibration curve.

  • Determine the amount of dye adsorbed onto the fiber at each time point.

4. Data Analysis:

  • Plot the amount of adsorbed dye versus time to obtain the dyeing kinetic curve.

  • Fit the experimental data to various kinetic models (e.g., pseudo-first-order and pseudo-second-order) to determine the rate constants.

  • To study the adsorption isotherm, perform the dyeing experiment with varying initial dye concentrations and measure the equilibrium dye uptake.

  • Fit the equilibrium data to isotherm models (e.g., Langmuir and Freundlich) to determine the adsorption parameters.

  • To determine thermodynamic parameters, conduct the dyeing experiments at different temperatures (e.g., 338 K, 348 K, and 363 K).[3]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a dyeing kinetics experiment.

DyeingKineticsWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Substrate Substrate Preparation (Scouring & Drying) Dyeing Dyeing Process (Controlled pH, Temp, Time) Substrate->Dyeing DyeSolution Dye Solution Preparation DyeSolution->Dyeing Sampling Aliquot Sampling (at time intervals) Dyeing->Sampling Spectro UV-Vis Spectrophotometry Sampling->Spectro Calc Concentration Calculation Spectro->Calc Model Kinetic & Isotherm Modeling Calc->Model

Experimental workflow for dyeing kinetics analysis.

Conclusion

While specific kinetic and thermodynamic data for the dyeing of this compound on textile fibers remains elusive in the reviewed literature, the extensive research on other acid dyes, particularly Acid Red 1, provides a solid foundation for understanding the expected behavior of this class of dyes. The dyeing of acid dyes on wool typically follows pseudo-second-order kinetics and is well-described by the Langmuir isotherm model, indicating a monolayer adsorption process. The provided experimental protocol offers a standardized approach for researchers to investigate the dyeing kinetics of this compound, thereby filling the current knowledge gap and enabling a more direct and quantitative comparison with other acid dyes. Such studies would be invaluable for optimizing dyeing processes and enhancing the performance of this widely used colorant.

References

Evaluating the Environmental Impact of Acid Red 249: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental footprint of chemical compounds is a critical aspect of responsible science. This guide provides a comparative evaluation of the environmental impact of Acid Red 249, a synthetic azo dye. However, a significant challenge in this evaluation is the lack of publicly available ecotoxicological and biodegradation data for this specific compound. Safety Data Sheets (SDS) for this compound consistently report "no data available" for key environmental endpoints such as toxicity to aquatic life, persistence, and bioaccumulation potential.[1]

This guide will therefore focus on providing a framework for evaluation by comparing this compound to other dye classes with more available data, namely other acid dyes and reactive dyes. We will use Acid Red 52 and Reactive Red 120 as representative examples. Furthermore, this guide details the standardized experimental protocols essential for generating the necessary data to perform a comprehensive environmental risk assessment.

General Comparison of Dye Alternatives

The selection of a dye involves trade-offs between performance, cost, and environmental impact. Acid dyes, like this compound, are water-soluble anionic dyes typically used for nylon, wool, silk, and some modified acrylic fibers. Their environmental impact is largely associated with their potential toxicity in wastewater and their generally low biodegradability.[2]

Dye ClassGeneral AdvantagesGeneral Environmental Concerns
Acid Dyes Good colorfastness on protein/polyamide fibers; wide range of colors.Low fixation rates can lead to higher dye concentrations in effluent; many are resistant to biodegradation; potential for aquatic toxicity and formation of hazardous aromatic amines.[3][4]
Reactive Dyes Form strong, covalent bonds with fibers (e.g., cotton), leading to excellent wash fastness; high fixation rates are possible.[5]Dyeing process often requires large amounts of salt and alkali, increasing the salinity and pH of wastewater; unreacted dye requires treatment; some have shown cytotoxicity.[6][7]
Natural Dyes Generally biodegradable and from renewable sources.[8]Often require toxic metal mordants for fixation; colorfastness can be poor; large land and water resources may be needed for cultivation; batch-to-batch consistency can be low.[9]

Comparative Analysis of Representative Dyes

While specific data for this compound is unavailable, we can compare available information for other common red dyes from the acid and reactive classes.

Table 1: Physicochemical and Toxicological Profile

ParameterThis compoundAcid Red 52 (Xanthene Dye)Reactive Red 120 (Diazo Azo Dye)
CAS Number 6416-66-6[10]3520-42-161951-82-4[11]
Chemical Class Monoazo Azo Dye[10]Xanthene[12]Diazo Azo Dye[11]
Acute Oral Toxicity Harmful if swallowed[13]No data availableNo data available
Skin/Eye Irritation May cause irritation[13]Non-irritating to rabbit eyes[14]May cause eye discomfort[15]
Mutagenicity Mutagenicity data reported (details unavailable)[13]Negative in Ames test[14]Some azo dyes can be mutagenic[15]
Carcinogenicity Not listed by IARC, NTP, OSHA[13]Limited evidence (IARC)[12]Some azo dye metabolites are carcinogenic[4]
Aquatic Toxicity No data available[1]Not suspected to be an environmental toxin[12]Poses a risk to aquatic systems due to low biodegradability[11]
Bioaccumulation No data available[1]Not suspected to be bioaccumulative[12]Azo dyes have a tendency to bio-accumulate[3]

Table 2: Biodegradation and Environmental Fate

ParameterThis compoundAcid Red 52Reactive Red 120
Biodegradability No data available[1]. One study showed decolorization by Klebsiella pneumoniae SK1.[16]No specific data found.Resistant to degradation, but studies show potential. Pseudomonas guariconensis achieved 91% degradation with immobilized cells.[11][17]
Key Degradation Products Aromatic amines (expected from azo cleavage)[4]No data available2-amino-3-phenylpropanoic acid and benzoquinone identified in one study.[17]
Environmental Fate Concerns Persistence in water; potential toxicity of byproducts.No major concerns identified in available literature.Persistence in water; adsorption onto microplastics.[18]

Experimental Protocols for Environmental Impact Assessment

To address the data gaps for this compound and to properly evaluate any chemical dye, standardized testing according to internationally recognized guidelines is crucial. Below are summaries of key experimental protocols.

Protocol 1: Acute Fish Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short duration.

  • Test Organism: Typically Zebra fish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).[19]

  • Methodology:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish (at least 7 per group) are exposed to a minimum of five concentrations of the test substance arranged in a geometric series.[20] A control group is exposed to dilution water only.

    • The exposure period is 96 hours.[6]

    • Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.[21]

  • Limit Test: A preliminary test at a single concentration (e.g., 100 mg/L) can be performed. If no mortality occurs, the LC50 is considered to be greater than 100 mg/L, and further concentration testing may not be necessary.[20][21]

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis start Start acclimate Acclimate Fish (e.g., Danio rerio) start->acclimate prep_conc Prepare Test Concentrations (≥5 levels + Control) expose Expose Fish Groups (≥7 fish/conc) prep_conc->expose observe Record Mortality & Effects (at 24, 48, 72, 96h) expose->observe calc Calculate 96h LC50 (Probit analysis, etc.) observe->calc report Final Report calc->report OECD_202_Workflow start Culture & Select Daphnia magna (<24h old) prep Prepare Test Solutions (≥5 concentrations + Control) start->prep expose Expose Daphnids (48h, controlled temp/light) prep->expose obs24 Observe Immobilisation (24 hours) expose->obs24 obs48 Observe Immobilisation (48 hours) obs24->obs48 analyze Calculate 48h EC50 obs48->analyze end Final Report analyze->end Logical_Relationship A Is the substance readily biodegradable? B Passes OECD 301 (e.g., >60% ThCO₂ in 10-day window) A->B Yes C Fails OECD 301 A->C No D Low potential for persistence in the environment. B->D E Potentially persistent. Further investigation needed (e.g., OECD 302). C->E

References

Safety Operating Guide

Proper Disposal of Acid Red 249: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Acid Red 249, a common monoazo dye. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding potential hazards and necessary safety measures.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound in its solid form or in solution. This includes:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Wear impervious gloves, such as nitrile or rubber, to prevent skin contact.

  • Body Protection: A lab coat or apron should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: When handling the powder form, use a NIOSH-approved respirator to avoid inhalation of dust particles.[1]

Engineering Controls: All handling and disposal procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol for this compound Solutions

The primary method for the disposal of acidic dye solutions like this compound in a laboratory setting involves neutralization followed by a thorough evaluation based on local regulations.

1. Waste Collection and Storage:

  • Collect all waste solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with acidic solutions.

  • Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing and reducing agents.[1][2]

2. Neutralization Procedure:

  • Objective: To adjust the pH of the acidic dye solution to a neutral range (typically between 5.5 and 9.0) before final disposal.[3][4]

  • Materials:

    • Sodium carbonate (soda ash) or sodium bicarbonate (baking soda).

    • pH test strips or a calibrated pH meter.

    • A large, appropriate container for the neutralization process.

    • Stirring rod.

  • Protocol:

    • Place the container with the this compound solution in a secondary container or a basin to contain any potential spills.

    • Slowly and carefully add small amounts of sodium carbonate or sodium bicarbonate to the solution while stirring continuously.[5] This process may generate some effervescence, so addition should be gradual.

    • After each addition, check the pH of the solution using a pH test strip or a pH meter.

    • Continue adding the neutralizing agent in small increments until the pH of the solution is within the neutral range (5.5-9.0).[3][4]

3. Final Disposal Decision:

  • For Dilute, Neutralized Solutions: In some jurisdictions, small quantities of dilute, neutralized dye solutions that do not contain other hazardous components (e.g., heavy metals) may be permissible for drain disposal with copious amounts of water.[3][5][6] However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) department and local wastewater regulations, as many municipalities prohibit the drain disposal of any dyes.[2][7]

  • For Concentrated or Regulated Solutions: If drain disposal is not permitted, or if the solution remains hazardous after neutralization due to other components, it must be disposed of as hazardous waste.[2][8]

    • Ensure the neutralized solution is in a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the chemical contents (neutralized this compound solution), and the name of the generating laboratory.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Disposal of Solid this compound Waste and Contaminated Materials

  • Solid Dye: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or paper towels, that are contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through your institution's hazardous waste program.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (such as water). The rinsate must be collected and treated as hazardous waste.[9][10] After triple-rinsing and air-drying, and once all labels are defaced or removed, the container may be disposed of as regular solid waste.[9][10]

Quantitative Data Summary

ParameterGuidelineSource
Neutralization pH Range 5.5 - 9.0[3][4]
Neutralizing Agent Sodium Carbonate or Sodium Bicarbonate[5]
Incompatible Materials Strong oxidizing agents, strong reducing agents[1]

Disposal Workflow Diagram

AcidRed249_Disposal_Workflow cluster_prep Preparation cluster_process Process cluster_disposal Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in Labeled Container fume_hood->collect_waste neutralize Neutralize with Sodium Carbonate collect_waste->neutralize check_ph Check pH (Target: 5.5-9.0) neutralize->check_ph check_ph->neutralize pH not in range consult_regs Consult Local Regulations & Institutional EHS check_ph->consult_regs pH in range drain_disposal Drain Disposal with Copious Water consult_regs->drain_disposal Permitted haz_waste Dispose as Hazardous Waste consult_regs->haz_waste Not Permitted end End drain_disposal->end haz_waste->end

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistics for Handling Acid Red 249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Acid Red 249

This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, an azo dye. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

Key Safety Data

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling. The following table summarizes the key quantitative safety data.

ParameterValue/InformationCitation
Chemical Name This compound[1]
CAS Number 6416-66-6[1]
Appearance Red Powder[1]
Primary Hazards Harmful if swallowed, causes skin, eye, and respiratory irritation.[1]
Occupational Exposure Limits (OELs) No specific OEL has been established. It is recommended to handle as a hazardous powder and minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecific RequirementsCitation
Respiratory Protection An approved respirator is required, especially when handling the powder form.[1]
Eye Protection Chemical safety goggles are mandatory to protect against dust particles and splashes.[1]
Hand Protection Rubber gloves are required to prevent skin contact.[1]
Body Protection A lab coat or other protective clothing should be worn to minimize skin contact.[1]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational before beginning work.[1]

  • Verify that an emergency eyewash station and safety shower are accessible and functional.[1]

  • Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

2. Weighing and Solution Preparation:

  • Perform all weighing and handling of powdered this compound within the chemical fume hood to minimize dust generation and inhalation.[1]

  • Use anti-static weighing boats or paper.

  • Slowly add the powder to the solvent to avoid splashing.

  • If creating a stock solution, ensure the container is clearly labeled with the chemical name, concentration, date, and hazard symbols.

3. During Use:

  • Keep all containers of this compound, whether in powder or solution form, tightly sealed when not in use.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all non-disposable equipment and work surfaces.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Azo dyes should not be disposed of down the drain.

1. Solid Waste (Powdered Dye, Contaminated PPE, and Materials):

  • Carefully sweep up any spilled solid material using a brush and dustpan, avoiding the creation of dust clouds. For larger spills, use a vacuum cleaner equipped with a HEPA filter.[1]

  • Collect all solid waste, including used gloves, bench paper, and other contaminated disposable materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be labeled as "Hazardous Waste - this compound".

2. Liquid Waste (Unused Solutions, Contaminated Solvents):

  • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • The container should be labeled with "Hazardous Waste - this compound" and list all solvent components.

  • Do not mix with other chemical waste streams unless compatibility has been confirmed.

3. Decontamination of Laboratory Equipment:

  • Initial Rinse: Rinse all glassware and equipment that came into contact with this compound with an appropriate solvent to remove the majority of the dye. Collect this rinsate as hazardous liquid waste.

  • Washing: Wash the rinsed equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Workflow for Safe Handling and Disposal of this compound

Safe_Handling_and_Disposal_of_Acid_Red_249 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Work Area in Chemical Fume Hood prep1->prep2 handle1 Weigh and Prepare this compound Solution prep2->handle1 handle2 Conduct Experiment handle1->handle2 cleanup1 Decontaminate Equipment and Work Surfaces handle2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 disp1 Package and Label Solid Hazardous Waste cleanup2->disp1 Solid Waste disp2 Package and Label Liquid Hazardous Waste cleanup2->disp2 Liquid Waste disp3 Arrange for EHS/Contractor Pickup disp1->disp3 disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure to this compound, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: If the individual is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Do not induce vomiting. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.